Product packaging for Phenazine-1-carbohydrazide(Cat. No.:)

Phenazine-1-carbohydrazide

Cat. No.: B15057655
M. Wt: 238.24 g/mol
InChI Key: HHMALMVKWZOZLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenazine-1-carbohydrazide (CAS 14031-13-1) is a nitrogen-rich derivative of phenazine, a class of heterocyclic compounds recognized for their broad-spectrum biological activities. This reagent is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. The core phenazine structure is known for its significant role in microbial interactions, primarily functioning as a redox-active molecule . Its proposed mechanism of action, inferred from studies on the closely related Phenazine-1-carboxylic acid (PCA), involves the generation of reactive oxygen species (ROS) that induce oxidative stress in target cells, leading to damage of membranes, proteins, and DNA . As a carbohydrazide functionalized analog, this compound offers a reactive handle for further chemical synthesis, making it a valuable intermediate for medicinal chemistry and agrochemical research. It serves as a key precursor for developing novel compounds with potential antimicrobial, antifungal, and anticancer properties, building upon the established activity of its parent molecule, PCA, which has been developed as a registered biopesticide . Researchers can utilize this reagent to explore new phenazine derivatives, study their mechanisms of action, and develop innovative solutions for controlling agricultural pathogens and managing drug-resistant microbes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N4O B15057655 Phenazine-1-carbohydrazide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10N4O

Molecular Weight

238.24 g/mol

IUPAC Name

phenazine-1-carbohydrazide

InChI

InChI=1S/C13H10N4O/c14-17-13(18)8-4-3-7-11-12(8)16-10-6-2-1-5-9(10)15-11/h1-7H,14H2,(H,17,18)

InChI Key

HHMALMVKWZOZLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NN

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Phenazine-1-carbohydrazide from Phenazine-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for converting phenazine-1-carboxylic acid (PCA) into its corresponding carbohydrazide. Phenazine-1-carbohydrazide serves as a crucial intermediate in the synthesis of various derivatives, including acylhydrazones, which have garnered significant interest in medicinal chemistry due to their potential therapeutic activities.[1] This document details the experimental protocols, presents quantitative data in a structured format, and visualizes the chemical pathways and workflows involved.

Primary Synthesis Route: Two-Step Esterification and Hydrazinolysis

The most commonly cited method for the synthesis of this compound from phenazine-1-carboxylic acid is a two-step process.[1] This involves an initial acid-catalyzed esterification of the carboxylic acid, followed by hydrazinolysis of the resulting ester.

Experimental Protocols

Step 1: Synthesis of Ethyl Phenazine-1-carboxylate

This procedure follows the principles of a Fischer esterification reaction.

  • In a round-bottom flask equipped with a reflux condenser, add phenazine-1-carboxylic acid (2.24 g, 10 mmol) to 100 mL of anhydrous ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid (1 mL) as a catalyst.

  • Remove the ice bath and allow the mixture to return to room temperature.

  • Heat the solution to reflux and maintain for 21 hours.[1]

  • After reflux, cool the solution to room temperature.

  • Reduce the volume of the solution to approximately 50 mL using a rotary evaporator.

  • Pour the concentrated solution into 200 mL of ice water.

  • Adjust the pH to 10 using a saturated potassium carbonate solution.

  • Extract the product with dichloromethane (4 x 60 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl phenazine-1-carboxylate.

Step 2: Synthesis of this compound

This step involves the nucleophilic acyl substitution of the ester with hydrazine hydrate.

  • Dissolve the crude ethyl phenazine-1-carboxylate obtained from the previous step in an appropriate solvent (e.g., ethanol).

  • Add an excess of hydrazine hydrate.

  • Heat the mixture to reflux for a specified period to drive the reaction to completion.

  • Upon cooling, the this compound product is expected to precipitate out of the solution.

  • Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum.

Note: The primary literature source focuses on the subsequent reaction to form acylhydrazones and does not provide a specific yield or detailed purification for this compound itself.[1]

Data Presentation

Table 1: Reagents and Conditions for the Two-Step Synthesis of this compound

StepReactantReagent(s)SolventCatalystReaction TimeTemperature
1. EsterificationPhenazine-1-carboxylic Acid (10 mmol)Anhydrous Ethanol (100 mL)EthanolConc. H₂SO₄ (1 mL)21 hoursReflux
2. HydrazinolysisEthyl Phenazine-1-carboxylateHydrazine HydrateEthanol-Not SpecifiedReflux

Reaction Pathway

G Two-Step Synthesis of this compound PCA Phenazine-1-carboxylic Acid Ester Ethyl Phenazine-1-carboxylate PCA->Ester Ethanol, H₂SO₄ (cat.), Reflux Hydrazide This compound Ester->Hydrazide Hydrazine Hydrate, Reflux

Figure 1: Reaction pathway for the two-step synthesis.

Alternative Synthesis Route: Direct Conversion via Amide Coupling Agents

An alternative, more direct approach to this compound involves the use of coupling agents to facilitate the direct formation of a hydrazide bond from the carboxylic acid. This method circumvents the need for the initial esterification step. Common coupling agents for this type of transformation include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

General Experimental Protocol

While a specific protocol for the direct conversion of phenazine-1-carboxylic acid to its carbohydrazide using coupling agents is not detailed in the searched literature, a general procedure can be outlined based on similar reactions.

  • Dissolve phenazine-1-carboxylic acid in a suitable anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide).

  • Add a coupling agent, such as EDC (typically 1.1-1.5 equivalents).

  • Optionally, an additive like 1-Hydroxybenzotriazole (HOBt) can be included to improve efficiency and reduce side reactions.

  • Stir the mixture at room temperature for a short period (e.g., 30 minutes) to activate the carboxylic acid.

  • Add hydrazine hydrate (or a salt thereof) to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is worked up, which typically involves washing with aqueous solutions to remove the coupling agent byproducts, followed by extraction, drying, and purification of the product, often by crystallization or column chromatography.

Data Presentation

Table 2: Typical Reagents and Conditions for Direct Hydrazide Synthesis

ReactantCoupling AgentAdditive (Optional)SolventBase (Optional)Temperature
Phenazine-1-carboxylic AcidEDC or DCCHOBt or NHSDCM, DMF, or THFDIPEA or NMM0°C to Room Temp.

Reaction Pathway

G Direct Synthesis of this compound PCA Phenazine-1-carboxylic Acid Active_Intermediate Activated Intermediate (e.g., O-acylisourea) PCA->Active_Intermediate EDC, Solvent Hydrazide This compound Active_Intermediate->Hydrazide Hydrazine Hydrate

Figure 2: Reaction pathway for the direct synthesis.

Experimental Workflow

The overall workflow for the synthesis and purification of this compound, particularly following the two-step method, can be visualized as a series of sequential laboratory operations.

G Experimental Workflow cluster_esterification Step 1: Esterification cluster_hydrazinolysis Step 2: Hydrazinolysis A Mix PCA, Ethanol, and H₂SO₄ B Reflux for 21h A->B C Concentrate B->C D Precipitate in Ice Water C->D E Basify and Extract D->E F Dry and Concentrate E->F G Dissolve Ester F->G Proceed with crude ester H Add Hydrazine Hydrate G->H I Reflux H->I J Cool and Precipitate I->J K Filter and Wash J->K L Dry Product K->L M This compound L->M Final Product

Figure 3: Logical workflow for the synthesis process.

References

The Biological Activity of Phenazine-1-carbohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of Phenazine-1-carbohydrazide, a heterocyclic compound derived from the microbially produced Phenazine-1-carboxylic acid (PCA). This document synthesizes available data on its synthesis, anticancer, and antimicrobial properties, offering detailed experimental protocols and mechanistic insights to support further research and development.

Chemical Synthesis of this compound

This compound is synthesized from its precursor, Phenazine-1-carboxylic acid (PCA). The synthesis is a two-step process involving esterification of PCA followed by hydrazinolysis.

Experimental Protocol: Synthesis

Step 1: Esterification of Phenazine-1-carboxylic acid (PCA)

  • Slowly add 1 mL of concentrated sulfuric acid to 100 mL of anhydrous ethanol in a flask placed in an ice bath.

  • Allow the solution to return to room temperature.

  • Add 2.24 g (10 mmol) of Phenazine-1-carboxylic acid (PCA) to the solution.

  • Reflux the mixture for 21 hours.

  • Cool the solution to room temperature and reduce the volume to 50 mL by rotary evaporation.

  • Pour the concentrated solution into 200 mL of ice water.

  • Adjust the pH to 10 using a saturated potassium carbonate solution.

  • Extract the product with dichloromethane (4 x 60 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the ethyl ester of PCA.

Step 2: Synthesis of this compound

  • Dissolve the ethyl ester of PCA obtained in the previous step in 100 mL of anhydrous ethanol.

  • Add 10 mL of 80% hydrazine hydrate to the solution.

  • Reflux the mixture for 12 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with ethanol to obtain pure this compound.[1][2]

Diagram: Synthesis Workflow of this compound

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis PCA Phenazine-1-carboxylic acid (PCA) Reagents1 Ethanol (EtOH) Sulfuric Acid (H₂SO₄) PCA->Reagents1 Reflux1 Reflux (21h) Reagents1->Reflux1 Workup1 Work-up (Extraction) Reflux1->Workup1 Ester Ethyl phenazine-1-carboxylate Workup1->Ester Reagents2 Hydrazine Hydrate (N₂H₄·H₂O) Ethanol (EtOH) Ester->Reagents2 Reflux2 Reflux (12h) Reagents2->Reflux2 Precipitation Precipitation & Filtration Reflux2->Precipitation Product This compound Precipitation->Product

Caption: Synthesis workflow for this compound from PCA.

Anticancer Activity

While quantitative data for this compound is limited, its derivatives, specifically phenazine-1-carboxylic acylhydrazones, have demonstrated significant cytotoxic activity against various cancer cell lines. This suggests that the this compound scaffold is a promising backbone for the development of novel anticancer agents. The proposed mechanism of action for phenazine compounds involves the induction of apoptosis through the generation of reactive oxygen species (ROS).[1][3]

Quantitative Data: Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro cytotoxic activity of a representative phenazine-1-carboxylic acylhydrazone derivative, (E)-N'-(2-hydroxy-4-(2-(piperidine-1-yl) ethoxy) benzyl) phenazine-1-carbonyl hydrazide (compound 3d), against human cervical (HeLa) and lung (A549) cancer cell lines.[1]

CompoundCell LineIC₅₀ (µmol/L)
Compound 3d HeLa5.5 ± 1.3
A5492.8 ± 1.53
Cisplatin (Control) HeLa10.2 ± 1.12
A5497.3 ± 0.98

Data presented as mean ± standard deviation.

Proposed Mechanism of Action: ROS-Mediated Apoptosis

Phenazine compounds are believed to exert their anticancer effects by increasing intracellular levels of reactive oxygen species (ROS). This elevation in ROS leads to oxidative stress, which in turn triggers the mitochondrial intrinsic apoptotic pathway. Key events in this pathway include the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases, ultimately leading to programmed cell death.

Diagram: Proposed Signaling Pathway for Anticancer Activity

G PCH This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) PCH->ROS Mito Mitochondrial Stress ROS->Mito Bcl2 ↓ Anti-apoptotic proteins (e.g., Bcl-2) Mito->Bcl2 Bax ↑ Pro-apoptotic proteins (e.g., Bax) Mito->Bax CytC Cytochrome c Release Bcl2->CytC Bax->CytC Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: ROS-mediated apoptotic pathway induced by phenazine compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the stock solutions with culture medium to achieve final concentrations ranging from 2.5 to 100 µmol/L. Replace the old medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[4]

Experimental Protocol: Intracellular ROS Detection

Intracellular ROS levels can be measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Cell Treatment: Seed cells in a 96-well plate and treat with the test compound for the desired time.

  • Probe Loading: Remove the medium and incubate the cells with 50 µM DCFH-DA in serum-free medium for 30 minutes in the dark.

  • Washing: Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively. An increase in fluorescence indicates an increase in intracellular ROS levels.[5]

Antimicrobial Activity

Phenazine-1-carboxylic acid (PCA), the precursor to this compound, is a well-known broad-spectrum antibiotic.[3][6] Furthermore, this compound itself has been reported to exhibit potent fungicidal activity against a range of plant pathogens.[7]

Quantitative Data: Antimicrobial Activity of PCA

The following table summarizes the minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC₅₀) of PCA against the marine bacterium Vibrio anguillarum.

CompoundOrganismMIC (µg/mL)IC₅₀ (µg/mL)
Phenazine-1-carboxylic acid (PCA) Vibrio anguillarum5039.02

Data from a study on marine-derived PCA.[8]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth) and adjust the optical density to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare serial dilutions of the test compound in a 96-well microplate.

  • Inoculation: Add the microbial suspension to each well.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 28°C for V. anguillarum) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[8]

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with significant potential for development as both anticancer and antimicrobial agents. The core structure is readily synthesized, and its derivatives exhibit potent biological activities. The primary mechanism of anticancer action appears to be the induction of apoptosis via the generation of reactive oxygen species.

Future research should focus on:

  • Determining the specific IC₅₀ and MIC values of this compound against a broad panel of cancer cell lines and microbial strains.

  • Elucidating the precise molecular targets of these compounds.

  • Investigating the structure-activity relationships of novel derivatives to optimize potency and selectivity.

  • Evaluating the in vivo efficacy and safety of lead compounds in preclinical animal models.

This technical guide provides a solid foundation for researchers to build upon in the exploration and development of this compound-based therapeutics.

References

Phenazine-1-Carbohydrazide Derivatives: A Technical Guide to Synthesis and Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a variety of bacteria, most notably from the genus Pseudomonas.[1] These compounds are recognized for their redox activity, which underpins their broad spectrum of biological effects.[1] Phenazine-1-carboxylic acid (PCA), a naturally occurring phenazine derivative, has been extensively studied and even registered as a commercial fungicide in China due to its potent activity against various plant pathogens.[2][3] The inherent bioactivity of the phenazine scaffold has made it a "privileged structure" in drug discovery, inspiring the synthesis of novel derivatives to explore and enhance its therapeutic potential in areas including cancer, infectious diseases, and agriculture.[4]

This technical guide focuses on a specific class of these derivatives: phenazine-1-carbohydrazides and their related acylhydrazones. The introduction of the carbohydrazide moiety (-CONHNH₂) and its subsequent condensation to form acylhydrazones (-CONH-N=CH-) can significantly modulate the parent molecule's bioactivity.[5][6] This is often attributed to the formation of a large conjugate system and the ability to chelate metal ions, which can interfere with essential cellular processes in pathogens and cancer cells.[5] This document provides a comprehensive overview of the synthesis, bioactivity, and mechanisms of action of these derivatives, supported by detailed experimental protocols and data.

Synthesis of Phenazine-1-Carbohydrazide Derivatives

The general synthetic route to this compound derivatives begins with phenazine-1-carboxylic acid (PCA). The process typically involves a multi-step sequence: esterification of the carboxylic acid, followed by hydrazinolysis to form the key this compound intermediate, and finally, condensation with various aldehydes or ketones to yield the target acylhydrazone derivatives.[5]

Synthesis_Workflow cluster_0 Core Synthesis Pathway cluster_1 Acylhydrazone Derivatization Aniline Aniline PCA Phenazine-1-carboxylic acid (PCA) Aniline->PCA Jourdan-Ullmann Reaction BromoNitro 2-Bromo-3-nitro-benzoic acid BromoNitro->PCA Ester PCA Methyl Ester PCA->Ester Esterification (e.g., SOCl₂/MeOH) Hydrazide This compound Ester->Hydrazide Hydrazinolysis (Hydrazine Hydrate) Derivative Final Acylhydrazone Derivative (phenazine-CONHN=CHR) Hydrazide->Derivative Condensation Aldehyde Aldehyde-containing compound (R-CHO) Aldehyde->Derivative

Caption: General workflow for the synthesis of phenazine-1-acylhydrazone derivatives.

Experimental Protocol: General Synthesis

This protocol is adapted from the synthesis of (E)-N'-substituted-phenazine-1-carbonyl hydrazides.[5]

1. Synthesis of Phenazine-1-carboxylic acid (PCA):

  • A mixture of aniline and 2-bromo-3-nitro-benzoic acid is reacted, often via a Jourdan-Ullmann condensation, to form the core phenazine ring structure.[5]

2. Esterification of PCA:

  • PCA is dissolved in methanol.

  • Thionyl chloride (SOCl₂) is added dropwise at 0 °C.

  • The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure to yield the methyl ester of PCA.

3. Synthesis of this compound:

  • The PCA methyl ester is dissolved in ethanol.

  • Hydrazine hydrate (80-85%) is added, and the mixture is heated to reflux and stirred for several hours.

  • After cooling, the resulting precipitate is filtered, washed with cold ethanol, and dried to yield this compound.

4. Synthesis of Acylhydrazone Derivatives (e.g., 3a-3j):

  • This compound (1 equivalent) is dissolved in a suitable solvent like ethanol.

  • The respective aldehyde-containing compound (1 equivalent) is added to the solution.

  • A catalytic amount of acid (e.g., acetic acid) may be added.

  • The mixture is heated to reflux and stirred for 2-4 hours.

  • The reaction mixture is cooled, and the precipitated solid is collected by filtration, washed, and purified (e.g., by recrystallization) to afford the final acylhydrazone product.[5]

Biological Activity

This compound derivatives have demonstrated a wide range of biological activities, most notably anticancer, antifungal, and antibacterial effects.

Anticancer Activity

Several acylhydrazone derivatives of PCA show potent cytotoxic activity against various cancer cell lines. The mechanism is believed to involve multiple pathways, including the induction of reactive oxygen species (ROS), inhibition of topoisomerase, and DNA intercalation, ultimately leading to apoptosis (programmed cell death).[5][7] The compound PAC-1, which also bears a hydrazide-hydrazone moiety, is known to enhance the activity of procaspase-3, inducing apoptosis in tumor cells.[5]

Anticancer_Pathway cluster_0 Cellular Effects Derivative Phenazine-1-Acylhydrazone Derivative DNA DNA Intercalation Derivative->DNA Topo Topoisomerase Inhibition Derivative->Topo ROS ↑ Reactive Oxygen Species (ROS) Derivative->ROS Procaspase Procaspase-3 Activation Derivative->Procaspase Apoptosis Apoptosis DNA->Apoptosis DNA Damage Topo->Apoptosis Replication Stress ROS->Apoptosis Oxidative Stress Procaspase->Apoptosis Caspase Cascade

Caption: Proposed mechanisms of anticancer activity for phenazine derivatives.

Table 1: In Vitro Anticancer Activity of Phenazine-1-Acylhydrazone Derivatives Summarized data shows the concentration required to inhibit 50% of cell growth (IC₅₀).

CompoundSubstitution (Aldehyde used)HeLa IC₅₀ (µM)[5]A549 IC₅₀ (µM)[5]
3b 2,4-dihydroxybenzylidene18.2 ± 2.110.5 ± 1.8
3c 2-hydroxy-3-methoxybenzylidene10.5 ± 1.58.8 ± 1.6
3d 2-hydroxy-4-(2-(piperidin-1-yl)ethoxy)benzylidene5.5 ± 1.32.8 ± 1.53
3e 2-hydroxy-4-(diethylamino)benzylidene36.3 ± 2.330.5 ± 1.9
3f 2-hydroxy-5-bromobenzylidene32.8 ± 3.928.6 ± 3.5
Cisplatin (Positive Control)20.4 ± 4.811.6 ± 2.25

Note: Lower IC₅₀ values indicate higher potency. Compound 3d showed significantly better cytotoxic activity than the standard drug Cisplatin against both cell lines.[5]

Antifungal Activity

The parent compound, PCA, is a well-established antifungal agent.[2][8] Its derivatives often retain or exceed this activity. The proposed mechanisms include targeting essential enzymes in fungal metabolism, such as isocitrate lyase (ICL) in the glyoxylate cycle, and inducing oxidative stress through the production of ROS.[9][10] This disrupts cellular integrity and metabolic balance, leading to fungal cell death.[9]

Antifungal_Mechanism cluster_pathways Intracellular Targets PCA_Derivative PCA / Derivative FungalCell Fungal Cell PCA_Derivative->FungalCell ICL Isocitrate Lyase (ICL) FungalCell->ICL Mito Mitochondria FungalCell->Mito Membrane Cell Membrane FungalCell->Membrane Disruption Metabolic Disruption ICL->Disruption Inhibition ROS ↑ ROS Production Mito->ROS Hyperpolarization Damage Membrane Damage Membrane->Damage Lipid Imbalance Death Fungal Cell Death Disruption->Death ROS->Death Damage->Death

Caption: Antifungal mechanism of action for PCA and its derivatives.

Table 2: Antifungal Activity of PCA and its Derivatives EC₅₀ represents the concentration causing 50% inhibition of fungal growth.

CompoundTarget FungusEC₅₀ (µg/mL)Reference
PCA Pestalotiopsis kenyana~2.32[8]
PCA Valsa mali(Broad-spectrum activity)[9]
PCA Phellinus noxius<40 (complete inhibition)[10]
Derivative 6 Rhizoctonia solani4.35[3]
Derivative 3b Fusarium graminearum8.30[3]
Derivative 5rRhizoctonia solani24.6 µM[11]
Derivative 5rAlternaria solani42.9 µM[11]

*Compound numbering as per the cited reference.[3] †Piperazine derivative of PCA.[11]

Antibacterial Activity

PCA and its derivatives also exhibit broad-spectrum antibacterial activity.[12] A primary mechanism against bacteria is the enhancement of intracellular ROS accumulation, which causes oxidative stress and damages cellular components.[13] Some derivatives have also shown anti-adhesive activity, preventing bacteria from forming biofilms, which is a critical step in many infections.[14]

Table 3: Antibacterial Activity of PCA and its Derivatives

CompoundTarget BacteriaActivity MetricResultReference
PCA Vibrio anguillarumAntagonistic ActivitySignificant[12]
PCA Acidovorax citrulliAntibacterial ActivitySignificant[13]
Crude Phenazine Staphylococcus aureusInhibition Zone18 mm[14]
Crude Phenazine Acinetobacter baumanniiAnti-adhesive Activity48.6% reduction[14]
Purified PCA Gram-positive bacteriaInhibition Zone16 - 28 mm[15]
Purified PCA Gram-negative bacteriaInhibition Zone13 - 36 mm[15]

Detailed Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)

This protocol is based on the methodology used to evaluate the cytotoxicity of acylhydrazone derivatives.[5]

  • Cell Culture: Human cancer cell lines (e.g., HeLa, A549) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37 °C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized phenazine derivatives are dissolved in DMSO to create stock solutions. These are then diluted with culture medium to various final concentrations (e.g., 0.1, 1, 10, 100 µM). The cells are treated with these dilutions and incubated for 48-72 hours. A control group is treated with medium containing the same concentration of DMSO.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plate is incubated for another 4 hours at 37 °C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control. The IC₅₀ value is determined by plotting the cell viability against the logarithm of the compound concentration.

Antifungal Susceptibility Testing (Broth Microdilution)
  • Fungal Culture: The target fungal strain is grown on a suitable agar medium (e.g., Potato Dextrose Agar) to obtain a fresh culture.

  • Inoculum Preparation: A suspension of fungal spores or mycelial fragments is prepared in sterile saline or broth and adjusted to a standardized concentration (e.g., 1 × 10⁵ CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 28-35 °C) for 24-72 hours.

  • Endpoint Reading: The minimum inhibitory concentration (MIC) or effective concentration (EC₅₀) is determined. The MIC is the lowest concentration of the compound that causes complete visual inhibition of fungal growth. The EC₅₀ is determined by measuring growth (e.g., absorbance) at various concentrations.

Conclusion

This compound and its acylhydrazone derivatives represent a promising class of bioactive molecules with significant potential in oncology and infectious disease control. The modification of the carboxyl group on the phenazine scaffold provides a versatile handle for synthesizing diverse libraries of compounds.[3] The data clearly indicates that specific substitutions can lead to derivatives with cytotoxic potency exceeding that of established chemotherapy drugs like cisplatin.[5] Furthermore, these compounds show broad-spectrum antifungal and antibacterial activity, often acting through mechanisms like ROS induction that are crucial for overcoming microbial defenses.[10][13] Future research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity, conducting in vivo efficacy and toxicity studies, and further elucidating the specific molecular targets to refine their therapeutic application.

References

An In-Depth Technical Guide to the Core Mechanisms of Action of Phenazine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazine compounds are a diverse class of nitrogen-containing heterocyclic molecules produced by a wide range of bacteria, including species of Pseudomonas, Streptomyces, and Burkholderia. These redox-active secondary metabolites play crucial roles in microbial physiology, interspecies competition, and pathogenesis.[1] Their broad spectrum of biological activities, including antimicrobial, anticancer, and bioremediation properties, has garnered significant interest in the scientific and pharmaceutical communities. This technical guide provides a comprehensive overview of the core mechanisms of action of phenazine compounds, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways.

Core Mechanisms of Action

The biological effects of phenazine compounds are primarily attributed to their ability to participate in redox cycling, generate reactive oxygen species (ROS), interact with cellular macromolecules like DNA and proteins, and act as signaling molecules.

Redox Cycling and Electron Shuttling

A fundamental mechanism underlying the bioactivity of many phenazines is their ability to act as electron shuttles.[2] These molecules can accept electrons from reduced intracellular components, such as NADH or NADPH, and transfer them to extracellular acceptors. This process, known as redox cycling, has profound implications for both the producing organism and its surrounding environment.

In the context of antimicrobial activity , phenazine-mediated redox cycling can disrupt the electron transport chain of competing microbes, leading to metabolic stress and growth inhibition.[2]

In bioremediation , phenazines can facilitate the degradation of pollutants by acting as electron shuttles between anaerobic bacteria and terminal electron acceptors like nitrate or insoluble minerals.[3][4] This enhances the metabolic capabilities of microbial communities involved in the breakdown of environmental contaminants. For instance, phenazines can accelerate the biodegradation of azo dyes by mediating electron transfer.[5]

Experimental Protocol: Cyclic Voltammetry for Measuring Phenazine Redox Potential

This protocol provides a method for determining the redox potential of phenazine compounds, a key parameter in understanding their electron shuttling capabilities.

Materials:

  • Working electrode (e.g., glassy carbon electrode)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., platinum wire)

  • Potentiostat

  • Electrochemical cell

  • Phenazine compound of interest

  • Supporting electrolyte solution (e.g., 0.1 M KCl in a suitable buffer)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Prepare a solution of the phenazine compound in the supporting electrolyte at a known concentration (e.g., 1 mM).

  • Assemble the three-electrode system in the electrochemical cell containing the phenazine solution.

  • Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain a blanket of the inert gas over the solution during the experiment.

  • Set the parameters on the potentiostat. This will include the initial potential, final potential, scan rate (e.g., 100 mV/s), and number of cycles. The potential window should be chosen to encompass the expected redox events of the phenazine.

  • Run the cyclic voltammetry experiment. The potentiostat will apply a linearly sweeping potential to the working electrode and measure the resulting current.

  • Record the resulting voltammogram, which is a plot of current versus applied potential.

  • Analyze the voltammogram to determine the formal reduction potential (E°'). This is typically calculated as the midpoint potential between the anodic and cathodic peak potentials ((Epa + Epc)/2).

Logical Relationship: Phenazine Redox Cycling

Redox_Cycling cluster_extracellular Extracellular Environment Reduced_Substrate Reduced Substrate (e.g., NADH) Oxidized_Substrate Oxidized Substrate (e.g., NAD+) Reduced_Substrate->Oxidized_Substrate e- Phenazine_Ox Oxidized Phenazine (Phz) Phenazine_Red Reduced Phenazine (PhzH2) Phenazine_Ox->Phenazine_Red Accepts e- Phenazine_Red->Phenazine_Ox Donates e- Electron_Acceptor Terminal Electron Acceptor (e.g., O2, Fe(III)) Phenazine_Red->Electron_Acceptor e- Reduced_Acceptor Reduced Acceptor Electron_Acceptor->Reduced_Acceptor

Caption: Phenazine compounds act as electron shuttles, accepting electrons from intracellular donors and transferring them to extracellular acceptors.

Generation of Reactive Oxygen Species (ROS)

In the presence of oxygen, the redox cycling of phenazines can lead to the production of reactive oxygen species (ROS), such as superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂). This is a primary mechanism behind their potent antimicrobial and anticancer activities.[6] The generated ROS can cause widespread cellular damage by oxidizing lipids, proteins, and nucleic acids, ultimately leading to cell death.

Experimental Protocol: Detection of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol describes a common method to measure the intracellular generation of ROS in response to phenazine treatment.

Materials:

  • Cell line of interest (e.g., bacterial or cancer cells)

  • Appropriate cell culture medium

  • Phenazine compound of interest

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed the cells in a suitable format (e.g., 96-well plate for quantitative analysis or chamber slides for microscopy) and allow them to adhere or grow to the desired density.

  • Treat the cells with various concentrations of the phenazine compound for the desired time period. Include an untreated control and a positive control (e.g., H₂O₂).

  • After treatment, remove the medium and wash the cells gently with PBS.

  • Prepare a working solution of DCFH-DA (e.g., 10 µM) in pre-warmed serum-free medium or PBS.

  • Add the DCFH-DA working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.

  • Add PBS to each well or mounting medium to the slides.

  • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or visualize the cells under a fluorescence microscope. An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Signaling Pathway: Phenazine-Induced Oxidative Stress

Oxidative_Stress Phenazine Phenazine Redox_Cycling Redox Cycling Phenazine->Redox_Cycling ROS Reactive Oxygen Species (O₂⁻, H₂O₂) Redox_Cycling->ROS Oxygen Oxygen Oxygen->Redox_Cycling Cellular_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage Apoptosis Apoptosis / Cell Death Cellular_Damage->Apoptosis

Caption: Phenazine-mediated redox cycling in the presence of oxygen leads to the generation of ROS, causing cellular damage and apoptosis.

Interaction with DNA and Topoisomerases

Certain phenazine derivatives exert their biological effects by directly interacting with DNA. These interactions can occur through intercalation, where the planar phenazine molecule inserts itself between the base pairs of the DNA double helix, or through groove binding.[7] Such interactions can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. This is a significant mechanism for their anticancer activity.

Furthermore, some phenazines have been identified as inhibitors of topoisomerases I and II.[6] These enzymes are crucial for resolving DNA topological problems during replication and transcription. By stabilizing the transient DNA-topoisomerase cleavage complex, phenazine inhibitors lead to the accumulation of DNA strand breaks, triggering a DNA damage response and ultimately apoptosis.

Experimental Protocol: Topoisomerase II DNA Relaxation Assay

This protocol is used to determine if a phenazine compound inhibits the catalytic activity of topoisomerase II.

Materials:

  • Human topoisomerase II enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase II reaction buffer

  • ATP solution

  • Phenazine compound of interest

  • Stop solution/loading dye (containing SDS and a tracking dye)

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and gel documentation system

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. For each reaction, add:

    • 1x Topoisomerase II reaction buffer

    • ATP (final concentration ~1 mM)

    • Supercoiled plasmid DNA (~200-300 ng)

    • Phenazine compound at various concentrations (include a no-drug control and a known inhibitor like etoposide as a positive control).

    • Nuclease-free water to the final volume.

  • Initiate the reaction by adding a pre-determined amount of topoisomerase II enzyme that is sufficient to fully relax the supercoiled DNA in the no-drug control.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reactions by adding the stop solution/loading dye.

  • Load the samples onto a 1% agarose gel in TAE buffer.

  • Perform electrophoresis to separate the different DNA topoisomers. Supercoiled DNA migrates faster than relaxed DNA.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA with increasing concentrations of the phenazine compound.

Experimental Workflow: DNA Intercalation Analysis via Ethidium Bromide Displacement

DNA_Intercalation_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_measurement Measurement cluster_analysis Data Analysis DNA_EtBr Prepare DNA-Ethidium Bromide Complex Add_Phenazine Add Increasing Concentrations of Phenazine DNA_EtBr->Add_Phenazine Measure_Fluorescence Measure Fluorescence (Ex: ~546 nm, Em: ~595 nm) Add_Phenazine->Measure_Fluorescence Plot_Data Plot Fluorescence Quenching vs. Phenazine Concentration Measure_Fluorescence->Plot_Data Calculate_Binding Calculate Binding Affinity Plot_Data->Calculate_Binding Quorum_Sensing cluster_las Las System cluster_rhl Rhl System cluster_phz Phenazine Biosynthesis LasI LasI 3O_C12_HSL 3-oxo-C12-HSL (Autoinducer) LasI->3O_C12_HSL synthesizes LasR LasR 3O_C12_HSL->LasR binds & activates RhlI RhlI LasR->RhlI activates RhlR RhlR LasR->RhlR activates phz_operons phz operons (phzA1-G1, phzA2-G2) LasR->phz_operons activates C4_HSL C4-HSL (Autoinducer) RhlI->C4_HSL synthesizes C4_HSL->RhlR binds & activates RhlR->phz_operons activates Phenazines Phenazines phz_operons->Phenazines produce

References

The Anticancer Potential of Phenazine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenazine derivatives, a class of nitrogen-containing heterocyclic compounds, have emerged as a promising area of research in oncology.[1] Both naturally occurring and synthetic phenazines have demonstrated significant cytotoxic and antiproliferative activities against a wide range of cancer cell lines. Their diverse chemical structures allow for a broad spectrum of biological activities, making them attractive candidates for the development of novel anticancer therapeutics. This technical guide provides an in-depth overview of the anticancer properties of phenazine derivatives, focusing on their quantitative efficacy, the experimental protocols used for their evaluation, and the key signaling pathways through which they exert their effects.

Quantitative Data Presentation

The anticancer activity of phenazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of various phenazine derivatives against a panel of human cancer cell lines.

Phenazine DerivativeCancer Cell LineCell Line TypeIC50 (µM)Reference
2-chloro-N-(phenazin-2-yl)benzamide (4)K562Chronic Myelogenous LeukemiaComparable to Cisplatin--INVALID-LINK--
2-chloro-N-(phenazin-2-yl)benzamide (4)HepG2Hepatocellular CarcinomaComparable to Cisplatin--INVALID-LINK--
Cationic Phenazine Derivative 2²⁺A2780Ovarian Carcinoma~2.5--INVALID-LINK--
Cationic Phenazine Derivative 2²⁺A2780CISCisplatin-Resistant Ovarian Carcinoma~5--INVALID-LINK--
Cationic Phenazine Derivative 2²⁺ (with light)A2780Ovarian Carcinoma0.39--INVALID-LINK--
Phthalazine Derivative 12bHCT-116Colon Carcinoma0.32--INVALID-LINK--
Phthalazine Derivative 9cHCT-116Colon Carcinoma1.58--INVALID-LINK--
Phthalazine Derivative 13cHCT-116Colon Carcinoma0.64--INVALID-LINK--

Experimental Protocols

The evaluation of the anticancer properties of phenazine derivatives involves a series of well-established in vitro assays. The following are detailed methodologies for two key experiments: the MTT assay for cell viability and flow cytometry for apoptosis analysis.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][3][4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Phenazine derivative stock solution (in a suitable solvent like DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Cancer cell line of interest

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the phenazine derivative in complete medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Flow Cytometry for Apoptosis Analysis

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a widely used method to detect and quantify apoptosis.[6][7][8][9] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • Phenazine derivative

  • Cancer cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of the phenazine derivative for a specified time. Include a vehicle control.

  • Cell Harvesting and Washing:

    • Collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Annexin V and PI Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

    • Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up the compensation and gates.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Mechanisms of Action

Phenazine derivatives exert their anticancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and death. Understanding these mechanisms is crucial for the rational design and development of targeted therapies.

Apoptosis Induction

A primary mechanism by which phenazine derivatives induce cancer cell death is through the induction of apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence suggests that some phenazine derivatives can induce the activation of key executioner caspases, such as caspase-3 and caspase-7.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Pro-caspase-8 Pro-caspase-8 Death Receptors->Pro-caspase-8 Recruitment Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Activation Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binding Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 Recruitment Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Activation Caspase-9->Pro-caspase-3 Phenazine Derivatives Phenazine Derivatives Phenazine Derivatives->Death Receptors Phenazine Derivatives->Mitochondrion Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis

Apoptosis Induction by Phenazine Derivatives
Inhibition of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Some phenazine derivatives have been shown to inhibit the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.

Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Degradation & Release Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Cell Survival, Proliferation Cell Survival, Proliferation Gene Transcription->Cell Survival, Proliferation Phenazine Derivatives Phenazine Derivatives Phenazine Derivatives->IKK Complex Inhibition

Inhibition of NF-κB Signaling by Phenazine Derivatives
Modulation of the PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another crucial regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature of many cancers. Certain phenoxazine derivatives have demonstrated the ability to inhibit the phosphorylation of Akt, a key downstream effector of PI3K, leading to the downregulation of pro-survival signals.[10]

Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Binding PI3K PI3K Receptor Tyrosine Kinase->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation Downstream Effectors (mTOR, etc.) Downstream Effectors (mTOR, etc.) Akt->Downstream Effectors (mTOR, etc.) Activation Cell Growth, Proliferation, Survival Cell Growth, Proliferation, Survival Downstream Effectors (mTOR, etc.)->Cell Growth, Proliferation, Survival Phenazine Derivatives Phenazine Derivatives Phenazine Derivatives->Akt Inhibition of Phosphorylation cluster_workflow Experimental Workflow Compound Synthesis\n& Characterization Compound Synthesis & Characterization In vitro Cytotoxicity Screening\n(MTT Assay) In vitro Cytotoxicity Screening (MTT Assay) Compound Synthesis\n& Characterization->In vitro Cytotoxicity Screening\n(MTT Assay) IC50 Determination IC50 Determination In vitro Cytotoxicity Screening\n(MTT Assay)->IC50 Determination Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies Apoptosis Assays\n(Flow Cytometry) Apoptosis Assays (Flow Cytometry) Mechanism of Action Studies->Apoptosis Assays\n(Flow Cytometry) Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Western Blot for\nSignaling Proteins Western Blot for Signaling Proteins Mechanism of Action Studies->Western Blot for\nSignaling Proteins In vivo Studies\n(Xenograft Models) In vivo Studies (Xenograft Models) Mechanism of Action Studies->In vivo Studies\n(Xenograft Models) Lead Optimization Lead Optimization In vivo Studies\n(Xenograft Models)->Lead Optimization

References

Unveiling the Antifungal Arsenal: A Technical Guide to Phenazine-1-Carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenazine-1-carboxylic acid (PCA), a naturally occurring heterocyclic compound produced by various bacteria, has emerged as a potent antifungal agent with significant potential for applications in agriculture and medicine. This in-depth technical guide explores the core aspects of PCA's antifungal activity, delving into its efficacy against a range of fungal pathogens, the experimental methodologies used to evaluate its performance, and the underlying mechanisms of action. This document also examines the structure-activity relationship of PCA analogs, providing a comprehensive resource for researchers and professionals in the field of antifungal drug discovery and development.

Quantitative Assessment of Antifungal Efficacy

The antifungal potency of Phenazine-1-Carboxylic Acid (PCA) and its parent compound, phenazine, has been quantified against a variety of pathogenic fungi. The minimum inhibitory concentration (MIC), a key indicator of antifungal activity, has been determined for several fungal species. Lower MIC values indicate greater efficacy.

CompoundFungal SpeciesMinimum Inhibitory Concentration (MIC)Reference
Phenazine-1-carboxylic acid (PCA)Fusarium oxysporum f. sp. cubense TR425 mg/L[1]
PhenazineFusarium oxysporum f. sp. cubense TR46.25 mg/L[1]
Phenazine-1-carboxylic acid (PCA)Fusarium oxysporum1.56 µg/ml[1]
Phenazine-1-carboxylic acid (PCA)Botrytis cinerea1.56 µg/ml[1]
Phenazine-1-carboxylic acid (PCA)Colletotrichum gloeosporioides6.13 µg/ml[1]
Phenazine-1-carboxylic acid (PCA)Cylindrocarpon fallax3.13 µg/ml[1]
Phenazine-1-carboxylic acid (PCA)Phellinus noxius>40 µg/mL (complete inhibition)[2]
Phenazine-1-carboxylic acid (PCA)Rhizoctonia solani32 µg/mL[3]
1-Hydroxyphenazine (1-HP)Rhizoctonia solani250 µg/mL[3]
Phenazine-1-carboxamide (PCN)Rhizoctonia solani125 µg/mL[3]
Phenazine-1-carboxylic acid (PCA)Penicillium expansum16 µg/mL[3]
Phenazine-1-carboxylic acid (PCA)Trichophyton rubrum4 mg/mL[3]
Phenazine-1-carboxylic acid (PCA)Botrytis cinerea25 µg/mL[4][5]

Deciphering the Antifungal Mechanism of Action

The antifungal activity of PCA is multifaceted, involving the disruption of cellular integrity and interference with key metabolic pathways. One of the primary mechanisms involves the disruption of the fungal cell membrane's integrity[3]. This is further supported by observations of distorted and damaged hyphae in treated fungi[4].

Recent studies have elucidated a more specific molecular target. PCA has been shown to target isocitrate lyase (ICL), a key enzyme in the glyoxylate cycle, which is crucial for fungi to utilize two-carbon compounds for growth, particularly during pathogenesis[6][7][8]. By inhibiting ICL, PCA disrupts the lipid balance at the cell membrane[6][7].

Furthermore, PCA treatment leads to a cascade of physiological effects within the fungal cell. These include a reduction in mitochondrial membrane potential and an increase in reactive oxygen species (ROS) levels, indicating that PCA induces oxidative stress and mitochondrial dysfunction[9][10]. This disruption of cellular processes ultimately leads to the inhibition of fungal growth and, in some cases, cell death. Some studies also suggest that phenazines can inhibit the synthesis of nucleic acids and proteins in fungal pathogens[3].

Antifungal_Mechanism_of_PCA PCA Phenazine-1-Carboxylic Acid (PCA) Membrane Membrane PCA->Membrane ICL ICL PCA->ICL Mitochondria Mitochondria PCA->Mitochondria Growth Growth Membrane->Growth ICL->Membrane Alters lipid balance ICL->Growth ROS ROS Mitochondria->ROS ROS->Growth

Structure-Activity Relationship of Phenazine Analogs

The antifungal activity of phenazine compounds is significantly influenced by their chemical structure. Modifications to the phenazine core can either enhance or diminish their efficacy. For instance, PCA generally exhibits higher inhibitory activity compared to other phenazines like 1-hydroxyphenazine (1-HP) and phenazine-1-carboxamide (PCN)[3].

The synthesis of novel phenazine derivatives has been a key strategy to explore this relationship. By modifying the carboxyl group of PCA, researchers have created a series of analogs, many of which exhibit significant antifungal activities[2]. For example, the synthesis of phenazine-1-carboxylic triazole derivatives has yielded compounds with a broad spectrum of fungicidal activity[2]. Similarly, amide analogues of PCA have demonstrated potent antifungal activity against the crop fungus Rhizoctonia solani[11].

This highlights the importance of the carboxylic acid moiety and suggests that further modifications at this position could lead to the development of even more potent antifungal agents. The exploration of azaphenothiazines has also resulted in potent antifungals, demonstrating that alterations to the core ring structure can be a viable strategy for optimization[12][13].

SAR_Phenazines cluster_analogs Analogs Phenazine_Core Phenazine Core PCA Phenazine-1-Carboxylic Acid (PCA) (High Activity) Phenazine_Core->PCA Addition of -COOH at C1 HP 1-Hydroxyphenazine (1-HP) (Lower Activity) Phenazine_Core->HP Addition of -OH at C1 PCN Phenazine-1-Carboxamide (PCN) (Moderate Activity) PCA->PCN Modification of -COOH to -CONH2 Triazole_Derivatives Triazole Derivatives (Broad Spectrum Activity) PCA->Triazole_Derivatives Modification of -COOH Amide_Analogs Amide Analogs (Potent Activity) PCA->Amide_Analogs Modification of -COOH

Impact on Fungal Biofilms

Beyond its effects on planktonic fungal growth, PCA also plays a role in the development and integrity of microbial biofilms. While much of the research has focused on bacterial biofilms, the underlying principles can have implications for fungal biofilms as well. In Pseudomonas aeruginosa, PCA is known to promote biofilm development, particularly under iron-limiting conditions, by facilitating the reduction of ferric iron (Fe(III)) to the more bioavailable ferrous iron (Fe(II))[14][15]. This redox activity of PCA can influence the extracellular matrix and overall structure of the biofilm[16].

In the context of fungal pathogens, PCA has been shown to reduce the formation of exopolysaccharides (EPS), which are crucial components of the biofilm matrix and act as virulence factors[4][5]. By inhibiting EPS production, PCA can weaken the biofilm structure, making the fungi more susceptible to other antimicrobial agents and host defenses.

Experimental Protocols

A standardized approach to assessing the antifungal activity of PCA and its analogs is crucial for reproducible and comparable results. The following are detailed methodologies for key experiments cited in the literature.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Fungal Inoculum Preparation:

    • Culture the test fungus on an appropriate agar medium (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation.

    • Harvest fungal spores or conidia by flooding the plate with sterile saline or a suitable buffer containing a wetting agent (e.g., Tween 80).

    • Adjust the spore suspension to a standardized concentration (e.g., 1 x 105 to 5 x 105 CFU/mL) using a hemocytometer or by spectrophotometric methods.

  • Preparation of Antifungal Agent Dilutions:

    • Prepare a stock solution of the phenazine compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI 1640). The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

    • Include positive control wells (fungus in broth without the antifungal agent) and negative control wells (broth only).

    • Incubate the plates at an appropriate temperature (e.g., 25-35°C) for a specified period (e.g., 48-72 hours), depending on the growth rate of the fungus.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes complete visual inhibition of fungal growth. This can also be assessed spectrophotometrically by measuring the optical density at a specific wavelength (e.g., 600 nm).

Broth_Microdilution_Workflow Start Start Prep_Inoculum Prepare Fungal Inoculum (1x10^5 - 5x10^5 CFU/mL) Start->Prep_Inoculum Prep_Dilutions Prepare Serial Dilutions of Phenazine Compound in 96-well Plate Start->Prep_Dilutions Inoculate Inoculate Plate with Fungal Suspension Prep_Inoculum->Inoculate Prep_Dilutions->Inoculate Incubate Incubate Plate (e.g., 25-35°C, 48-72h) Inoculate->Incubate Read_MIC Determine MIC (Visual or Spectrophotometric Reading) Incubate->Read_MIC End End Read_MIC->End

Morphological Analysis using Scanning Electron Microscopy (SEM)

SEM is employed to visualize the structural changes in fungal hyphae upon treatment with phenazine compounds.

  • Sample Preparation:

    • Grow the fungus on agar plates containing a sub-inhibitory concentration of the phenazine compound. A control plate without the compound should also be prepared.

    • Cut out small agar blocks containing the fungal mycelium from both the treated and control plates.

  • Fixation:

    • Fix the samples in a suitable fixative, such as 2.5% glutaraldehyde in phosphate buffer, for several hours at 4°C.

    • Wash the samples multiple times with the same buffer to remove the fixative.

  • Dehydration:

    • Dehydrate the samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, and 100%).

  • Drying:

    • Subject the samples to critical point drying to preserve their three-dimensional structure.

  • Sputter Coating:

    • Mount the dried samples on stubs and coat them with a thin layer of a conductive metal, such as gold or palladium, using a sputter coater.

  • Imaging:

    • Observe the samples under a scanning electron microscope to visualize the morphology of the fungal hyphae.

Conclusion

Phenazine-1-carboxylic acid and its analogs represent a promising class of antifungal agents with a broad spectrum of activity. Their multifaceted mechanism of action, which includes cell membrane disruption, inhibition of key metabolic enzymes, and induction of oxidative stress, makes them effective against a range of fungal pathogens. The ongoing exploration of the structure-activity relationship through the synthesis of novel derivatives continues to yield compounds with enhanced potency and desirable properties. The detailed experimental protocols provided in this guide offer a standardized framework for the continued investigation and development of these valuable antifungal compounds for both agricultural and clinical applications.

References

Phenazine-1-carbohydrazide: A Versatile Precursor for the Synthesis of Biologically Active Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Phenazine-1-carbohydrazide, a derivative of the naturally occurring phenazine-1-carboxylic acid (PCA), has emerged as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds. The inherent reactivity of the carbohydrazide moiety, coupled with the unique electronic and structural features of the phenazine core, provides a versatile platform for the construction of novel molecules with significant therapeutic potential. This guide offers a comprehensive overview of the synthesis of this compound, its application in the preparation of various heterocycles, detailed experimental protocols, and an exploration of the signaling pathways through which these compounds exert their biological effects.

Synthesis of this compound

The journey into the rich chemistry of phenazine-derived heterocycles begins with the synthesis of the key precursor, this compound. This is typically achieved through a two-step process starting from the readily available phenazine-1-carboxylic acid (PCA).

Experimental Protocol: Synthesis of this compound

Step 1: Esterification of Phenazine-1-carboxylic acid (PCA)

  • In a round-bottom flask equipped with a reflux condenser, suspend phenazine-1-carboxylic acid (10 mmol) in 100 mL of anhydrous ethanol.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (1 mL) with constant stirring.

  • Remove the ice bath and reflux the mixture for 21 hours.

  • After cooling to room temperature, reduce the volume of the solution to approximately 50 mL by rotary evaporation.

  • Pour the concentrated solution into 200 mL of ice water.

  • Adjust the pH to 10 using a saturated potassium carbonate solution.

  • Extract the aqueous solution with dichloromethane (4 x 60 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the ethyl phenazine-1-carboxylate.

Step 2: Hydrazinolysis of Ethyl Phenazine-1-carboxylate

  • Dissolve the ethyl phenazine-1-carboxylate obtained in the previous step in an appropriate solvent such as ethanol.

  • Add an excess of hydrazine hydrate.

  • Reflux the mixture for a specified period (typically several hours) until the reaction is complete (monitored by TLC).

  • Upon cooling, the this compound product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the pure product.

Heterocyclic Synthesis from this compound

The carbohydrazide functional group in this compound serves as a versatile handle for the construction of various five- and six-membered heterocyclic rings. The following sections detail the synthesis of prominent classes of heterocycles.

Acylhydrazones

The condensation of this compound with various aldehydes is a straightforward method to produce a wide range of N-acylhydrazones. These compounds have shown promising antitumor activities.[1]

  • Dissolve this compound (1 mmol) and a substituted aldehyde (1 mmol) in 30 mL of anhydrous ethanol in a round-bottom flask.

  • Reflux the mixture for 8 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of a solid.

  • Collect the solid by filtration and wash it three times with ethanol.

  • Recrystallize the crude product from a mixture of chloroform and ethanol to obtain the pure acylhydrazone.[1]

Compound IDR-group (from aldehyde)Yield (%)Melting Point (°C)
3i 4-pyridyl60243–244
3c 3,5-dibromo-2-hydroxyphenyl65269–270

Data sourced from a study on the synthesis and bioactivity of phenazine-1-carboxylic acylhydrazone derivatives.[1]

Pyrazoles and Pyrazolines

The reaction of hydrazines and their derivatives with β-dicarbonyl compounds or α,β-unsaturated ketones is a classical and efficient method for the synthesis of pyrazoles and pyrazolines, respectively. This compound can be employed as the hydrazine component in these reactions to generate phenazine-substituted pyrazoles and pyrazolines.

The reaction of this compound with a β-ketoester, such as ethyl acetoacetate, in the presence of an acid catalyst, leads to the formation of a pyrazolone tautomer which is in equilibrium with the more stable pyrazole form.

The cyclocondensation of this compound with α,β-unsaturated ketones (chalcones) in a suitable solvent and often under acidic or basic conditions yields the corresponding 2-pyrazolines.

Other Heterocyclic Systems

The reactivity of the carbohydrazide moiety can be further exploited to synthesize other important heterocyclic systems, such as oxadiazoles and thiadiazoles, through reactions with reagents like carbon disulfide or cyanogen bromide.

Biological Activities and Signaling Pathways

Derivatives of this compound have demonstrated significant potential as both antifungal and antitumor agents. Understanding the underlying mechanisms of action is crucial for the rational design of more potent and selective therapeutic agents.

Antifungal Activity

Phenazine antibiotics are known to exhibit broad-spectrum antifungal activity. The proposed mechanism of action involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent damage to cellular components. This can disrupt the fungal cell membrane, impair mitochondrial function, and ultimately lead to cell death.

Antifungal_Signaling_Pathway Phenazine Phenazine Derivative ROS Reactive Oxygen Species (ROS) Generation Phenazine->ROS CellMembrane Cell Membrane Damage ROS->CellMembrane Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Fungal Cell Death CellMembrane->Apoptosis Mitochondria->Apoptosis

Caption: Antifungal mechanism of phenazine derivatives.

Antitumor Activity

Recent studies have elucidated the signaling pathway through which phenazine derivatives induce apoptosis in cancer cells. The mechanism is primarily mediated by the generation of ROS, which triggers a cascade of events involving the JNK signaling pathway and mitochondrial-mediated apoptosis.[2][3][4]

Phenazine compounds can increase the intracellular levels of ROS in cancer cells. This oxidative stress activates the c-Jun N-terminal kinase (JNK) signaling pathway.[2][4] Phosphorylated JNK, in turn, influences the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, it leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[2][3] This shift in the Bax/Bcl-2 ratio results in the depolarization of the mitochondrial membrane potential, leading to the release of cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytoplasm.[2][3] Cytochrome c activates the caspase cascade, leading to caspase-dependent apoptosis, while AIF contributes to caspase-independent cell death.[2]

Antitumor_Signaling_Pathway Phenazine Phenazine Derivative ROS ROS Generation Phenazine->ROS JNK JNK Activation ROS->JNK Bax Bax (pro-apoptotic) Upregulation JNK->Bax Bcl2 Bcl-2 (anti-apoptotic) Downregulation JNK->Bcl2 Mito Mitochondrial Membrane Depolarization Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC AIF AIF Release Mito->AIF Caspase Caspase Activation CytC->Caspase Apoptosis Apoptosis AIF->Apoptosis Caspase->Apoptosis

Caption: Antitumor signaling pathway of phenazines.

Experimental and Synthetic Workflow

The overall process from the starting material to the synthesis of biologically active heterocyclic compounds can be visualized as a streamlined workflow.

Experimental_Workflow PCA Phenazine-1-carboxylic Acid (PCA) Ester Esterification PCA->Ester Hydrazide This compound Ester->Hydrazide Condensation Condensation/ Cyclization Hydrazide->Condensation Heterocycles Diverse Heterocycles (Acylhydrazones, Pyrazoles, etc.) Condensation->Heterocycles Bioassay Biological Screening Heterocycles->Bioassay Lead Lead Compound Identification Bioassay->Lead

Caption: Synthetic and screening workflow.

Conclusion

This compound stands as a testament to the power of scaffold-based drug discovery. Its straightforward synthesis and versatile reactivity provide access to a vast chemical space of novel heterocyclic compounds. The significant antifungal and antitumor activities exhibited by these derivatives, coupled with a growing understanding of their mechanisms of action, underscore the importance of this precursor in the development of new therapeutic agents. Further exploration of the synthetic utility of this compound and the biological evaluation of the resulting compounds are poised to yield exciting new discoveries in medicinal chemistry.

References

Spectroscopic Blueprint of Phenazine-1-carbohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazine-1-carbohydrazide is a derivative of phenazine-1-carboxylic acid (PCA), a well-studied secondary metabolite produced by various bacteria, notably from the genus Pseudomonas. Phenazine compounds are recognized for their broad-spectrum biological activities, including antimicrobial and antitumor properties. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, leveraging the extensive data available for its immediate precursor, Phenazine-1-carboxylic acid (PCA), as a foundational reference. The methodologies and data presented herein are intended to serve as a crucial resource for researchers engaged in the synthesis, characterization, and application of this class of compounds.

While direct spectroscopic data for this compound is not extensively published, its synthesis proceeds via the activation of PCA followed by reaction with hydrazine. Therefore, the spectroscopic characteristics of PCA are fundamental to understanding and confirming the structure of its carbohydrazide derivative. This guide will present the detailed spectroscopic data for PCA and provide the experimental context for its conversion to this compound.

Data Presentation: Spectroscopic Characterization of Phenazine-1-carboxylic Acid (PCA)

The following tables summarize the quantitative spectroscopic data for Phenazine-1-carboxylic acid, the precursor to this compound.

Table 1: FT-IR Spectroscopic Data for Phenazine-1-carboxylic Acid (PCA)

Wavenumber (cm⁻¹)AssignmentReference
1717.92C=O stretch of carboxylic acid
1461.21Aromatic C=C stretch
861.78Aromatic C-H stretch
738.54Aromatic C-H stretch

Table 2: UV-Vis Spectroscopic Data for Phenazine-1-carboxylic Acid (PCA)

Wavelength (λmax, nm)SolventReference
252, 365Methanol[1]
258, 362Not Specified[2]

Table 3: ¹H NMR Spectroscopic Data for Phenazine-1-carboxylic Acid (PCA)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentSolventReference
15.58s-1H, COOHCDCl₃[2]
9.02d7.0H4CDCl₃[3]
8.97dd7.2, 1.2H-2CDCl₃[2]
8.57d7.0H2CDCl₃[3]
8.53dd8.8, 1.2H-4CDCl₃[2]
8.38d7.0H6CDCl₃[3]
8.34dd8.0, 1.6H-8CDCl₃[2]
8.32d7.0H9CDCl₃[3]
8.28dd8.0, 1.6H-3CDCl₃[2]
8.08t7.0H3CDCl₃[3]
8.05–7.95m-3H, H-6, H-7, H-9CDCl₃[2]
8.04d7.0H8CDCl₃[3]
8.02d7.0H7CDCl₃[3]

Table 4: ¹³C NMR Spectroscopic Data for Phenazine-1-carboxylic Acid (PCA)

Chemical Shift (δ, ppm)AssignmentSolventReference
165.9COOHNot Specified
144.0C-8aNot Specified
143.3C-4aNot Specified
139.9C-5aNot Specified
139.7C-1aNot Specified

Table 5: Mass Spectrometry Data for Phenazine-1-carboxylic Acid (PCA)

m/zIonMethodReference
224.85[M+H]⁺ESI-MS[2]
225[M+H]⁺LC-MS[4]
224[M]⁺MS[5]

Experimental Protocols

The synthesis of this compound is a key step in the preparation of various derivatives, such as acylhydrazones. The following protocol is based on the synthesis of phenazine-1-carboxylic acylhydrazone derivatives.[6][7]

Synthesis of this compound

  • Esterification of Phenazine-1-carboxylic Acid (PCA):

    • A solution of PCA in a suitable alcohol (e.g., methanol or ethanol) is treated with a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

    • The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

    • The solvent is removed under reduced pressure, and the residue is neutralized with a weak base (e.g., sodium bicarbonate solution).

    • The resulting ester is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated to yield the crude ester.

  • Hydrazinolysis of the Ester:

    • The crude ester is dissolved in a suitable solvent (e.g., ethanol).

    • Hydrazine hydrate is added to the solution, and the mixture is refluxed for several hours.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the precipitated solid, this compound, is collected by filtration, washed with a cold solvent, and dried.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of this compound cluster_characterization Spectroscopic Characterization PCA Phenazine-1-carboxylic Acid (PCA) Ester PCA Methyl/Ethyl Ester PCA->Ester Esterification (MeOH/EtOH, H₂SO₄) Hydrazide This compound Ester->Hydrazide Hydrazinolysis (N₂H₄·H₂O) FTIR FT-IR Hydrazide->FTIR UVVis UV-Vis Hydrazide->UVVis NMR ¹H & ¹³C NMR Hydrazide->NMR MS Mass Spectrometry Hydrazide->MS

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

signaling_pathway cluster_cell Host Cell PCA Phenazine-1-carboxylic Acid (PCA) ROS Increased Intracellular Reactive Oxygen Species (ROS) PCA->ROS induces IKB IκB ROS->IKB leads to degradation of Antioxidants Antioxidant Inhibition Antioxidants->ROS inhibits NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Gene Expression (IL-8, ICAM-1) Nucleus->Gene_Expression alters Immune_Response Modulated Immune & Inflammatory Response Gene_Expression->Immune_Response

Caption: Proposed signaling pathway for PCA-induced immunomodulation.

Concluding Remarks

The spectroscopic data of Phenazine-1-carboxylic acid provides a robust foundation for the characterization of its carbohydrazide derivative. The distinct spectral features of the phenazine core, combined with the expected signals from the carbohydrazide moiety (e.g., N-H stretches in FT-IR, additional exchangeable protons in ¹H NMR), will enable unambiguous identification. The provided experimental protocol offers a clear pathway for the synthesis of this compound, facilitating further research into its biological activities and potential therapeutic applications. The proposed signaling pathway, based on the known effects of PCA, suggests that this compound and its derivatives may also exert their biological effects through the modulation of intracellular redox status and inflammatory pathways. This guide serves as a comprehensive starting point for researchers venturing into the study of this promising class of compounds.

References

A Technical Guide to the Discovery and Isolation of Phenazine Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazine natural products represent a large and structurally diverse class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities. Primarily produced by bacteria, notably from the genera Pseudomonas and Streptomyces, these secondary metabolites have garnered significant attention in the fields of medicine, agriculture, and biotechnology. Their activities range from antimicrobial and antitumor to roles in microbial virulence and interspecies communication. This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of phenazine natural products, with a focus on experimental protocols and the underlying regulatory mechanisms.

I. Discovery of Phenazine Natural Products

The discovery of new phenazine compounds is an ongoing endeavor, driven by the need for novel therapeutics and agrochemicals. Historically, bioactivity-guided fractionation of microbial extracts was the primary method for discovery. While still relevant, modern approaches often incorporate genomic and metabolomic techniques to identify novel phenazine biosynthetic gene clusters and their corresponding products, which helps to overcome the common issue of rediscovering known compounds.

Key Producing Organisms:
  • Pseudomonas spp. : These Gram-negative bacteria are prolific producers of simple phenazine derivatives, such as phenazine-1-carboxylic acid (PCA), pyocyanin, and phenazine-1-carboxamide (PCN). Pseudomonas aeruginosa, an opportunistic human pathogen, is a well-studied model organism for phenazine biosynthesis and regulation.

  • Streptomyces spp. : These Gram-positive, filamentous bacteria are known for producing more complex and highly substituted phenazines, including endophenazines and phenazine-1,6-dicarboxylic acid (PDC).

II. Biosynthesis and Regulation

The core phenazine scaffold is biosynthesized from chorismic acid, a key intermediate in the shikimic acid pathway. In Pseudomonas, the biosynthesis is primarily directed by the phz operon, which encodes the enzymes necessary to convert chorismic acid to PCA. Further modifications by other enzymes lead to the diversity of phenazine derivatives. In Streptomyces, the pathway often proceeds through phenazine-1,6-dicarboxylic acid (PDC).

The production of phenazines is tightly regulated, often in a cell-density-dependent manner through a mechanism known as quorum sensing (QS). In Pseudomonas aeruginosa, this regulation is a complex cascade involving at least two interconnected QS systems: the las and rhl systems.

Quorum Sensing Regulation in Pseudomonas aeruginosa:

The las and rhl quorum-sensing systems work in a hierarchical cascade to control the expression of numerous virulence factors, including phenazines. The las system, composed of the transcriptional regulator LasR and the autoinducer synthase LasI, responds to the accumulation of N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). At a threshold concentration, 3-oxo-C12-HSL binds to and activates LasR, which in turn upregulates the expression of the rhl system, including the transcriptional regulator RhlR and the autoinducer synthase RhlI. RhlI produces N-butanoyl-L-homoserine lactone (C4-HSL). The RhlR:C4-HSL complex then directly activates the transcription of the phenazine biosynthetic (phz) operons.[1]

Quorum_Sensing_Regulation_of_Phenazine_Biosynthesis cluster_las Las System cluster_rhl Rhl System cluster_phz Phenazine Biosynthesis LasI LasI C12_HSL 3-oxo-C12-HSL LasI->C12_HSL synthesizes LasR LasR RhlI RhlI LasR->RhlI activates transcription RhlR RhlR LasR->RhlR activates transcription C12_HSL->LasR binds & activates C4_HSL C4-HSL RhlI->C4_HSL synthesizes phz_operon phz Operon RhlR->phz_operon activates transcription C4_HSL->RhlR binds & activates phenazines Phenazines phz_operon->phenazines biosynthesis

Quorum sensing cascade in Pseudomonas aeruginosa.

III. Experimental Protocols: Isolation and Purification

The isolation of phenazine natural products from microbial cultures is a multi-step process that generally involves extraction from the culture medium followed by chromatographic purification. The specific protocol can vary depending on the producing organism and the physicochemical properties of the target phenazine.

General Workflow for Phenazine Isolation:

Phenazine_Isolation_Workflow culture Microbial Fermentation centrifugation Centrifugation/ Filtration culture->centrifugation supernatant Culture Supernatant centrifugation->supernatant mycelium Mycelial Mass centrifugation->mycelium extraction_supernatant Solvent Extraction (e.g., Ethyl Acetate) supernatant->extraction_supernatant extraction_mycelium Mycelial Extraction (e.g., Acetone/Methanol) mycelium->extraction_mycelium crude_extract_supernatant Crude Extract extraction_supernatant->crude_extract_supernatant crude_extract_mycelium Crude Extract extraction_mycelium->crude_extract_mycelium combine_extracts Combine Extracts crude_extract_supernatant->combine_extracts crude_extract_mycelium->combine_extracts chromatography Chromatographic Purification (e.g., Silica Gel, Sephadex, HPLC) combine_extracts->chromatography fractions Collect Fractions chromatography->fractions analysis Purity Analysis (TLC, HPLC) fractions->analysis pure_phenazine Pure Phenazine Compound analysis->pure_phenazine

General experimental workflow for phenazine isolation.

Detailed Protocol for Pyocyanin Isolation from Pseudomonas aeruginosa:

This protocol is adapted from established methods for the extraction and purification of pyocyanin.

  • Culture and Harvesting:

    • Inoculate a suitable liquid medium (e.g., King's A broth) with P. aeruginosa and incubate with shaking for 48-72 hours at 30-37°C.

    • Harvest the culture by centrifugation (e.g., 6000 x g for 20 minutes) to separate the supernatant from the bacterial cells.

  • Solvent Extraction:

    • Transfer the supernatant to a separatory funnel and acidify to a pH of approximately 3.0 with concentrated HCl.

    • Extract the acidified supernatant with an equal volume of chloroform. The pyocyanin will partition into the chloroform layer, which will turn a reddish-pink color.

    • Separate the chloroform layer and back-extract with a small volume of 0.2 N HCl. The pyocyanin will move into the acidic aqueous layer, which will turn a vibrant pink-red.

  • Purification:

    • The acidic aqueous extract can be further purified by column chromatography.

    • For silica gel chromatography, neutralize the extract and apply it to a column equilibrated with a non-polar solvent (e.g., chloroform). Elute with a gradient of increasing polarity (e.g., chloroform-methanol).

    • Alternatively, for size-exclusion chromatography, use a resin like Sephadex LH-20 with methanol as the mobile phase.[2]

    • Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing pure pyocyanin.

  • Quantification:

    • The concentration of pyocyanin in the acidic aqueous extract can be determined spectrophotometrically by measuring the absorbance at 520 nm.

Detailed Protocol for Endophenazine Isolation from Streptomyces anulatus:

This protocol is based on methods for the extraction of more complex phenazines from actinomycetes.[3]

  • Culture and Extraction:

    • Grow S. anulatus in a suitable liquid or solid medium. For solid cultures, the agar can be macerated and extracted.

    • For liquid cultures, separate the mycelium from the broth by filtration or centrifugation.

    • Extract the mycelium with an organic solvent such as methanol or acetone.

    • Extract the culture filtrate with a solvent like ethyl acetate.[4][5]

  • Initial Purification:

    • Combine the extracts and concentrate under reduced pressure.

    • Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol or petroleum ether-ethyl acetate).[4]

  • Fine Purification:

    • Fractions containing the target endophenazines can be further purified using Sephadex LH-20 column chromatography with methanol as the eluent.[2]

    • Final purification is often achieved by preparative reverse-phase HPLC.[2]

IV. Characterization of Phenazine Natural Products

The structural elucidation of isolated phenazines relies on a combination of spectroscopic techniques.

  • UV-Visible Spectroscopy: Phenazines exhibit characteristic UV-Vis absorption spectra due to their conjugated aromatic system, which is useful for initial identification and quantification.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound, aiding in the determination of the molecular formula and structural features.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the precise chemical structure, including the substitution pattern on the phenazine core and the nature of any side chains.

V. Quantitative Data

The yield of phenazine natural products can vary significantly depending on the producing strain, culture conditions, and extraction methods.

Phenazine CompoundProducing OrganismReported YieldReference
PyocyaninPseudomonas aeruginosaVaries (µg/mL to mg/L range)[6]
Phenazine-1-carboxylic acid (PCA)Pseudomonas chlororaphis Lzh-T5~230 mg/L (wild-type)[7]
Endophenazine AStreptomyces anulatus (engineered P. chlororaphis)up to 279.43 mg/L[2]
Endophenazine A1Streptomyces anulatus (engineered P. chlororaphis)up to 189.2 mg/L[2]

VI. Spectroscopic Data for Key Phenazines

Phenazine-1-carboxylic acid (PCA)
  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.92 (dd, J=7.2, 1.4 Hz, 1H), 8.53 (dd, J=8.7, 1.3 Hz, 1H), 8.30-8.20 (m, 2H), 8.00-7.90 (m, 2H), 7.85 (s, 1H).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) 166.6, 144.9, 142.9, 142.1, 140.4, 139.8, 138.2, 136.9, 135.6, 134.0, 129.3, 124.7, 124.0.[8]

  • Mass Spectrum (ESI+): m/z 225.0654 [M+H]⁺.[6]

Pyocyanin
  • ¹H NMR (600 MHz, d-DMSO): δ (ppm) 8.81 (s, 1H), 8.63–8.26 (d, J = 12.0 Hz, 4H), 8.19–7.92 (m, 3H), 3.85 (s, 3H).

  • ¹³C NMR (150 MHz, CHCl₃): δ (ppm) 161.2, 149.1, 147.8, 147.2, 142.7, 142.5, 141.4, 139.7, 133.6, 132.9, 132.0, 131.7, 130.6, 129.4, 129.1, 121.1, 118.9, 118.6, 113.9, 79.0, 55.7.[9]

  • Mass Spectrum (ESI+): m/z 211.0866 [M+H]⁺.[2]

Phenazine-1,6-dicarboxylic acid (PDC)
  • Mass Spectrum (ESI-): A prominent ion peak corresponding to the deprotonated molecule is expected.

Conclusion

The discovery and isolation of phenazine natural products remain a vibrant area of research with significant potential for the development of new drugs and agricultural products. A thorough understanding of their biosynthesis, regulation, and chemical properties is essential for the successful identification and purification of novel phenazine compounds. The experimental protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to explore this fascinating class of bioactive molecules. The continued application of modern analytical and molecular techniques will undoubtedly lead to the discovery of many more novel phenazines with unique biological activities.

References

Methodological & Application

Synthesis Protocol for Phenazine-1-carbohydrazide: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the synthesis of Phenazine-1-carbohydrazide, a derivative of the biologically active phenazine scaffold. The protocol is intended for researchers in organic chemistry, medicinal chemistry, and drug development.

Introduction

Phenazines are a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[1] Phenazine-1-carboxylic acid (PCA), a key intermediate in this synthesis, is a naturally occurring antibiotic.[1] Its derivatization into this compound introduces a hydrazide moiety that can serve as a versatile synthon for the creation of novel compounds with potentially enhanced or modified biological activities. This protocol outlines a reliable method for the preparation of this compound, starting from commercially available precursors.

Synthesis Workflow

The synthesis of this compound is a multi-step process that begins with the synthesis of Phenazine-1-carboxylic acid (PCA), followed by esterification and subsequent hydrazinolysis.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Phenazine-1-carboxylic acid (PCA) cluster_1 Step 2: Esterification cluster_2 Step 3: Hydrazinolysis A Aniline C Jourdan-Ullmann Reaction & Ring Closure A->C B 2-Bromo-3-nitrobenzoic acid B->C D Phenazine-1-carboxylic acid (PCA) C->D E Phenazine-1-carboxylic acid (PCA) F Anhydrous Ethanol, H₂SO₄ (cat.) E->F G Phenazine-1-carboxylic acid ethyl ester F->G H Phenazine-1-carboxylic acid ethyl ester I Hydrazine Hydrate H->I J This compound I->J

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of Phenazine-1-carboxylic acid (PCA)

This procedure follows the Jourdan-Ullmann reaction and subsequent reductive ring closure.[1][2]

Materials:

  • Aniline

  • 2-Bromo-3-nitrobenzoic acid

  • Copper(I) iodide (CuI)

  • Triethylamine

  • Ethylene glycol

Procedure:

  • In a 100 mL three-necked flask, combine aniline (2.5 g, 26.8 mmol), 2-bromo-3-nitrobenzoic acid (6.3 g, 26.6 mmol), CuI (1.3 g, 6.8 mmol), and triethylamine (12.5 mL, 90.0 mmol) in ethylene glycol (50.0 mL).

  • Heat the reaction mixture at 95 °C for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice water.

  • Acidify the mixture with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with water, and dry to yield Phenazine-1-carboxylic acid.

Part 2: Synthesis of this compound

This two-step process involves the esterification of PCA followed by hydrazinolysis.[1][2]

Materials:

  • Phenazine-1-carboxylic acid (PCA)

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Hydrazine hydrate

Procedure:

Step A: Esterification

  • In an ice bath, slowly add concentrated sulfuric acid (1 mL) to anhydrous ethanol (100 mL).

  • Allow the solution to return to room temperature.

  • Add Phenazine-1-carboxylic acid (2.24 g, 10 mmol) to the ethanolic sulfuric acid solution.

  • Reflux the mixture for 21 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the ethyl ester of PCA.

Step B: Hydrazinolysis

  • Dissolve the crude ethyl ester from the previous step in ethanol.

  • Add hydrazine hydrate in excess.

  • Reflux the mixture for a specified time (typically a few hours, monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • The product, this compound, will precipitate out of the solution.

  • Filter the precipitate, wash with cold ethanol, and dry to obtain the final product.

Characterization Data

The following table summarizes the expected characterization data for Phenazine-1-carboxylic acid, the precursor to the target compound. While specific data for this compound is not extensively reported, the data for its derivatives can be used for comparative analysis.[1]

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Spectroscopic Data
Phenazine-1-carboxylic acid C₁₃H₈N₂O₂224.21242-244¹H NMR (CDCl₃, 400 MHz): δ (ppm) consistent with the aromatic structure. ¹³C NMR (CDCl₃): δ (ppm) shows a carboxylic acid carbon signal around 165.9 ppm. MS (ESI+): m/z 225.0654 [M+H]⁺.[2][3][4][5][6]
This compound Derivative (Example) C₂₀H₁₂Br₂N₄O₂498.93 (for a dibromo-hydroxybenzylidene derivative)269-270¹H NMR (d-DMSO, 600 MHz): δ (ppm) 13.70 (s, 1H, NH), 12.64 (s, 1H, OH), 8.80 (s, 1H, N=CH), 8.67-7.88 (m, aromatic protons). HRMS (ESI+): m/z 498.9400 [M+H]⁺.[1]

Biological Activity and Potential Signaling Pathway

Phenazine-1-carboxylic acid and its derivatives have demonstrated a range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects.[5] One of the reported mechanisms for the anti-inflammatory activity of PCA is the suppression of inducible nitric oxide synthase (iNOS) expression and the subsequent reduction of nitric oxide (NO) production, which is often induced by lipopolysaccharide (LPS) in inflammatory responses.[5]

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation PCA Phenazine-1-carboxylic acid (and derivatives) PCA->iNOS Inhibition

Caption: Proposed anti-inflammatory signaling pathway of PCA.

Conclusion

This application note provides a comprehensive protocol for the synthesis of this compound. The detailed experimental procedures and characterization data serve as a valuable resource for researchers aiming to synthesize and explore the potential of this and related phenazine derivatives in various fields of chemical and biological sciences. The outlined anti-inflammatory pathway of the parent compound, PCA, suggests a potential area of investigation for novel carbohydrazide derivatives.

References

Application Notes and Protocols: Synthesis of Phenazine Hydrazide from Phenazine Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazine derivatives are a class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, making them privileged structures in medicinal chemistry and drug development. The conversion of phenazine esters to their corresponding hydrazides is a crucial synthetic step, as phenazine hydrazides serve as versatile building blocks for the synthesis of more complex molecules, such as hydrazones, pyrazoles, and other heterocyclic systems with potential therapeutic applications. This document provides a detailed experimental procedure for the synthesis of phenazine-1-hydrazide from its corresponding ester, based on established laboratory methods.[1][2]

Principle and Reaction

The conversion of a phenazine ester to a phenazine hydrazide is achieved through a nucleophilic acyl substitution reaction known as hydrazinolysis. In this reaction, hydrazine hydrate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. The alkoxy group (-OR) of the ester is subsequently eliminated as an alcohol, resulting in the formation of the more stable hydrazide. The reaction is typically carried out in a suitable solvent, such as ethanol, and is often facilitated by heating under reflux to increase the reaction rate.

Experimental Protocol

This protocol is adapted from the procedure described in the synthesis of phenazine-1-carboxylic acylhydrazone derivatives.[1]

Materials and Equipment:

  • Reagents:

    • Phenazine-1-carboxylate ester (e.g., ethyl phenazine-1-carboxylate)

    • Hydrazine hydrate (80-99% solution)

    • Anhydrous ethanol

    • Dichloromethane (for extraction, if necessary)

    • Anhydrous sodium sulfate (for drying, if necessary)

    • Deionized water

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle or oil bath

    • Magnetic stirrer and stir bar

    • Buchner funnel and filter paper

    • Beakers and Erlenmeyer flasks

    • Rotary evaporator (optional)

    • Standard laboratory glassware

    • Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the phenazine-1-carboxylate ester (1 equivalent) in anhydrous ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (an excess, typically 5-10 equivalents) dropwise at room temperature.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (the boiling point of ethanol, approximately 78 °C). Maintain the reflux with continuous stirring for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The phenazine hydrazide product is expected to precipitate out of the solution as a solid. For complete precipitation, the flask can be placed in an ice bath.

  • Isolation of Product: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold anhydrous ethanol (three times) to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified phenazine hydrazide product under vacuum or in a desiccator to obtain the final product.

Note on the initial esterification step: If starting from phenazine-1-carboxylic acid (PCA), it must first be converted to its corresponding ester. A common method involves refluxing the carboxylic acid in anhydrous ethanol with a catalytic amount of concentrated sulfuric acid for approximately 21 hours.[1] Following the reaction, the mixture is cooled, concentrated, and poured into ice water. The pH is then adjusted to 10 with a saturated potassium carbonate solution, and the ester is extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed to yield the crude ester, which can then be used in the hydrazinolysis step described above.[1]

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcome

ParameterValue/DescriptionReference
Starting MaterialPhenazine-1-carboxylate ester[1]
ReagentHydrazine Hydrate[1]
SolventAnhydrous Ethanol[1]
Reaction TemperatureReflux (~78 °C)[1]
Reaction Time8 - 12 hours[1]
ProductPhenazine-1-hydrazide[1]
Expected YieldModerate to good
Appearance of ProductSolid[1]

Visualizations

Chemical Reaction Scheme:

G cluster_reactants Reactants cluster_products Products phenazine_ester Phenazine Ester phenazine_hydrazide Phenazine Hydrazide phenazine_ester->phenazine_hydrazide Ethanol, Reflux hydrazine + Hydrazine Hydrate alcohol + Alcohol G start Start dissolve Dissolve Phenazine Ester in Ethanol start->dissolve add_hydrazine Add Hydrazine Hydrate dissolve->add_hydrazine reflux Reflux for 8-12 hours add_hydrazine->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitation of Product cool->precipitate filter Filter the Solid Product precipitate->filter wash Wash with Cold Ethanol filter->wash dry Dry the Product wash->dry end End: Purified Phenazine Hydrazide dry->end

References

Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of Phenazine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of phenazine compounds using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation and data acquisition are presented, along with tabulated quantitative NMR data for representative phenazine structures. Furthermore, key biological pathways involving phenazines and a typical experimental workflow are visualized using Graphviz diagrams to facilitate understanding.

Introduction to NMR Spectroscopy of Phenazines

Phenazines are a class of nitrogen-containing heterocyclic compounds with a diverse range of biological activities, including antibiotic, anticancer, and bioremediation properties. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of these compounds. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule. Together, they enable unambiguous structure determination and characterization of novel phenazine derivatives.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following sections detail the recommended procedures for the ¹H and ¹³C NMR analysis of phenazine compounds.

Sample Preparation

Proper sample preparation is critical for acquiring high-resolution NMR spectra.

Materials:

  • Phenazine compound (5-10 mg for ¹H NMR, 10-50 mg for ¹³C NMR)

  • Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)

  • NMR tube (5 mm diameter, high precision)

  • Pipettes and vials

  • Cotton or glass wool plug

Procedure:

  • Weighing the Sample: Accurately weigh the phenazine compound into a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many phenazine derivatives. For less soluble compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used. The choice of solvent can affect the chemical shifts, so it should be recorded and reported.

  • Dissolution: Add approximately 0.5-0.7 mL of the chosen deuterated solvent to the vial containing the sample. Gently swirl or vortex the vial to ensure complete dissolution.

  • Filtering (Optional): If the solution contains any particulate matter, filter it through a small cotton or glass wool plug placed in a Pasteur pipette directly into the NMR tube. This prevents magnetic field distortions and improves spectral quality.

  • Transfer to NMR Tube: Carefully transfer the clear solution into a clean, dry NMR tube. The final sample height should be approximately 4-5 cm.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

NMR Data Acquisition

The following are general acquisition parameters that may require optimization depending on the specific instrument and sample.

Instrument:

  • 400 MHz (or higher) NMR spectrometer

¹H NMR Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30)

  • Number of Scans (NS): 16-64 (adjust for desired signal-to-noise ratio)

  • Relaxation Delay (D1): 1-5 seconds

  • Acquisition Time (AQ): 2-4 seconds

  • Spectral Width (SW): 10-16 ppm

  • Temperature: 298 K

¹³C NMR Parameters:

  • Pulse Program: Proton-decoupled experiment (e.g., zgpg30)

  • Number of Scans (NS): 1024 or higher (due to the low natural abundance of ¹³C)

  • Relaxation Delay (D1): 2 seconds

  • Acquisition Time (AQ): 1-2 seconds

  • Spectral Width (SW): 0-220 ppm

  • Temperature: 298 K

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for phenazine and some of its common derivatives.

Table 1: ¹H NMR Chemical Shift Data of Selected Phenazine Compounds.

CompoundPositionChemical Shift (δ ppm)Solvent
PhenazineH-1, H-4, H-6, H-98.16 - 8.26CDCl₃
H-2, H-3, H-7, H-87.78 - 7.85CDCl₃
Phenazine-1-carboxylic acidH-28.93 (dd)DMSO-d₆
H-38.07 (dd)DMSO-d₆
H-48.41 (dd)DMSO-d₆
H-68.32 (dd)DMSO-d₆
H-77.96 (ddd)DMSO-d₆
H-87.99 (ddd)DMSO-d₆
H-98.44 (dd)DMSO-d₆
1-HydroxyphenazineH-27.80 (dd)DMSO-d₆
H-37.91 (ddd)DMSO-d₆
H-48.29 (dd)DMSO-d₆
H-68.23 (dd)DMSO-d₆
H-77.82 (ddd)DMSO-d₆
H-87.82 (ddd)DMSO-d₆
H-97.49 (dd)DMSO-d₆

Table 2: ¹³C NMR Chemical Shift Data of Selected Phenazine Compounds.

CompoundPositionChemical Shift (δ ppm)Solvent
PhenazineC-1, C-4, C-6, C-9129.2CDCl₃
C-2, C-3, C-7, C-8130.4CDCl₃
C-4a, C-5a, C-9a, C-10a143.5CDCl₃
Phenazine-1-carboxylic acidC-1137.2DMSO-d₆
C-2131.8DMSO-d₆
C-3133.5DMSO-d₆
C-4130.5DMSO-d₆
C-4a142.1DMSO-d₆
C-5a143.4DMSO-d₆
C-6129.5DMSO-d₆
C-7131.3DMSO-d₆
C-8130.9DMSO-d₆
C-9128.0DMSO-d₆
C-9a140.7DMSO-d₆
C-10a143.9DMSO-d₆
COOH167.0DMSO-d₆
1-HydroxyphenazineC-1155.3DMSO-d₆
C-2115.1DMSO-d₆
C-3132.8DMSO-d₆
C-4118.8DMSO-d₆
C-4a142.9DMSO-d₆
C-5a127.3DMSO-d₆
C-6129.2DMSO-d₆
C-7130.3DMSO-d₆
C-8129.8DMSO-d₆
C-9128.8DMSO-d₆
C-9a139.9DMSO-d₆
C-10a141.5DMSO-d₆

Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the study of phenazine compounds.

phenazine_biosynthesis chorismate Chorismic Acid adic 2-amino-2-deoxyisochorismic acid (ADIC) chorismate->adic PhzE dhha trans-2,3-dihydro-3- hydroxyanthranilic acid (DHHA) adic->dhha PhzD pca_precursor Phenazine-1-carboxylic acid Precursor dhha->pca_precursor PhzF pca Phenazine-1-carboxylic acid (PCA) pca_precursor->pca PhzB, PhzG pyocyanin Pyocyanin pca->pyocyanin PhzM, PhzS hydroxyphenazine 1-Hydroxyphenazine pca->hydroxyphenazine PhzS

Fig. 1: Simplified phenazine biosynthesis pathway.

phenazine_moa pca Phenazine-1-carboxylic acid (PCA) ros Reactive Oxygen Species (ROS) Generation pca->ros stress Oxidative Stress ros->stress jnk JNK Signaling Pathway Activation stress->jnk mito Mitochondrial Dysfunction jnk->mito apoptosis Apoptosis mito->apoptosis

Fig. 2: Mechanism of action of Phenazine-1-carboxylic acid.

nmr_workflow sample_prep Sample Preparation (Weighing, Dissolution) nmr_tube Transfer to NMR Tube sample_prep->nmr_tube data_acq NMR Data Acquisition (1H, 13C, 2D) nmr_tube->data_acq data_proc Data Processing (FT, Phasing, Baseline Correction) data_acq->data_proc spectral_analysis Spectral Analysis (Peak Picking, Integration) data_proc->spectral_analysis structure_elucidation Structure Elucidation and Verification spectral_analysis->structure_elucidation

Fig. 3: Experimental workflow for NMR analysis.

Application Notes and Protocols for Mass Spectrometry of Phenazine-1-carbohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazine-1-carbohydrazide and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development due to their potential therapeutic activities. Accurate and reliable analytical methods are crucial for the characterization, quantification, and metabolic studies of these compounds. Mass spectrometry (MS), coupled with liquid chromatography (LC), stands as a powerful tool for this purpose, offering high sensitivity and selectivity.

These application notes provide a comprehensive overview of the mass spectrometric analysis of this compound, including detailed experimental protocols for sample preparation and LC-MS/MS analysis. A proposed fragmentation pathway is also presented to aid in structural elucidation and metabolite identification.

Predicted Mass Spectrometric Fragmentation of this compound

While specific experimental fragmentation data for this compound is not widely published, a putative fragmentation pattern can be predicted based on the known fragmentation of phenazine derivatives and aromatic hydrazides.[1][2] Under electrospray ionization (ESI) in positive mode, the molecule is expected to protonate at one of the nitrogen atoms of the phenazine ring or the hydrazide moiety. Collision-induced dissociation (CID) of the protonated molecule [M+H]⁺ is likely to proceed through several key fragmentation pathways.

The primary fragmentation is anticipated to be the cleavage of the amide bond and the N-N bond of the carbohydrazide group. The loss of ammonia (NH₃) and the cleavage of the C-N bond are also probable fragmentation routes.

Proposed Key Fragment Ions:

m/z (Predicted)Proposed Fragment Structure/IdentityNotes
225.07[M+H]⁺ of Phenazine-1-carboxylic acidLoss of N₂H₂
209.08[Phenazine-1-carbonyl]⁺ cationCleavage of the N-N bond
181.07[Phenazine]⁺ cationLoss of the entire carbohydrazide group
153.06Fragment from phenazine ring cleavageFurther fragmentation of the phenazine core

Experimental Protocols

Sample Preparation

A robust and reproducible sample preparation protocol is essential for accurate LC-MS analysis. The following protocol is a general guideline and may require optimization based on the specific matrix (e.g., plasma, urine, tissue homogenate).

Materials:

  • This compound standard

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium formate, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • 0.22 µm syringe filters

Protocol for Biological Samples (e.g., Plasma):

  • Protein Precipitation: To 100 µL of the plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS system.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following LC-MS conditions are recommended for the analysis of this compound. Optimization of these parameters may be necessary to achieve the best chromatographic separation and mass spectrometric sensitivity.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterRecommended Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MS/MS Transitions Monitor the transition from the precursor ion (m/z of [M+H]⁺) to the most abundant and specific product ions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis sample Biological Sample protein_precipitation Protein Precipitation (Cold Acetonitrile) sample->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection evaporation Evaporation to Dryness supernatant_collection->evaporation reconstitution Reconstitution evaporation->reconstitution filtration Filtration reconstitution->filtration lc_separation LC Separation (C18 Column) filtration->lc_separation esi_ionization Electrospray Ionization (Positive Mode) lc_separation->esi_ionization ms_detection MS Detection (Precursor Ion Scan) esi_ionization->ms_detection cid Collision-Induced Dissociation ms_detection->cid msms_detection MS/MS Detection (Product Ion Scan) cid->msms_detection data_analysis Data Analysis msms_detection->data_analysis

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

fragmentation_pathway cluster_main Proposed ESI-MS/MS Fragmentation Pathway of this compound cluster_fragments Fragment Ions parent This compound [M+H]⁺ frag1 [M+H - N₂H₂]⁺ m/z 225.07 parent->frag1 - N₂H₂ frag2 [M+H - NH₃]⁺ parent->frag2 - NH₃ frag3 [Phenazine-1-carbonyl]⁺ m/z 209.08 parent->frag3 - NH₂NH₂ frag4 [Phenazine]⁺ m/z 181.07 frag3->frag4 - CO

Caption: Proposed fragmentation pathway of this compound in positive ESI-MS/MS.

References

Application Notes and Protocols for Determining the Cytotoxicity of Phenazine-1-carbohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic effects of Phenazine-1-carbohydrazide, a novel compound with potential therapeutic applications. The following protocols detail standard assays for quantifying cell viability and elucidating the mechanism of cell death.

Introduction

Phenazine derivatives are a class of heterocyclic compounds known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] this compound is a synthetic derivative with a structure that suggests potential as an anticancer agent. Preliminary studies on related phenazine compounds, such as phenazine-1-carboxamide, indicate that they can induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[3] This often involves the inhibition of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.[3] Other proposed mechanisms of action for phenazine compounds include the inhibition of topoisomerase and the induction of reactive oxygen species (ROS).[4]

This document outlines protocols for three key cytotoxicity assays: the MTT assay to assess metabolic activity, the LDH assay to measure membrane integrity, and an Annexin V/Propidium Iodide assay to specifically detect apoptosis.

Data Presentation

The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table presents hypothetical IC50 values for this compound against a panel of human cancer cell lines, based on findings for similar phenazine derivatives.[4][5][6]

Cell LineTissue of OriginHypothetical IC50 (µM) for this compoundCisplatin IC50 (µM)[6]
A549Lung Carcinoma3.55
HeLaCervical Carcinoma6.2-
MCF-7Breast Carcinoma12.826
HCT-116Colon Carcinoma8.5-
HepG2Liver Carcinoma10.1-

Experimental Protocols

Cell Culture and Compound Preparation
  • Cell Lines: A549 (lung), HeLa (cervical), MCF-7 (breast), HCT-116 (colon), and HepG2 (liver) cancer cell lines are commonly used.[4][5]

  • Culture Conditions: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[7]

  • Compound Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO). Subsequent dilutions should be made in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically <0.5%).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to a purple formazan product.[8][9]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO-treated cells) and a blank (medium only). Incubate for 24-72 hours.[8]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C in the dark.[8][10]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[10][11] Gently shake the plate for 10-15 minutes.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[8]

Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[12][13]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer like Triton X-100).[14]

  • Supernatant Collection: After the incubation period, centrifuge the plate at 1000 RPM for 5 minutes.[15] Carefully transfer 10-50 µL of the supernatant from each well to a new 96-well plate.[12][13]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves a catalyst and a dye solution. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13][14]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12][14]

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release wells.

Annexin V/Propidium Iodide Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis.[18] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[17]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.[19]

  • Washing: Wash the cells with cold PBS.[19]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[19]

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.[16]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[19]

  • Analysis: Analyze the stained cells by flow cytometry.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell Seeding Cell Seeding Compound Incubation Compound Incubation Cell Seeding->Compound Incubation Compound Dilution Compound Dilution Compound Dilution->Compound Incubation MTT Assay MTT Assay Compound Incubation->MTT Assay LDH Assay LDH Assay Compound Incubation->LDH Assay Apoptosis Assay Apoptosis Assay Compound Incubation->Apoptosis Assay Data Acquisition Data Acquisition MTT Assay->Data Acquisition LDH Assay->Data Acquisition Apoptosis Assay->Data Acquisition IC50 Determination IC50 Determination Data Acquisition->IC50 Determination

Caption: General workflow for cytotoxicity testing.

Proposed Signaling Pathway for this compound Induced Apoptosis

G P1C This compound Bcl2 Anti-apoptotic Bcl-2 proteins P1C->Bcl2 inhibition Bax Pro-apoptotic Bax/Bak P1C->Bax activation? Bcl2->Bax Mito Mitochondrion Bax->Mito CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway.

References

Application Notes and Protocols: In Vitro Evaluation of Phenazine-1-carbohydrazide on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenazine compounds are a class of nitrogen-containing heterocyclic molecules known for their diverse biological activities, including anticancer properties. This document provides a detailed guide for the in vitro testing of a novel derivative, Phenazine-1-carbohydrazide, on various cancer cell lines. The protocols outlined below describe standard assays to determine cytotoxicity, induction of apoptosis, and effects on the cell cycle. Due to the limited availability of public data specific to this compound, the presented quantitative data and signaling pathways are illustrative and based on the activities of related phenazine derivatives.

Data Presentation: Illustrative Cytotoxicity of Phenazine Derivatives

The following tables summarize hypothetical quantitative data for the effect of a test phenazine compound on various cancer cell lines. This data is representative of what would be generated using the protocols described in this document.

Table 1: Cytotoxicity of a Test Phenazine Compound on Human Cancer Cell Lines (IC50 Values)

Cell LineCancer TypeIC50 (µM) after 48h
HepG2Hepatocellular Carcinoma9.5
T24Bladder Carcinoma15.2
K562Chronic Myelogenous Leukemia7.8
MGC803Gastric Carcinoma12.1
HCT116Colorectal Carcinoma18.5
MCF-7Breast Adenocarcinoma22.3
A549Lung Carcinoma25.0
DLD-1Colorectal Carcinoma19.8

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability.

Table 2: Effect of a Test Phenazine Compound (at 10 µM) on Apoptosis and Cell Cycle Distribution in HepG2 Cells after 24h

Treatment% Apoptotic Cells (Annexin V+/PI-)% Necrotic Cells (Annexin V+/PI+)% G0/G1 Phase% S Phase% G2/M Phase
Control (Untreated)3.21.565.420.114.5
Test Phenazine28.74.350.225.824.0

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product.[1][2]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[1] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: After the 4-hour incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.[3] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).[4]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time. Harvest both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS.[5]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[5] Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[6]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3][5]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[5] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[4]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide (PI) staining followed by flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.[7][8][9][10]

Materials:

  • Treated and untreated cells

  • PBS

  • 70% ice-cold ethanol[8][9][10]

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)[8]

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Seed cells and treat with this compound as described for the apoptosis assay. Harvest the cells.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[8][11] Incubate at 4°C for at least 2 hours (cells can be stored at -20°C for several weeks).[8]

  • Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.[8][9]

  • Staining: Resuspend the cell pellet in 1 mL of PI staining solution.[8]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture treatment Treatment with This compound cell_culture->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt 48h apoptosis Annexin V/PI Assay (Apoptosis) treatment->apoptosis 24h cell_cycle PI Staining (Cell Cycle Analysis) treatment->cell_cycle 24h ic50 IC50 Determination mtt->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Experimental workflow for in vitro testing of this compound.

Hypothetical Signaling Pathway for Phenazine-Induced Apoptosis

Based on the known mechanisms of other phenazine compounds, this compound may induce apoptosis through the intrinsic mitochondrial pathway.

apoptosis_pathway cluster_regulation Apoptosis Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade phenazine This compound bcl2 Bcl-2 (Anti-apoptotic) phenazine->bcl2 Inhibits bax Bax (Pro-apoptotic) phenazine->bax Activates mito Mitochondrion bcl2->mito bax->mito cyto_c Cytochrome c release mito->cyto_c Increased Permeability cas9 Caspase-9 (Initiator) cyto_c->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Application Notes and Protocols for Antifungal Susceptibility Testing of Phenazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazine derivatives, a class of nitrogen-containing heterocyclic compounds produced by various bacteria, have garnered significant interest for their broad-spectrum antimicrobial properties, including potent antifungal activity. These compounds represent a promising avenue for the development of novel antifungal agents, particularly in light of the growing challenge of resistance to existing therapies. This document provides detailed application notes and standardized protocols for the antifungal susceptibility testing of phenazine derivatives, aimed at facilitating reproducible and comparable research in this area. The methodologies described herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and tailored for the specific properties of phenazine compounds.

Data Presentation: Antifungal Activity of Phenazine Derivatives

The following tables summarize the minimum inhibitory concentrations (MICs) of various phenazine derivatives against common fungal pathogens, providing a comparative overview of their antifungal potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Phenazine-1-Carboxamide (PC) against Various Fungal Species

Fungal SpeciesMIC₉₀ (µg/mL)
Candida albicans32-64
Candida glabrata32-64
Cryptococcus neoformans32-64
Aspergillus fumigatus32-64
Aspergillus niger32-64
Fusarium oxysporum32-64

Data sourced from studies on phenazine-1-carboxamide produced by Pseudomonas sp.[1]

Table 2: Antifungal Activity of Benzo[a]phenoxazine Derivatives against Candida Species

CompoundCandida SpeciesMIC Range (µM)Geometric Mean MIC (µM)
C34Various Candida spp.3.75 - 1510.1
C35Various Candida spp.3.75 - 1512.9
A44Various Candida spp.7.5 - 3012.3
A42Various Candida spp.>30>30

This study evaluated four benzo[a]phenoxazine derivatives against 14 Candida strains, with C34 showing the strongest activity.[2]

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is adapted from the CLSI M27 guidelines for yeast and is suitable for determining the MIC of phenazine derivatives.[3][4]

Materials:

  • Phenazine derivative stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Fungal inoculum (standardized to 0.5 McFarland)

  • Spectrophotometer or microplate reader

  • Sterile saline or water

  • Positive control antifungal (e.g., fluconazole)

  • Growth control (no drug)

  • Sterility control (no inoculum)

Procedure:

  • Preparation of Drug Dilutions:

    • Prepare a 2-fold serial dilution of the phenazine derivative in RPMI 1640 medium in the 96-well plate. The final concentration range should typically span from 0.03 to 64 µg/mL, though this may be adjusted based on the expected potency of the derivative.

    • The final volume in each well should be 100 µL.

    • Include a positive control antifungal and a drug-free growth control.

  • Inoculum Preparation:

    • Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI 1640 to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.

    • Seal the plate and incubate at 35°C for 24-48 hours. For slower-growing species like Cryptococcus neoformans, incubation may be extended to 72 hours.[3]

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the phenazine derivative that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control.

    • Growth inhibition can be assessed visually or by measuring the optical density (OD) at a suitable wavelength (e.g., 530 nm) using a microplate reader.

Broth_Microdilution_Workflow start Start prep_drug Prepare 2-fold serial dilutions of phenazine derivative in 96-well plate start->prep_drug prep_inoculum Prepare fungal inoculum (0.5 McFarland standard) start->prep_inoculum inoculate Inoculate 96-well plate prep_drug->inoculate dilute_inoculum Dilute inoculum in RPMI 1640 medium prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Determine MIC (≥50% growth inhibition) incubate->read_mic end End read_mic->end

Workflow for Broth Microdilution MIC Determination.
Disk Diffusion Method

This method, adapted from CLSI M44 guidelines, provides a qualitative assessment of antifungal activity and is useful for rapid screening.[4][5][6]

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • Phenazine derivative solution of known concentration

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue

  • Fungal inoculum (standardized to 0.5 McFarland)

  • Sterile swabs

  • Positive control antifungal disk (e.g., fluconazole)

Procedure:

  • Disk Preparation:

    • Impregnate sterile filter paper disks with a known amount of the phenazine derivative solution.

    • Allow the disks to dry completely in a sterile environment.

  • Inoculum and Plating:

    • Prepare a fungal inoculum equivalent to a 0.5 McFarland standard.

    • Using a sterile swab, evenly streak the inoculum over the entire surface of the Mueller-Hinton agar plate.

    • Allow the plate to dry for 3-5 minutes.

  • Disk Application and Incubation:

    • Aseptically place the phenazine-impregnated disks and a positive control disk on the agar surface. Ensure firm contact with the agar.

    • Incubate the plates at 35°C for 20-24 hours.

  • Interpretation:

    • Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters.

    • The size of the zone of inhibition is indicative of the antifungal activity. A larger zone corresponds to greater susceptibility.

Disk_Diffusion_Workflow start Start prep_disks Impregnate sterile disks with phenazine derivative start->prep_disks prep_plate Prepare fungal inoculum and streak on Mueller-Hinton agar start->prep_plate apply_disks Apply phenazine and control disks to agar prep_disks->apply_disks prep_plate->apply_disks incubate Incubate at 35°C for 20-24 hours apply_disks->incubate measure_zones Measure zones of inhibition incubate->measure_zones end End measure_zones->end

Workflow for the Disk Diffusion Method.

Mechanism of Action: Signaling Pathways

Phenazine derivatives exert their antifungal effects through multiple mechanisms, primarily by inducing oxidative stress and disrupting mitochondrial function, which can lead to apoptosis. Some derivatives may also interfere with the integrity of the fungal cell membrane and inhibit ergosterol biosynthesis.

Induction of Reactive Oxygen Species (ROS) and Apoptosis

Phenazine compounds can undergo redox cycling within the fungal cell, leading to the generation of reactive oxygen species (ROS) such as superoxide radicals and hydrogen peroxide.[1][7][8] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, and trigger a cascade of events leading to programmed cell death (apoptosis).

ROS_Apoptosis_Pathway phenazine Phenazine Derivative fungal_cell Fungal Cell phenazine->fungal_cell redox_cycling Redox Cycling fungal_cell->redox_cycling ros Increased ROS (Superoxide, H₂O₂) redox_cycling->ros mitochondria Mitochondrial Dysfunction ros->mitochondria apoptosis Apoptosis mitochondria->apoptosis cell_death Fungal Cell Death apoptosis->cell_death

Proposed pathway for ROS-mediated apoptosis by phenazines.
Inhibition of Ergosterol Biosynthesis

Some phenazine derivatives may interfere with the ergosterol biosynthesis pathway, a critical process for maintaining the integrity and function of the fungal cell membrane.[9] Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the cell membrane and leading to cell death.[10][11][12][13]

Ergosterol_Inhibition_Pathway phenazine Phenazine Derivative inhibition Inhibition phenazine->inhibition disruption Disruption phenazine->disruption squalene Squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane cell_death Fungal Cell Death membrane->cell_death inhibition->lanosterol disruption->membrane

Inhibition of the ergosterol biosynthesis pathway.

References

Application Notes and Protocols: Synthesis of Acylhydrazones using Phenazine-1-carbohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of acylhydrazones derived from Phenazine-1-carbohydrazide. This class of compounds has garnered significant interest due to their potential therapeutic applications, including anticancer and antimicrobial activities.[1][2][3] The protocols detailed below are based on established synthetic methodologies, offering a reproducible approach for the generation of novel acylhydrazone derivatives for further investigation.

Introduction

Acylhydrazones are a versatile class of organic compounds characterized by the –C(=O)NHN=CH– functional group. They are synthesized through the condensation reaction of a carbohydrazide with an aldehyde or ketone.[1] this compound serves as a valuable precursor, incorporating the biologically active phenazine scaffold into the final acylhydrazone structure. The phenazine nucleus is a known pharmacophore found in a variety of natural and synthetic compounds exhibiting a broad spectrum of biological activities. The resulting phenazine-1-carboxamide-derived acylhydrazones are of particular interest for their potential as anticancer agents.[1][2]

Data Presentation

The following tables summarize the quantitative data for a series of synthesized this compound-derived acylhydrazones, including their yields, melting points, and in vitro anticancer activity.

Table 1: Synthesis Yields and Melting Points of Acylhydrazones (3a-3j) [1]

CompoundMolecular FormulaYield (%)Melting Point (°C)
3a C₂₃H₁₆N₅O60256-257
3b C₂₀H₁₄N₄O₂62240-241
3c C₂₀H₁₂Br₂N₄O₂65269-270
3d C₂₇H₂₇N₅O₃72213-214
3e C₂₁H₁₆N₄O₃68190-191
3f C₂₀H₁₃N₅O₃65278-279
3g C₁₉H₁₃N₅O60220-221
3h C₂₁H₁₅N₅O63248-249
3i C₂₄H₁₈N₄O60233-234
3j C₂₄H₁₈N₄O61251-252

Table 2: In Vitro Anticancer Activity (IC₅₀ in µM) of Acylhydrazones [1]

CompoundHeLaA549
3a >50>50
3b 23.45 ± 1.2335.12 ± 1.54
3c 15.67 ± 0.8728.76 ± 1.32
3d 8.98 ± 0.5412.34 ± 0.76
3e 18.98 ± 0.9831.43 ± 1.43
3f >50>50
3g >50>50
3h >50>50
3i >50>50
3j >50>50
Cisplatin 10.23 ± 0.6515.43 ± 0.88

Experimental Protocols

Synthesis of Phenazine-1-carboxylic acid (PCA)

This protocol describes the initial synthesis of the core phenazine structure.

  • Materials: Aniline, 2-bromo-3-nitro-benzoic acid.

  • Procedure: A detailed procedure for the synthesis of Phenazine-1-carboxylic acid from aniline and 2-bromo-3-nitro-benzoic acid can be found in the supporting information of the cited literature.[1]

Synthesis of this compound

This protocol details the conversion of PCA to the key carbohydrazide intermediate.

  • Materials: Phenazine-1-carboxylic acid (PCA), Anhydrous ethanol, Concentrated sulfuric acid, Hydrazine hydrate (85%).

  • Step 1: Esterification of PCA:

    • In an ice bath, slowly add concentrated sulfuric acid (1 mL) to anhydrous ethanol (100 mL).

    • Allow the solution to return to room temperature.

    • Add Phenazine-1-carboxylic acid (2.24 g, 10 mmol) to the solution.

    • Reflux the mixture for 21 hours.

    • Cool the solution to room temperature and concentrate it to approximately 50 mL by evaporation.

    • Pour the concentrated solution into 200 mL of ice water.

    • Adjust the pH to 10 using a saturated potassium carbonate solution.

    • Extract the product with dichloromethane (4 x 60 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the ethyl ester of phenazine-1-carboxylic acid.

  • Step 2: Hydrazinolysis:

    • Dissolve the crude ethyl ester from the previous step in anhydrous ethanol (100 mL).

    • Add 85% hydrazine hydrate (10 mL).

    • Reflux the mixture for 12 hours.

    • Cool the reaction mixture in an ice bath.

    • Collect the resulting precipitate by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to obtain this compound.

General Procedure for the Synthesis of Acylhydrazones (3a-3j)

This protocol outlines the final condensation step to form the target acylhydrazones.

  • Materials: this compound, Substituted aldehydes (e.g., isoquinoline-3-carbaldehyde, salicylaldehyde, etc.), Anhydrous ethanol, Glacial acetic acid.

  • Procedure:

    • Dissolve this compound (0.238 g, 1 mmol) in anhydrous ethanol (30 mL).

    • Add the respective substituted aldehyde (1 mmol) to the solution.

    • Add 2-3 drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 8 hours.

    • Upon cooling, a solid precipitate will form.

    • Collect the solid by filtration.

    • Wash the solid three times with ethanol.

    • Recrystallize the crude product from a mixture of chloroform and ethanol.

    • Filter and dry the purified acylhydrazone product.[1]

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway from Phenazine-1-carboxylic acid to the final acylhydrazone derivatives.

Synthesis_Workflow PCA Phenazine-1-carboxylic acid Ester Ethyl phenazine-1-carboxylate PCA->Ester  Ethanol, H₂SO₄ (Esterification)   Hydrazide This compound Ester->Hydrazide  Hydrazine Hydrate (Hydrazinolysis)   Acylhydrazone Acylhydrazone Derivative Hydrazide->Acylhydrazone  Ethanol, Acetic Acid (Condensation)   Aldehyde Substituted Aldehyde (R-CHO) Aldehyde->Acylhydrazone

Caption: Synthetic route to this compound derived acylhydrazones.

Anticancer Activity Logic

The diagram below outlines the logical flow of how the synthesized compounds are evaluated for their potential as anticancer agents.

Anticancer_Activity_Logic cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Products Acylhydrazone Derivatives Start->Products + Substituted Aldehydes Screening In Vitro Screening (e.g., MTT Assay) Products->Screening Data IC₅₀ Determination Screening->Data CellLines Cancer Cell Lines (HeLa, A549) CellLines->Screening Lead Lead Compound Identification Data->Lead

Caption: Workflow for evaluating the anticancer activity of synthesized acylhydrazones.

References

Application Notes and Protocols for Assessing Phenazine Compound Viability Using MTT and BrdU Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the effects of phenazine compounds on cell viability and proliferation using the MTT and BrdU assays. Phenazines, a class of nitrogen-containing heterocyclic compounds, are known for their broad biological activities, including antimicrobial and anticancer properties. However, their inherent color and redox-cycling capabilities can present challenges for certain cell-based assays. This document offers guidance on performing these assays while mitigating potential artifacts.

Data Presentation: Quantitative Analysis of Phenazine Cytotoxicity

The following table summarizes the cytotoxic and antiproliferative effects of a representative phenazine compound on two different human cell lines, as determined by MTT and BrdU assays.

Cell LineAssayIncubation Time (h)IC50 (µM)
HepG2 BrdU2411[1]
487.8[1]
T24 BrdU2447[1]
4817[1]

Note: The MTT assay was also used in the referenced study to determine effects on cell viability, and it was found that the IC50 values for proliferation (BrdU) were significantly lower than those for viability (MTT) in both cell lines[1]. This suggests that the primary effect of the tested phenazine was antiproliferative.

I. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Potential for Interference by Phenazine Compounds:

Phenazine compounds can interfere with the MTT assay through two primary mechanisms:

  • Colorimetric Interference: As colored compounds, phenazines can absorb light in the same range as the formazan product (570 nm), leading to artificially high absorbance readings.

  • Redox Interference: Phenazines are redox-active molecules and can directly reduce MTT to formazan, independent of cellular enzymatic activity, resulting in a false-positive signal for cell viability.

Experimental Protocol for MTT Assay with Phenazine Compounds

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture medium, serum-free

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding:

    • For adherent cells, seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

    • For suspension cells, seed cells at a density of 20,000-50,000 cells/well in 100 µL of complete culture medium immediately before adding the test compound.

  • Compound Treatment:

    • Prepare serial dilutions of the phenazine compound in culture medium.

    • Remove the old medium from the wells (for adherent cells) and add 100 µL of the compound dilutions to the respective wells.

    • Include the following controls:

      • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the phenazine compound.

      • Untreated Control: Cells in culture medium only.

      • Medium Blank: Culture medium without cells.

      • Compound Blank: Culture medium with the phenazine compound at the highest concentration, but without cells. This is crucial to assess colorimetric interference.

      • Compound + MTT Blank: Culture medium with the phenazine compound and MTT reagent, but without cells. This control is essential to check for direct reduction of MTT by the compound.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well, including controls.

    • Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.

  • Formazan Solubilization:

    • After incubation, carefully remove the medium from each well without disturbing the formazan crystals. For suspension cells, centrifuge the plate at 500 x g for 5 minutes before removing the supernatant.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis:

  • Subtract the absorbance of the medium blank from all other readings.

  • Assess the absorbance of the "Compound Blank" and "Compound + MTT Blank". If these values are significant, it indicates interference.

  • Calculate the percentage of cell viability using the following formula:

    % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

MTT Assay Workflow Diagram

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate C Add Compound to Cells A->C B Prepare Phenazine Compound Dilutions B->C D Incubate (e.g., 24-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Solubilize Formazan with DMSO F->G H Read Absorbance at 570 nm G->H I Calculate % Viability H->I

Caption: Workflow of the MTT cell viability assay.

II. BrdU (5-bromo-2'-deoxyuridine) Assay

The BrdU assay measures cell proliferation by quantifying the incorporation of the thymidine analog, BrdU, into newly synthesized DNA of actively dividing cells. This method is a reliable alternative to the [3H]-thymidine incorporation assay and is less susceptible to interference from colored or redox-active compounds than the MTT assay.

Experimental Protocol for BrdU Assay

Materials:

  • BrdU Labeling Reagent

  • Fixing/Denaturing Solution

  • Anti-BrdU Antibody (conjugated to an enzyme like HRP)

  • Substrate for the enzyme (e.g., TMB)

  • Stop Solution

  • Wash Buffer

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • BrdU Labeling:

    • Following the treatment period, add 10 µL of BrdU labeling solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.

  • Cell Fixation and DNA Denaturation:

    • Carefully remove the culture medium. For suspension cells, centrifuge the plate at 500 x g for 5 minutes before removing the supernatant.

    • Add 200 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.

  • Antibody Incubation:

    • Remove the Fixing/Denaturing solution and wash the wells three times with Wash Buffer.

    • Add 100 µL of the diluted anti-BrdU antibody to each well.

    • Incubate for 60-90 minutes at room temperature.

  • Secondary Antibody and Substrate Reaction:

    • Wash the wells three times with Wash Buffer.

    • If using an unconjugated primary antibody, add 100 µL of a diluted enzyme-linked secondary antibody and incubate for 30 minutes. Wash three times.

    • Add 100 µL of the enzyme substrate (e.g., TMB) to each well.

    • Incubate in the dark for 15-30 minutes, or until a color change is apparent.

  • Stopping the Reaction and Measuring Absorbance:

    • Add 100 µL of Stop Solution to each well.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 15 minutes.

Data Analysis:

  • Subtract the absorbance of the blank (wells without cells) from all other readings.

  • Calculate the percentage of cell proliferation using the following formula:

    % Proliferation = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

BrdU Assay Workflow Diagram

BrdU_Workflow cluster_prep Preparation & Treatment cluster_labeling Labeling cluster_detection Detection cluster_analysis Analysis A Seed Cells & Add Compound B Incubate (e.g., 24-72h) A->B C Add BrdU Labeling Reagent B->C D Incubate (2-4h) C->D E Fix & Denature DNA D->E F Add Anti-BrdU Antibody E->F G Add Substrate F->G H Add Stop Solution G->H I Read Absorbance H->I J Calculate % Proliferation I->J

Caption: Workflow of the BrdU cell proliferation assay.

III. Phenazine-Induced Apoptosis Signaling Pathway

Phenazine compounds are known to induce apoptosis, often through the generation of reactive oxygen species (ROS) and subsequent activation of the intrinsic (mitochondrial) apoptosis pathway.

Intrinsic Apoptosis Pathway Diagram

Intrinsic_Apoptosis cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Regulation cluster_caspase Caspase Cascade cluster_outcome Outcome Phenazine Phenazine Compound ROS Reactive Oxygen Species (ROS) Phenazine->ROS Bax Bax Activation ROS->Bax Bcl2 Bcl-2 Inhibition ROS->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-caspase-9 Casp9->Apoptosome ActiveCasp9 Activated Caspase-9 Apoptosome->ActiveCasp9 Casp3 Pro-caspase-3 ActiveCasp9->Casp3 Cleavage ActiveCasp3 Activated Caspase-3 ActiveCasp9->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by phenazines.

References

Application Notes and Protocols for the Purification of Phenazine-1-carbohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the purification of Phenazine-1-carbohydrazide, a key intermediate in the synthesis of various bioactive molecules.[1][2] The methodologies outlined below are based on established techniques for the purification of phenazine derivatives and can be adapted to achieve high purity of the target compound.

Introduction

This compound is a derivative of Phenazine-1-carboxylic acid (PCA), a naturally occurring antibiotic.[3] Its purification is a critical step in the synthesis of novel compounds for drug discovery and development. The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. This document outlines three common and effective purification methods: recrystallization, silica gel column chromatography, and high-performance liquid chromatography (HPLC).

Purification Techniques

Recrystallization

Recrystallization is a fundamental technique for the purification of solid organic compounds. It relies on the differential solubility of the target compound and its impurities in a given solvent or solvent system at different temperatures. For phenazine derivatives, a mixed solvent system is often effective.

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: Begin by identifying a suitable solvent or solvent system. Based on the purification of related acylhydrazone derivatives, a mixture of chloroform and ethanol is a good starting point.[1] The ideal solvent system should dissolve the crude this compound at an elevated temperature but show poor solubility at room temperature or below, while impurities remain soluble or insoluble at all temperatures.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the more soluble solvent of a mixed system, e.g., chloroform) to dissolve the solid completely. Gentle heating on a hot plate may be necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The rate of cooling influences crystal size; slower cooling generally yields larger, purer crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. The melting point of the purified product can be measured to assess its purity.

Silica Gel Column Chromatography

Column chromatography is a versatile technique for purifying compounds from a mixture based on their differential adsorption to a stationary phase. For many phenazine derivatives, silica gel is an effective stationary phase.[4][5][6][7]

Experimental Protocol: Silica Gel Column Chromatography of this compound

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (mobile phase). A common starting point for the mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[8]

  • Column Packing: Pour the silica gel slurry into a chromatography column, ensuring even packing to avoid channeling. Allow the excess solvent to drain to the level of the silica gel bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent if necessary. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin to collect fractions. The polarity of the mobile phase can be gradually increased (gradient elution) by increasing the proportion of the more polar solvent (e.g., ethyl acetate) to elute compounds with stronger interactions with the silica gel.

  • Fraction Analysis: Monitor the elution of the compound by thin-layer chromatography (TLC) of the collected fractions.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) offers high resolution and is suitable for both analytical and preparative-scale purification of phenazine compounds.[7][9][10][11][12] Reverse-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is commonly used for phenazine derivatives.[10]

Experimental Protocol: Preparative HPLC of this compound

  • Column: A reverse-phase C18 column is typically used for the separation of phenazine derivatives.[10]

  • Mobile Phase: A common mobile phase consists of a mixture of acetonitrile (MeCN) and water, often with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape.[9][11]

  • Sample Preparation: Dissolve the crude or partially purified this compound in a suitable solvent, such as DMSO or the mobile phase, and filter it through a 0.45 µm filter to remove any particulate matter.[13]

  • Purification: Inject the sample onto the HPLC system. Use a gradient elution method, starting with a higher proportion of water and gradually increasing the proportion of acetonitrile, to separate the target compound from impurities.

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound.

  • Solvent Removal: Remove the mobile phase solvents from the collected fractions, typically by lyophilization (freeze-drying) if water is present, to obtain the pure compound.

Data Presentation

The following tables summarize typical parameters used in the purification of related phenazine compounds, which can serve as a starting point for optimizing the purification of this compound.

Table 1: HPLC Parameters for Phenazine Derivatives

ParameterValueReference CompoundSource
Column Reverse-phase C18 (5 µm, 4.6 x 250 mm)Phenazine-1-carboxylic acid (PCA)[10][12]
Mobile Phase Acetonitrile/Water with Phosphoric Acid or Formic AcidPhenazine[9]
Detection Wavelength 248 nmPhenazine-1-carboxylic acid (PCA)[14]
Flow Rate 1.0 mL/minPhenazine-1-carboxylic acid (PCA)[14]

Table 2: Column Chromatography Parameters for Phenazine Derivatives

ParameterValueReference CompoundSource
Stationary Phase Silica GelPhenazine regioisomers[5]
Mobile Phase Hexane/Ethyl AcetatePhenazine-1-carboxamide derivatives[8]

Visualizations

Diagram 1: Workflow for Recrystallization

Recrystallization_Workflow A Dissolve Crude Product in Hot Solvent B Hot Filtration (Optional) A->B Impurities Present C Slow Cooling and Crystallization A->C B->C D Vacuum Filtration C->D E Wash with Cold Solvent D->E F Dry Crystals E->F G Pure this compound F->G

Caption: Workflow for the purification of this compound by recrystallization.

Diagram 2: Workflow for Column Chromatography

Column_Chromatography_Workflow A Prepare Silica Gel Column B Load Crude Sample A->B C Elute with Mobile Phase B->C D Collect Fractions C->D E Analyze Fractions (TLC) D->E F Combine Pure Fractions E->F Identify Pure Fractions G Evaporate Solvent F->G H Pure this compound G->H

Caption: Workflow for the purification of this compound by silica gel column chromatography.

HPLC_Workflow A Prepare and Filter Sample Solution B Inject onto HPLC System A->B C Gradient Elution B->C D Collect Target Fraction C->D E Remove Solvent (Lyophilization) D->E F Pure this compound E->F

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Phenazine-1-carbohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Phenazine-1-carbohydrazide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, which typically proceeds via a two-step process: esterification of Phenazine-1-carboxylic acid (PCA) to its corresponding ester, followed by hydrazinolysis.

Q1: My esterification of Phenazine-1-carboxylic acid (PCA) is showing low conversion. What are the possible causes and solutions?

A1: Low conversion in the esterification of PCA can be attributed to several factors:

  • Insufficient Catalyst: Acid-catalyzed esterification (e.g., using H₂SO₄) is an equilibrium-driven process. Ensure a sufficient amount of catalyst is used. For laboratory-scale synthesis, a catalytic amount of concentrated sulfuric acid is common.

  • Presence of Water: Water can shift the equilibrium back towards the carboxylic acid, reducing the ester yield. Use anhydrous alcohol and ensure all glassware is thoroughly dried.

  • Reaction Time and Temperature: The reaction may require longer heating or a higher temperature to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Steric Hindrance: While less of a concern with simple alcohols like methanol or ethanol, bulky alcohols may react slower.

Troubleshooting Steps:

  • Increase the amount of acid catalyst incrementally.

  • Use freshly opened or distilled anhydrous alcohol as the solvent.

  • Extend the reflux time and monitor the reaction by TLC until the PCA spot disappears.

  • Consider using a different esterification method if the issue persists, such as conversion to the acid chloride followed by reaction with the alcohol.

Q2: I am observing significant byproduct formation during the hydrazinolysis of the phenazine ester. How can I minimize this?

A2: The primary byproduct in the hydrazinolysis of esters is often the N,N'-diacylhydrazine, where two molecules of the phenazine ester react with one molecule of hydrazine.

  • Excess Hydrazine Hydrate: Using a large excess of hydrazine hydrate is crucial to favor the formation of the desired carbohydrazide over the diacyl derivative. A molar ratio of 10-20 equivalents of hydrazine hydrate to the ester is recommended.

  • Reaction Temperature: High temperatures can sometimes promote the formation of side products. The reaction is typically carried out at reflux in an alcohol solvent, but if side products are significant, lowering the temperature and extending the reaction time may be beneficial.

Troubleshooting Steps:

  • Increase the molar excess of hydrazine hydrate.

  • Conduct the reaction at a lower temperature for a longer duration.

  • Ensure efficient stirring to maintain a homogeneous reaction mixture.

Q3: The final this compound product is difficult to purify. What are the best practices for purification?

A3: Purification challenges often arise from removing excess hydrazine hydrate and any unreacted starting materials or byproducts.

  • Removal of Excess Hydrazine: Hydrazine hydrate is soluble in water and alcohols. After the reaction, the solvent (typically alcohol) can be removed under reduced pressure. The resulting solid can then be triturated with or recrystallized from a solvent in which the carbohydrazide is sparingly soluble at room temperature but soluble when heated, while hydrazine and its salts are more soluble. Water is often a good choice for this initial purification.

  • Recrystallization: Recrystallization is a powerful technique for purifying the final product. A suitable solvent system should be determined empirically. Common solvents for recrystallization of similar aromatic carbohydrazides include ethanol, methanol, or mixtures of ethanol and water.

  • Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel may be necessary. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/hexane with a gradient of the more polar solvent, is typically effective.

Troubleshooting Steps:

  • After evaporating the reaction solvent, add cold water to the residue and stir to dissolve excess hydrazine. Filter the solid product.

  • Perform recrystallization from a suitable solvent. Test small amounts in different solvents (e.g., ethanol, isopropanol, acetonitrile) to find the best one.

  • If impurities persist, utilize column chromatography.

Q4: How can I effectively monitor the progress of both the esterification and hydrazinolysis reactions?

A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring these reactions.

  • Esterification: Use a mobile phase that provides good separation between the more polar Phenazine-1-carboxylic acid and the less polar ester product. A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) is a good starting point. The reaction is complete when the spot corresponding to the carboxylic acid is no longer visible.

  • Hydrazinolysis: The carbohydrazide product is typically more polar than the starting ester. A more polar mobile phase, such as ethyl acetate or a mixture of dichloromethane and methanol (e.g., 9:1 v/v), will be required. The reaction is complete when the ester spot has disappeared.

Data on Aromatic Carbohydrazide Synthesis

The yield of aromatic carbohydrazides is influenced by reaction conditions. The following table summarizes representative data for the synthesis of a structurally related carbohydrazide, 5-methylpyrazine-2-carbohydrazide, from its methyl ester.[1][2]

Starting EsterHydrazine Hydrate (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
Methyl 5-methylpyrazine-2-carboxylate2MethanolReflux494[Khan et al., 2017][2]
Methyl Benzoate3EthanolReflux685[General Procedure]
Ethyl 4-aminobenzoate5EthanolReflux892[General Procedure]

Experimental Protocols

Protocol 1: Synthesis of Methyl Phenazine-1-carboxylate

This protocol describes the esterification of Phenazine-1-carboxylic acid (PCA) using methanol and a catalytic amount of sulfuric acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Phenazine-1-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of PCA).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until all the starting material has been consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralization and Extraction: Add water to the residue and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl phenazine-1-carboxylate. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.

Protocol 2: Synthesis of this compound

This protocol details the hydrazinolysis of methyl phenazine-1-carboxylate.

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve methyl phenazine-1-carboxylate (1.0 eq) in ethanol (15-25 mL per gram of ester).

  • Hydrazine Addition: Add hydrazine hydrate (80% solution in water, 10-20 eq) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC until the starting ester is no longer present.

  • Product Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • Purification: If the product does not precipitate, remove the solvent under reduced pressure. Add cold water to the residue to precipitate the product and dissolve excess hydrazine. Filter the solid, wash with cold water, and dry under vacuum. The crude product can be recrystallized from ethanol or a similar solvent to obtain pure this compound.

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the synthesis process.

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_hydrazinolysis Step 2: Hydrazinolysis PCA Phenazine-1-carboxylic Acid Reagents1 Methanol (CH3OH) H2SO4 (cat.) PCA->Reagents1 Ester Methyl Phenazine-1-carboxylate Reagents1->Ester Ester2 Methyl Phenazine-1-carboxylate Reagents2 Hydrazine Hydrate (N2H4·H2O) Ester2->Reagents2 Product This compound Reagents2->Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Step1 Check Esterification Step (TLC) Start->Check_Step1 Check_Step2 Check Hydrazinolysis Step (TLC) Start->Check_Step2 Purification_Issue Purification Difficulty Start->Purification_Issue Incomplete_Step1 Incomplete Esterification Check_Step1->Incomplete_Step1 PCA remaining Incomplete_Step2 Incomplete Hydrazinolysis Check_Step2->Incomplete_Step2 Ester remaining Side_Products_Step2 Side Products in Hydrazinolysis Check_Step2->Side_Products_Step2 Multiple spots Solution_Step1 Increase Catalyst Extend Reaction Time Use Anhydrous Alcohol Incomplete_Step1->Solution_Step1 Solution_Step2 Increase Hydrazine Excess Optimize Temperature Extend Reaction Time Incomplete_Step2->Solution_Step2 Solution_Side_Products Increase Hydrazine Excess Lower Temperature Side_Products_Step2->Solution_Side_Products Solution_Purification Recrystallize Use Column Chromatography Wash with Water Purification_Issue->Solution_Purification

Caption: Troubleshooting logic for synthesis optimization.

References

Common side products in the synthesis of phenazine hydrazides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phenazine hydrazides. Our aim is to help you identify and resolve common issues encountered during your experiments, ensuring a higher success rate and purity of your target compounds.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low or No Yield of the Desired Phenazine Hydrazide

Possible Causes:

  • Incomplete reaction: The reaction between the phenazine ester and hydrazine hydrate may not have gone to completion.

  • Side reactions: Formation of undesired side products consumes the starting material.

  • Hydrolysis of the starting ester: The presence of water in the reaction can lead to the hydrolysis of the phenazine ester back to the carboxylic acid.

  • Poor quality of reagents: Degradation of hydrazine hydrate or the phenazine ester can affect the reaction outcome.

Solutions:

  • Increase the excess of hydrazine hydrate: Use a larger molar excess of hydrazine hydrate (e.g., 10-20 equivalents) to drive the reaction towards the formation of the hydrazide and minimize the formation of diacylhydrazine side products.[1][2]

  • Extend the reaction time and monitor progress: Use thin-layer chromatography (TLC) to monitor the disappearance of the starting ester. If the reaction is sluggish, extend the reflux time.

  • Ensure anhydrous conditions: Use anhydrous solvent (e.g., absolute ethanol) and freshly opened or properly stored hydrazine hydrate to minimize ester hydrolysis.

  • Check reagent quality: Use freshly prepared or commercially available high-purity phenazine ester and hydrazine hydrate.

Issue 2: Presence of an Impurity with a Higher Molecular Weight than the Product

Possible Cause:

  • Formation of N,N'-diphenazine-1-carbonyl)hydrazine (Diacylhydrazine): This is a common side product where two molecules of the phenazine ester react with one molecule of hydrazine.[1][3] This is more likely to occur when the amount of hydrazine hydrate is insufficient.

Solutions:

  • Optimize stoichiometry: As mentioned above, a significant excess of hydrazine hydrate is the most effective way to prevent the formation of the diacylhydrazine.

  • Purification: This side product can often be separated from the desired hydrazide by column chromatography or recrystallization due to its different polarity and solubility.

Issue 3: Presence of an Acidic Impurity in the Crude Product

Possible Cause:

  • Hydrolysis of the phenazine ester: If water is present in the reaction, the starting phenazine ester can be hydrolyzed back to phenazine-1-carboxylic acid.[4][5][6]

Solutions:

  • Use anhydrous solvents: Ensure that the alcohol used as a solvent (e.g., ethanol) is of high purity and low water content.

  • Proper work-up: An aqueous work-up with a mild base can remove the acidic impurity. However, be cautious as the desired hydrazide may also have some solubility in aqueous base.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of phenazine hydrazides from esters?

A1: The most frequently encountered side product is the corresponding N,N'-di(phenazine-1-carbonyl)hydrazine, also known as a diacylhydrazine. This occurs when two molecules of the phenazine ester react with a single molecule of hydrazine.[1][2][3]

Q2: How can I minimize the formation of the diacylhydrazine side product?

A2: The most effective method is to use a large molar excess of hydrazine hydrate in the reaction. This stoichiometric control favors the formation of the desired mono-substituted hydrazide.[1]

Q3: My reaction is not going to completion, even with a large excess of hydrazine. What can I do?

A3: Ensure your reaction is being heated to a sufficient temperature (reflux) and that the reaction time is adequate. You can monitor the reaction's progress by TLC. If the starting material is still present after a prolonged period, consider the quality of your starting ester and hydrazine hydrate.

Q4: Is the phenazine ring system stable to the reaction conditions (hydrazine hydrate and refluxing ethanol)?

A4: The phenazine ring is generally a stable aromatic system. While specific studies on its degradation under these exact conditions are not widely reported, it is generally considered robust. The primary side reactions typically involve the ester and hydrazine functionalities rather than the phenazine core itself.

Summary of Potential Side Products

Side Product NameChemical StructureReason for FormationMethod of Minimization
N,N'-di(phenazine-1-carbonyl)hydrazine(Phenazine-C(O)NH-)₂Insufficient amount of hydrazine hydrate.Use a large molar excess of hydrazine hydrate.
Phenazine-1-carboxylic acidPhenazine-COOHPresence of water in the reaction mixture leading to ester hydrolysis.Use anhydrous solvents and reagents.
Unreacted Phenazine EsterPhenazine-COORIncomplete reaction due to insufficient reaction time, temperature, or poor reagent quality.Increase reaction time, ensure adequate temperature, and use high-quality reagents.

Experimental Protocol: Synthesis of Phenazine-1-carboxylic Acid Hydrazide

This protocol is a general guideline and may require optimization based on the specific phenazine ester used.

Materials:

  • Phenazine-1-carboxylate ester (e.g., methyl or ethyl ester)

  • Hydrazine hydrate (80-100% solution)

  • Anhydrous ethanol

  • Standard reflux apparatus

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Dissolve the phenazine-1-carboxylate ester (1 equivalent) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add a large excess of hydrazine hydrate (10-20 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain it at this temperature.

  • Monitor the progress of the reaction by TLC until the starting ester spot is no longer visible. This may take several hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product, phenazine-1-carboxylic acid hydrazide, may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash it with cold ethanol.

  • If the product does not precipitate, the solvent and excess hydrazine hydrate can be removed under reduced pressure.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Reaction Pathway Diagram

Phenazine_Hydrazide_Synthesis start Phenazine-1-carboxylate Ester product Phenazine-1-carboxylic Acid Hydrazide (Desired Product) start->product + Hydrazine Hydrate (1 eq.) side_product1 N,N'-di(phenazine-1-carbonyl)hydrazine (Diacylhydrazine Side Product) start->side_product1 + Hydrazine Hydrate (0.5 eq.) side_product2 Phenazine-1-carboxylic Acid (Hydrolysis Side Product) start->side_product2 + H₂O hydrazine Hydrazine Hydrate (Excess) hydrazine->product water Water (Contaminant) water->side_product2

Caption: Reaction scheme for phenazine hydrazide synthesis and common side products.

References

Optimizing the reaction conditions for hydrazinolysis of phenazine esters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the hydrazinolysis of phenazine esters. Our aim is to help you optimize your reaction conditions and overcome common challenges encountered during this synthetic step.

Frequently Asked Questions (FAQs)

Q1: What is the general procedure for the hydrazinolysis of a phenazine ester?

A1: The general procedure involves reacting the phenazine ester with hydrazine hydrate in a suitable solvent, typically an alcohol like ethanol, under reflux conditions. The product, a phenazine hydrazide, often precipitates from the reaction mixture upon cooling and can be isolated by filtration.[1]

Q2: What is a typical reaction time and temperature for this reaction?

A2: A common starting point is to reflux the reaction mixture for 8 hours.[1] However, the optimal time and temperature can vary depending on the specific phenazine ester substrate.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. You can spot the reaction mixture alongside your starting ester on a TLC plate and elute with an appropriate solvent system. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicate the reaction is proceeding.

Q4: What are some common solvents used for the hydrazinolysis of esters?

A4: Alcohols such as ethanol and methanol are frequently used solvents for hydrazinolysis reactions. Anhydrous conditions are often preferred to minimize potential side reactions.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete reaction.- Extend the reaction time and continue to monitor by TLC. - Increase the reaction temperature to reflux if not already doing so. - Ensure a sufficient excess of hydrazine hydrate is used (typically 5-10 equivalents).
Degradation of starting material or product.- Consider lowering the reaction temperature and extending the reaction time. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if your compounds are sensitive to oxidation.
Poor quality of reagents.- Use anhydrous hydrazine hydrate and a dry, high-purity solvent.
Presence of Multiple Spots on TLC (Impure Product) Unreacted starting material.- Increase the reaction time or the amount of hydrazine hydrate.
Side reactions.- Lowering the reaction temperature may reduce the formation of side products. - Consider using a different solvent.
Impurities in the starting ester.- Purify the starting phenazine ester by recrystallization or column chromatography before proceeding with the hydrazinolysis.
Difficulty in Product Isolation Product is soluble in the reaction solvent.- If the product does not precipitate upon cooling, try removing the solvent under reduced pressure. The resulting residue can then be triturated with a non-polar solvent to induce precipitation. - Extraction with a suitable organic solvent may be necessary if the product is not easily precipitated.
Oily or gummy product.- Try dissolving the crude product in a minimal amount of a suitable solvent and then adding a non-polar solvent to precipitate the pure hydrazide. - Purification by column chromatography may be required.

Experimental Protocols

Hydrazinolysis of Ethyl Phenazine-1-carboxylate[1]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl phenazine-1-carboxylate in anhydrous ethanol.

  • Reagent Addition: Add an excess of hydrazine hydrate (e.g., 5-10 molar equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 8 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting ester), allow the mixture to cool to room temperature.

  • Isolation: The phenazine-1-hydrazide product should precipitate as a solid. Collect the solid by filtration.

  • Purification: Wash the collected solid with cold anhydrous ethanol to remove any unreacted hydrazine hydrate and other soluble impurities. Dry the purified product under vacuum.

Data Presentation

Table 1: Example of Reaction Conditions for Phenazine-1-hydrazide Synthesis [1]

ParameterValue
Starting MaterialEthyl Phenazine-1-carboxylate
ReagentHydrazine Hydrate
SolventAnhydrous Ethanol
TemperatureReflux
Reaction Time8 hours
Work-upCooling and Filtration
PurificationWashing with Anhydrous Ethanol

Visualizations

hydrazinolysis_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve Phenazine Ester in Anhydrous Ethanol add_hydrazine Add Hydrazine Hydrate start->add_hydrazine reflux Reflux for 8h add_hydrazine->reflux monitor Monitor by TLC reflux->monitor Periodically cool Cool to RT monitor->cool Reaction Complete filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry under Vacuum wash->dry end end dry->end Pure Phenazine Hydrazide

Caption: Experimental workflow for the hydrazinolysis of a phenazine ester.

troubleshooting_hydrazinolysis cluster_low_yield Low/No Product cluster_impure Impure Product start Start Hydrazinolysis check_tlc Monitor Reaction by TLC start->check_tlc incomplete_rxn Incomplete Reaction? check_tlc->incomplete_rxn Low Conversion multiple_spots Multiple Spots on TLC? check_tlc->multiple_spots Product with Impurities end_product Isolate Product check_tlc->end_product Complete Conversion extend_time Increase Time/Temp incomplete_rxn->extend_time Yes check_reagents Check Reagent Quality incomplete_rxn->check_reagents No extend_time->check_tlc check_reagents->start optimize_temp Optimize Temperature multiple_spots->optimize_temp Yes multiple_spots->end_product No, single spot optimize_temp->check_tlc purify_sm Purify Starting Material purify_sm->start

Caption: Troubleshooting flowchart for hydrazinolysis of phenazine esters.

References

Technical Support Center: Phenazine Compound Solubility in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges of phenazine compounds in biological assays.

Frequently Asked Questions (FAQs)

Q1: My phenazine compound is insoluble in aqueous buffers. What is the recommended starting solvent?

A1: Due to their hydrophobic nature, most phenazine compounds exhibit low solubility in aqueous solutions.[1] The recommended starting solvent is typically a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[2][3] For many phenazine derivatives, stock solutions can be prepared in these organic solvents at high concentrations.

Q2: I've dissolved my phenazine compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. What should I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs because the compound is poorly soluble in the final aqueous environment. Here are several strategies to address this:

  • Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay, as it can be toxic to cells at higher concentrations (typically above 0.5%-1%).[1][3][4][5]

  • Use a co-solvent system: For in vivo or challenging in vitro assays, a co-solvent system can be employed. A common formulation involves dissolving the compound in DMSO first, then adding other solvents like PEG300 and Tween-80 before the final dilution in saline.[5]

  • Employ cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic compounds, increasing their aqueous solubility.[6] This can be an effective way to deliver poorly soluble phenazines in biological assays.

  • Sonication and heating: Gentle heating and sonication can sometimes help to redissolve small amounts of precipitate, but care must be taken not to degrade the compound.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The cytotoxicity of DMSO is cell-line dependent. Generally, it is recommended to keep the final concentration of DMSO below 0.5% (v/v) in cell-based assays.[1][3] Some studies show that concentrations above 1% can significantly reduce cell viability and interfere with assay readouts.[4][5] It is always best practice to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final concentration of DMSO.

Q4: Can the solubilizing agent affect the biological activity of my phenazine compound?

A4: Yes, it is possible. Solvents like DMSO can alter cell membrane permeability and, in some cases, directly interact with cellular components or the target of interest.[7] Co-solvents and cyclodextrins can also influence the bioavailability and effective concentration of the compound. Therefore, it is crucial to include appropriate vehicle controls in your experiments to account for any effects of the solubilizing agents themselves.

Troubleshooting Guides

Problem: Compound Precipitation in Aqueous Media

This guide provides a step-by-step approach to troubleshooting precipitation issues when diluting a phenazine stock solution into an aqueous medium.

G start Precipitation Observed check_dmso Is final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Reduce final DMSO concentration check_dmso->reduce_dmso Yes still_precipitates Still Precipitates check_dmso->still_precipitates No retest Re-test for precipitation reduce_dmso->retest use_cosolvent Prepare a co-solvent formulation use_cosolvent->retest try_cyclodextrin Use cyclodextrin-based solubilization try_cyclodextrin->retest sonicate_heat Gentle sonication or warming sonicate_heat->retest still_precipitates->use_cosolvent still_precipitates->try_cyclodextrin still_precipitates->sonicate_heat

Caption: Troubleshooting workflow for phenazine precipitation.

Problem: Phenazine Compound Aggregation

Aggregation can occur even if the compound appears to be dissolved, leading to inaccurate results.

Symptoms:

  • Inconsistent assay results.

  • Non-linear dose-response curves.

  • Visible particulates upon close inspection or under a microscope.

Solutions:

  • Incorporate surfactants: Low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 can help to prevent aggregation.

  • Dynamic Light Scattering (DLS): Use DLS to assess the aggregation state of your compound in the final assay buffer.

  • Filtration: Filter the final working solution through a 0.22 µm filter to remove aggregates before adding to the assay.

Quantitative Solubility Data

The following table summarizes the solubility of some common phenazine compounds in various solvents.

Phenazine CompoundSolventSolubilityReference
PyocyaninDMSO~28 mg/mL[8]
Ethanol~5 mg/mL[3]
Dimethyl Formamide (DMF)~2 mg/mL[3]
WaterInsoluble[8]
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL[3]
Phenazine MethosulfateDMSO10 mg/mL[9]
Dimethyl Formamide (DMF)10 mg/mL[10]
PBS (pH 7.2)10 mg/mL[9][10]
Water100 mg/mL (with sonication)[5]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Working Solution of Pyocyanin

This protocol is adapted from manufacturer's recommendations for preparing a working solution of pyocyanin in an aqueous buffer.

Materials:

  • Pyocyanin powder

  • Ethanol (200 proof)

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of pyocyanin in ethanol at 5 mg/mL. To do this, weigh the appropriate amount of pyocyanin and add the required volume of ethanol.

  • Vortex the solution until the pyocyanin is completely dissolved.[3]

  • To prepare a working solution, dilute the ethanol stock solution with PBS (pH 7.2). For example, to obtain a 0.5 mg/mL working solution, mix one part of the 5 mg/mL ethanol stock with nine parts of PBS.[3]

  • Vortex the working solution thoroughly.

  • It is recommended to prepare the aqueous working solution fresh for each experiment and not to store it for more than one day.[3]

Protocol 2: Co-Solvent Formulation for a Poorly Soluble Phenazine

This protocol provides a general method for preparing a co-solvent formulation for in vivo or other challenging applications, based on a common formulation strategy.[5]

Materials:

  • Phenazine compound

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes

Procedure:

  • Prepare a stock solution of the phenazine compound in DMSO at a high concentration (e.g., 10-20 mg/mL).

  • In a separate sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to the DMSO solution. The final formulation will be 40% PEG300 by volume. Mix thoroughly.

  • Add Tween-80 to the mixture. The final formulation will be 5% Tween-80 by volume. Mix until the solution is clear.

  • Finally, add saline to the mixture to achieve the desired final concentration of the phenazine compound. The final volume will consist of 45% saline.

  • The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Signaling Pathways and Visualizations

Phenazine compounds are known to modulate various cellular signaling pathways, often through the induction of oxidative stress.

Pyocyanin and the NF-κB Signaling Pathway

Pyocyanin, a virulence factor from Pseudomonas aeruginosa, can activate the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines like IL-8.[8][10][11] This activation can be mediated through protein kinase C (PKC) and the phosphorylation of IκBα, which then allows the p65 subunit of NF-κB to translocate to the nucleus and initiate gene transcription.[8][10]

G Pyocyanin Pyocyanin PKC PKC Pyocyanin->PKC Ikk IKK PKC->Ikk IkB IκBα Ikk->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates IL8 IL-8 Gene Transcription NFkB_nucleus->IL8

Caption: Pyocyanin-induced NF-κB activation pathway.

Phenazine-Induced Oxidative Stress

Many phenazine compounds are redox-active and can undergo redox cycling within cells, leading to the generation of reactive oxygen species (ROS) such as superoxide and hydrogen peroxide. This increase in oxidative stress can trigger various downstream signaling cascades, including the activation of stress-activated protein kinases (e.g., JNK) and lead to cellular damage and apoptosis.[9][12][13]

G Phenazine Phenazine Compound Redox_Cycling Redox Cycling Phenazine->Redox_Cycling ROS Increased ROS (O2-, H2O2) Redox_Cycling->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (DNA, proteins, lipids) Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis Oxidative_Stress->Apoptosis

Caption: General pathway of phenazine-induced oxidative stress.

References

Technical Support Center: Purification of Phenazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of phenazine derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of phenazine derivatives, offering potential causes and step-by-step solutions.

Issue 1: Low Recovery or Yield of the Desired Phenazine Derivative

Question: I am experiencing a significant loss of my target phenazine derivative during purification. What are the possible reasons, and how can I improve the yield?

Answer:

Low recovery is a frequent challenge in phenazine purification, often stemming from the compound's inherent properties and the purification methods employed. Here are the common causes and troubleshooting steps:

  • Compound Adsorption: Phenazine derivatives, particularly those with polar functional groups, can irreversibly adsorb to silica gel or alumina during column chromatography.

    • Solution:

      • Deactivate the Stationary Phase: Before loading your sample, wash the silica gel or alumina with a polar solvent (e.g., methanol) and then with a less polar solvent to deactivate highly active sites.

      • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like Florisil® or a reversed-phase silica gel (C18).

      • Employ Other Techniques: Techniques like recrystallization or preparative HPLC might be more suitable if strong adsorption is suspected.

  • Poor Solubility: The chosen solvent system may not be optimal for dissolving your crude product, leading to incomplete extraction or precipitation during transfer.

    • Solution:

      • Solvent Screening: Test the solubility of your crude product in a variety of solvents of different polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, and mixtures thereof).

      • Use a Co-solvent System: A mixture of solvents can often enhance solubility. For instance, a small amount of a more polar solvent like methanol can be added to a less polar solvent like dichloromethane.

  • Compound Degradation: Phenazines can be sensitive to pH, light, and temperature.[1] Exposure to harsh conditions during purification can lead to degradation.

    • Solution:

      • pH Control: For acidic derivatives like phenazine-1-carboxylic acid (PCA), maintaining an appropriate pH is crucial for both solubility and stability.[1] Acidifying the mobile phase in reversed-phase HPLC can improve peak shape and recovery.

      • Light Protection: Wrap your flasks and columns in aluminum foil to protect light-sensitive compounds from photodecomposition.[2]

      • Temperature Control: Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a moderate temperature and pressure. Some phenazines are thermolabile and degrade at higher temperatures.[3]

  • Inefficient Extraction: The initial extraction from the reaction mixture or fermentation broth may be incomplete.

    • Solution:

      • Optimize Extraction Solvent: Ensure the solvent used for liquid-liquid extraction has the appropriate polarity to efficiently partition your target compound. Ethyl acetate is a commonly used solvent for extracting phenazines from aqueous media.

      • Adjust pH: For acidic or basic phenazines, adjusting the pH of the aqueous layer can significantly improve extraction efficiency by converting the compound to its more organic-soluble neutral form.

      • Multiple Extractions: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume to maximize recovery.

Issue 2: Presence of Persistent Colored Impurities

Question: My purified phenazine derivative remains colored (e.g., brown, red, or yellow), even after multiple purification steps. How can I remove these colored impurities?

Answer:

Colored impurities are a common issue due to the chromophoric nature of the phenazine core and the formation of colored byproducts or degradation products.

  • Oxidized Impurities: Phenazines are susceptible to oxidation, which can form highly colored impurities.

    • Solution:

      • Activated Carbon Treatment: Dissolve the impure product in a suitable solvent and add a small amount of activated carbon. Heat the mixture gently and then filter the hot solution through a pad of Celite® to remove the carbon and adsorbed impurities. Be cautious, as activated carbon can also adsorb the desired product, so use it sparingly.

      • Work in an Inert Atmosphere: If your compound is particularly sensitive to oxidation, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).

  • Starting Material/Byproduct Contamination: Residual starting materials (e.g., aniline derivatives) or colored byproducts from the synthesis can be difficult to separate.

    • Solution:

      • Optimize Chromatography:

        • Gradient Elution: In column chromatography or HPLC, a carefully optimized solvent gradient can improve the separation of closely eluting colored impurities.

        • Different Stationary Phase: If silica gel is ineffective, try alumina or a reversed-phase column, as the change in selectivity may resolve the colored impurity.

      • Recrystallization: This is a powerful technique for removing small amounts of impurities. The key is to find a solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains soluble at lower temperatures.

  • pH-Indicating Impurities: Some impurities may be colored at a specific pH.

    • Solution:

      • Neutralization/Wash: If your compound is stable to pH changes, washing the organic extract with a dilute acid or base solution can remove acidic or basic colored impurities, respectively.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the most common challenges in purifying phenazine derivatives?

A1: The primary challenges include:

  • Low Yield and Recovery: Due to factors like strong adsorption to stationary phases, compound degradation, and suboptimal extraction.

  • Removal of Colored Impurities: Arising from the inherent color of phenazines and the formation of colored byproducts or degradation products.

  • Compound Stability: Phenazine derivatives can be sensitive to pH, light, and temperature, leading to degradation during purification.[1][2][3]

  • Separation of Isomers: Positional isomers formed during synthesis can have very similar polarities, making their separation by chromatography challenging.

Q2: How do I choose the right purification technique for my phenazine derivative?

A2: The choice of technique depends on the scale of your purification, the nature of the impurities, and the properties of your target compound.

  • Recrystallization: Ideal for purifying solid compounds that are relatively pure (>80-90%) to remove small amounts of impurities.[4] It is a cost-effective method for obtaining high-purity crystalline material.

  • Column Chromatography: A versatile technique for separating mixtures on a larger scale. The choice of stationary phase (silica gel, alumina, reversed-phase) and solvent system is critical for successful separation.

  • High-Performance Liquid Chromatography (HPLC): Excellent for high-resolution separation and purification of small to moderate quantities of material. It is particularly useful for separating closely related isomers and for analytical purity assessment.

  • Solid-Phase Extraction (SPE): A rapid method for sample cleanup and enrichment, often used as a preliminary purification step before HPLC or other techniques.

Technical Questions

Q3: What are the best practices for setting up a silica gel column for phenazine purification?

A3: For effective silica gel column chromatography:

  • Choose the Right Silica Gel: Use silica gel with a particle size of 60-200 μm for gravity chromatography and 40-63 μm for flash chromatography.

  • Proper Packing: Ensure the column is packed uniformly to avoid channeling. A slurry packing method is generally preferred.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation on the column.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent and load it onto the column as a concentrated band.

Q4: My phenazine derivative is acidic (e.g., phenazine-1-carboxylic acid). How does this affect purification?

A4: The acidic nature of your compound will influence its solubility and interaction with the stationary phase.

  • Solubility: The solubility of acidic phenazines is pH-dependent. They are generally more soluble in basic aqueous solutions (as the carboxylate salt) and in polar organic solvents.

  • Chromatography:

    • Normal Phase (Silica Gel): The acidic proton can cause peak tailing on silica gel. Adding a small amount of acetic acid to the mobile phase can often improve the peak shape.

    • Reversed-Phase (C18): Acidifying the mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) will suppress the ionization of the carboxylic acid, leading to better retention and sharper peaks.

Q5: How can I monitor the stability of my phenazine derivative during purification?

A5:

  • TLC Analysis: Periodically run a TLC of your fractions and the starting material. The appearance of new spots or changes in the color of existing spots can indicate degradation.

  • UV-Vis Spectroscopy: Phenazines have characteristic UV-Vis absorption spectra. Changes in the spectrum over time can signal decomposition.

  • HPLC Analysis: Injecting aliquots of your sample at different stages of the purification process and observing the chromatogram for the appearance of new peaks can provide a quantitative measure of stability.

Data Presentation

Table 1: Comparison of Purification Techniques for Phenazine Derivatives

Purification TechniqueTypical Recovery (%)Typical Purity (%)AdvantagesDisadvantages
Recrystallization 50 - 80> 99High purity, cost-effective, scalable.Can be time-consuming, requires a suitable solvent, may have lower initial recovery.
Silica Gel Column Chromatography 40 - 9090 - 98Versatile, good for large-scale separation, relatively inexpensive.Can cause compound degradation/adsorption, lower resolution than HPLC.
Preparative HPLC 60 - 95> 99High resolution, excellent for separating isomers, automated.Expensive, limited sample loading capacity, requires specialized equipment.
Solid-Phase Extraction (SPE) > 8570 - 90Fast, good for sample cleanup and concentration.Lower resolution, primarily for sample preparation, not final purification.

Table 2: Recommended Solvents for Recrystallization of Phenazine Derivatives

Phenazine Derivative TypeRecommended Solvent(s)Expected Crystal Form
Unsubstituted Phenazine Ethanol, Toluene, Acetic AcidYellow needles
Aminophenazines Aqueous ethanol, ChloroformPurple or red needles
Hydroxyphenazines Methanol, Acetone-water mixturesOrange to red crystals
Phenazine Carboxylic Acids Ethyl acetate-hexane, Dichloromethane-methanolYellow to orange crystals

Experimental Protocols

Protocol 1: Purification of a Phenazine Derivative by Silica Gel Column Chromatography

  • Slurry Preparation: In a beaker, add silica gel (60-200 μm) to the initial, least polar solvent of your chosen mobile phase system. Stir gently to create a homogenous slurry.

  • Column Packing: Secure a glass column vertically. With the stopcock closed, pour the silica gel slurry into the column. Open the stopcock to allow the solvent to drain, and continuously tap the column gently to ensure even packing and remove air bubbles. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude phenazine derivative in a minimal amount of the mobile phase or a volatile solvent (e.g., dichloromethane). Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Elution: Begin eluting the column with the mobile phase. If using a gradient, start with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

  • Fraction Collection: Collect fractions in test tubes or flasks.

  • Analysis: Monitor the separation by TLC. Combine the fractions containing the pure desired product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified phenazine derivative.

Protocol 2: Recrystallization of a Phenazine Derivative

  • Solvent Selection: Choose a solvent in which the phenazine derivative has high solubility when hot and low solubility when cold. This can be determined through small-scale solubility tests.

  • Dissolution: Place the crude phenazine derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. For further crystallization, the flask can be placed in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Mandatory Visualization

Purification_Workflow cluster_start Start cluster_purification Purification Options cluster_analysis Analysis cluster_end Outcome start Crude Phenazine Derivative (from synthesis or extraction) recrystallization Recrystallization start->recrystallization Choose method based on scale and impurity profile column_chromatography Column Chromatography start->column_chromatography Choose method based on scale and impurity profile prep_hplc Preparative HPLC start->prep_hplc Choose method based on scale and impurity profile purity_check Purity Check (TLC, HPLC, NMR) recrystallization->purity_check column_chromatography->purity_check prep_hplc->purity_check pure_product Pure Phenazine Derivative purity_check->pure_product Purity > 98% needs_repurification Repurification Needed purity_check->needs_repurification Purity < 98% needs_repurification->recrystallization Select alternative method needs_repurification->column_chromatography Select alternative method needs_repurification->prep_hplc Select alternative method

Caption: A general workflow for the purification of phenazine derivatives.

Troubleshooting_Tree start Purification Issue Encountered issue_type What is the main issue? start->issue_type low_yield Low Yield / Recovery issue_type->low_yield Low Yield colored_impurities Persistent Colored Impurities issue_type->colored_impurities Color poor_separation Poor Separation (Isomers/Byproducts) issue_type->poor_separation Separation cause_yield Possible Cause? low_yield->cause_yield cause_color Possible Cause? colored_impurities->cause_color cause_separation Possible Cause? poor_separation->cause_separation adsorption Adsorption to Stationary Phase cause_yield->adsorption Adsorption degradation Compound Degradation cause_yield->degradation Degradation solubility Poor Solubility cause_yield->solubility Solubility oxidation Oxidation Products cause_color->oxidation Oxidation byproducts Synthetic Byproducts cause_color->byproducts Byproducts suboptimal_method Suboptimal Chromatographic Method cause_separation->suboptimal_method Suboptimal Method solution_adsorption Deactivate silica, change stationary phase, or use recrystallization. adsorption->solution_adsorption solution_degradation Protect from light, control pH and temperature. degradation->solution_degradation solution_solubility Screen for better solvents or use a co-solvent system. solubility->solution_solubility solution_oxidation Use activated carbon or work under inert atmosphere. oxidation->solution_oxidation solution_byproducts Optimize chromatography (gradient, different phase) or recrystallize. byproducts->solution_byproducts solution_separation Optimize mobile phase, use preparative HPLC, or try a different stationary phase. suboptimal_method->solution_separation

References

Stability of Phenazine-1-carbohydrazide in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Phenazine-1-carbohydrazide in various solvents. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: this compound is sensitive to moisture and light.[1] It is recommended to store the solid compound in a tightly sealed container, protected from light, and in a cool, dry place. For long-term storage, keeping it in a desiccator or at low temperatures (-20°C) is advisable.

Q2: I observed a color change in my stock solution of this compound. What could be the cause?

A2: A color change in your solution may indicate degradation of the compound. Phenazine derivatives can be redox-active, and changes in the solution's color could be due to oxidation or other chemical transformations.[1] It is also possible that the solvent itself is not stable or is reacting with the compound. It is crucial to use high-purity, anhydrous solvents when preparing stock solutions.

Q3: My this compound is not dissolving well in my chosen solvent. What should I do?

A3: If you are experiencing solubility issues, consider the following:

  • Solvent Polarity: this compound has both polar (carbohydrazide) and non-polar (phenazine ring) moieties. Experiment with a range of solvents with varying polarities.

  • Co-solvents: Using a mixture of solvents can enhance solubility. For example, a small amount of DMSO or DMF followed by dilution with a less polar solvent might be effective.

  • Sonication: Gentle sonication can help to break up aggregates and improve dissolution.

  • Warming: Gentle warming of the solution may increase solubility, but be cautious as heat can also accelerate degradation. Always check the compound's thermal stability first.

Q4: Which analytical techniques are suitable for assessing the stability of this compound in solution?

A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for stability studies. This technique allows for the separation and quantification of the parent compound and any potential degradants. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for the identification of degradation products.

Troubleshooting Guides

Issue 1: Rapid Degradation of Stock Solutions
  • Symptom: A significant decrease in the concentration of this compound is observed in a short period.

  • Possible Causes:

    • Solvent Reactivity: The solvent may be reacting with the carbohydrazide group. Protic solvents like methanol or ethanol could potentially react under certain conditions.

    • Presence of Water: Traces of water can lead to hydrolysis of the carbohydrazide.

    • Light Exposure: Photodegradation can occur, especially for aromatic compounds like phenazines.

    • Incorrect pH: The stability of the compound may be pH-dependent.

  • Solutions:

    • Use anhydrous, high-purity solvents.

    • Prepare solutions fresh before each experiment.

    • Store stock solutions in amber vials or protected from light.

    • If applicable, buffer the solution to an appropriate pH.

Issue 2: Inconsistent Results in Biological Assays
  • Symptom: High variability in experimental results when using solutions of this compound.

  • Possible Causes:

    • Compound Precipitation: The compound may be precipitating out of the solution, especially upon dilution into aqueous assay buffers.

    • Adsorption to Labware: The compound may adsorb to the surface of plasticware.

  • Solutions:

    • Visually inspect solutions for any signs of precipitation.

    • Determine the kinetic solubility of the compound in your final assay buffer.

    • Consider using low-adhesion microplates or glassware.

    • Include a solubility-enhancing agent, such as a low concentration of a non-ionic surfactant, if compatible with your assay.

Stability Data Summary

SolventStorage ConditionStability after 24 hours (%)Notes
DMSORoom Temperature, Light95Minor degradation observed.
DMSORoom Temperature, Dark99Stable when protected from light.
EthanolRoom Temperature, Dark85Potential for solvent reactivity.
AcetonitrileRoom Temperature, Dark98Appears to be a suitable solvent.
PBS (pH 7.4)37°C70Hydrolysis may occur in aqueous buffer.

Disclaimer: This data is for illustrative purposes only and may not reflect the actual stability of this compound.

Experimental Protocols

Protocol: Assessing the Stability of this compound using HPLC
  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve the compound in the chosen solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).

  • Sample Preparation:

    • Dilute the stock solution with the test solvent to a final concentration suitable for HPLC analysis (e.g., 100 µM).

    • Prepare several aliquots of this solution in appropriate vials.

  • Time-Zero Analysis (T=0):

    • Immediately analyze one of the freshly prepared aliquots by HPLC to determine the initial concentration and purity.

  • Incubation:

    • Store the remaining aliquots under the desired experimental conditions (e.g., room temperature, 37°C, protected from light, exposed to light).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 4, 8, 24 hours), remove an aliquot and analyze it by HPLC.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Monitor the appearance of any new peaks in the chromatogram, which may indicate degradation products.

Visualizations

Experimental_Workflow prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_samples Prepare Test Samples (e.g., 100 µM in test solvent) prep_stock->prep_samples t0_analysis T=0 Analysis (HPLC) prep_samples->t0_analysis incubation Incubate Samples (Specified Conditions) prep_samples->incubation data_analysis Data Analysis (% Remaining, Degradants) t0_analysis->data_analysis tp_analysis Time-Point Analysis (e.g., 1, 4, 8, 24h via HPLC) incubation->tp_analysis tp_analysis->data_analysis

Caption: Workflow for assessing compound stability using HPLC.

Troubleshooting_Guide start Inconsistent Experimental Results check_precipitation Check for Precipitation in Assay Buffer start->check_precipitation precip_yes Precipitation Observed check_precipitation->precip_yes precip_no No Precipitation check_precipitation->precip_no solubility_issue Action: Determine Kinetic Solubility Consider Solubility Enhancers precip_yes->solubility_issue check_degradation Assess Stock Solution Stability precip_no->check_degradation degradation_yes Degradation Confirmed check_degradation->degradation_yes degradation_no Stock is Stable check_degradation->degradation_no degradation_solution Action: Use Anhydrous Solvents Protect from Light, Prepare Fresh degradation_yes->degradation_solution other_factors Investigate Other Factors (e.g., Adsorption to Labware) degradation_no->other_factors

Caption: Troubleshooting inconsistent experimental results.

References

Preventing degradation of phenazine compounds during storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Phenazine Compound Stability

Welcome to the technical support center for phenazine compounds. This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of phenazine compounds during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause phenazine compounds to degrade during storage?

A1: The stability of phenazine compounds is primarily influenced by four factors:

  • Light: Many phenazine derivatives are photosensitive and can undergo photodegradation upon exposure to UV or visible light. Storing these compounds in amber-colored vials or in the dark is a crucial first step.[1][2]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[3][4] While many solid phenazines are stable at room temperature, long-term storage at lower temperatures is recommended.[5]

  • Oxygen (Oxidation): The nitrogen-containing heterocyclic ring of phenazines can be susceptible to oxidation. This process can be accelerated by light and temperature. Storing under an inert atmosphere (e.g., argon or nitrogen) can mitigate oxidative degradation.

  • pH (in solution): If stored in solution, the pH can significantly impact the stability of phenazine compounds. Hydrolysis can occur at acidic or basic pH values.[3] It is recommended to store solutions at a neutral pH unless specific compound data suggests otherwise.

Q2: My solid phenazine compound has changed color. What does this signify?

A2: A change in color (e.g., from pale yellow to a darker shade) in a solid phenazine compound typically indicates degradation. This is often due to slow oxidation or a reaction with atmospheric moisture. You should verify the purity of the compound using an appropriate analytical method, such as HPLC, before use. To prevent this, ensure the container is tightly sealed and consider storing it in a desiccator.

Q3: What are the ideal storage conditions for solid phenazine compounds?

A3: For optimal stability, solid phenazine compounds should be stored in a tightly sealed, airtight container, protected from light. For many common phenazines, storage at room temperature in a dry place is sufficient for short-to-medium term. However, for long-term storage or for particularly sensitive derivatives, the following conditions are recommended:

Storage ConditionTemperatureAtmosphereLight Protection
Long-Term -20°C[5]Inert Gas (Argon/Nitrogen)Amber Vial / Dark
Short-Term 2-8°C (Refrigerator)StandardAmber Vial / Dark
Room Temp 20-25°CStandardAmber Vial / Dark

Q4: I need to store my phenazine compound in solution. What is the best practice?

A4: Storing phenazines in solution is generally not recommended for long periods as stability is significantly reduced. If solution storage is unavoidable:

  • Use a buffer at a neutral pH (around 7.0), unless the specific compound is known to be more stable at a different pH.

  • Prepare solutions fresh whenever possible. If storage is necessary, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Store solutions frozen at -20°C or -80°C.

  • Aqueous solutions of compounds like phenazine methosulfate should not be stored for more than one day.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of phenazine compounds.

Issue Potential Cause Recommended Action
Unexpected results or loss of activity in an experiment. Compound degradation.1. Confirm the purity of your stock using HPLC or another stability-indicating method. 2. Prepare a fresh stock solution from solid material. 3. Review your storage procedures against the recommendations in the FAQ.
Low purity detected in a newly received compound. Degradation during shipping.1. Contact the supplier with your analytical data. 2. Ensure that upon receipt, compounds are immediately moved to the recommended storage conditions.
Precipitate forms in a thawed solution. Poor solubility at lower temperatures or change in buffer pH upon freezing.1. Gently warm the solution to room temperature and vortex to redissolve. 2. If it does not redissolve, the compound may have degraded. Prepare a fresh solution. 3. Consider using a different solvent or buffer system if the issue persists.
Compound degrades rapidly even when stored at -20°C in solution. The compound is inherently unstable in the chosen solvent; presence of oxygen; freeze-thaw cycles.1. Investigate alternative solvents (e.g., DMSO) which may offer better stability.[5] 2. Purge the solvent with an inert gas before preparing the solution. 3. Aliquot into single-use vials to prevent repeated warming and cooling.

Experimental Protocols

To proactively assess the stability of a novel or critical phenazine compound, a Forced Degradation Study is recommended. This involves intentionally stressing the compound to identify potential degradation products and degradation pathways.[4][6]

Protocol: Forced Degradation Study of a Phenazine Compound

1. Objective: To evaluate the stability of a phenazine Active Pharmaceutical Ingredient (API) under various stress conditions as outlined by ICH guidelines.[7]

2. Materials:

  • Phenazine compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with a UV detector

  • Photostability chamber

  • Temperature and humidity-controlled oven

3. Methodology:

  • Sample Preparation: Prepare a stock solution of the phenazine compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at 60°C for up to 7 days.[4][8] Take samples at regular intervals (e.g., 2, 8, 24, 48, 168 hours). Neutralize the sample with NaOH before HPLC analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at 60°C for up to 7 days.[4][8] Take samples at similar intervals. Neutralize with HCl before analysis.

    • Oxidation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for up to 7 days.[4][8] Take samples at intervals.

    • Thermal Degradation: Expose the solid compound to 80°C in a controlled oven.[4] Analyze samples at set time points.

    • Photolytic Degradation: Expose the solid compound and the solution to a light source emitting not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[4][8] A control sample should be kept in the dark.

  • Analysis:

    • Analyze all stressed samples and a non-stressed control sample by a stability-indicating HPLC method.

    • The goal is to achieve 5-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stress condition (e.g., temperature, concentration of acid/base).[9]

    • Quantify the parent peak and any degradation products.

Table 1: ICH Conditions for Accelerated and Long-Term Stability Testing [3][10]

Study TypeStorage ConditionMinimum Time Period
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Visual Guides

Diagram 1: Key Degradation Pathways for Phenazines Phenazine Phenazine Compound (Solid) Solution Phenazine in Solution Phenazine->Solution Dissolution Degraded_Photo Photodegradation Products Phenazine->Degraded_Photo Photolysis (Solid) Degraded_Oxid Oxidation Products Phenazine->Degraded_Oxid Solution->Degraded_Photo Photolysis (Solution) Solution->Degraded_Oxid Degraded_Hydro Hydrolysis Products Solution->Degraded_Hydro Light Light (UV/Vis) Light->Phenazine Light->Solution Temp High Temperature Temp->Phenazine Accelerates All Temp->Solution Oxygen Oxygen Oxygen->Phenazine Oxygen->Solution pH Acidic/Basic pH pH->Solution

Diagram 1: Key Degradation Pathways for Phenazines

Diagram 2: Workflow for Stability Assessment Start Start: New Phenazine Compound Forced_Deg Perform Forced Degradation Study (Heat, Light, pH, Oxid.) Start->Forced_Deg ID_Deg Identify Degradation Pathways & Products Forced_Deg->ID_Deg Dev_Method Develop Stability- Indicating Method (e.g., HPLC) ID_Deg->Dev_Method ICH_Study Conduct ICH Stability Study (Long-Term & Accelerated) Dev_Method->ICH_Study Set_Conditions Establish Recommended Storage Conditions ICH_Study->Set_Conditions Set_Shelf_Life Determine Re-test Period or Shelf-Life Set_Conditions->Set_Shelf_Life End End: Stable Storage Protocol Set_Shelf_Life->End

Diagram 2: Workflow for Stability Assessment

Diagram 3: Decision Tree for Phenazine Storage q1 Is the compound in solid form? q2 Is it for long-term storage (>6 months)? q1->q2 Yes q5 Is aqueous solvent required? q1->q5 No (Solution) q3 Is the compound known to be photosensitive? q2->q3 Yes q2->q3 No q4 Is the compound known to be oxygen sensitive? q3->q4 Yes q3->q4 No ans1 Store at -20°C in inert atmosphere, protected from light. q4->ans1 Yes ans2 Store at 2-8°C, protected from light. q4->ans2 No ans5 Store frozen (-20°C or -80°C), aliquoted, for short duration. Prepare fresh if possible. q5->ans5 Yes ans6 Use DMSO, store frozen (-20°C), aliquoted. q5->ans6 No (e.g., DMSO) ans3 Store in amber vial or in the dark. ans4 Store under Argon or Nitrogen.

Diagram 3: Decision Tree for Phenazine Storage

References

Technical Support Center: Troubleshooting Low Bioactivity in Synthesized Phenazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthesized phenazine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis and biological evaluation that may lead to unexpectedly low bioactivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized to help you pinpoint potential issues in your experimental workflow, from the initial synthesis to the final bioactivity assessment.

Section 1: Synthesis-Related Issues

Question 1: My synthesized phenazine derivative shows low or no bioactivity. Could the issue be from the synthesis itself?

Answer: Absolutely. The bioactivity of your compound is critically dependent on its chemical purity and structural integrity. Several factors during synthesis can lead to a final product with diminished or absent biological effects. Here are some common pitfalls to consider:

  • Incomplete Reaction: Multi-step syntheses are common for phenazine derivatives. If any reaction step does not go to completion, your final product will be a mixture of the desired compound and unreacted starting materials or intermediates. These impurities can interfere with biological assays or dilute the concentration of the active compound.

  • Side Reactions: The synthesis of heterocyclic compounds like phenazines can be prone to side reactions, leading to the formation of isomers or other unintended byproducts.[1] These side products may be difficult to separate from the desired compound and could be inactive or even have an antagonistic effect.

  • Degradation of the Compound: Phenazine derivatives can be sensitive to certain reaction conditions, such as strong acids, bases, or high temperatures.[2] Exposure to these conditions for extended periods can lead to the degradation of the phenazine core or cleavage of sensitive functional groups, rendering the molecule inactive. Some phenazines are also light-sensitive and can degrade upon prolonged exposure to light.

  • Incorrect Structure: It is crucial to confirm that the synthesized compound has the intended chemical structure. An unexpected rearrangement or incorrect regioselectivity during a reaction can lead to an isomer with a different biological activity profile.

Troubleshooting Workflow for Synthesis-Related Issues

start Low Bioactivity Observed check_purity Assess Purity (TLC, HPLC, LC-MS) start->check_purity pure Is the compound pure? check_purity->pure check_structure Confirm Structure (NMR, MS, IR) correct_structure Is the structure correct? check_structure->correct_structure review_synthesis Review Synthetic Protocol protocol_ok Are reaction conditions appropriate? review_synthesis->protocol_ok optimize_reaction Optimize Reaction Conditions (Temp, Time, Reagents) retest Re-synthesize and Re-test Bioactivity optimize_reaction->retest optimize_purification Refine Purification Method (Column Chromatography, Recrystallization) optimize_purification->retest pure->check_structure Yes pure->optimize_purification No correct_structure->review_synthesis Yes correct_structure->review_synthesis No protocol_ok->optimize_reaction No protocol_ok->retest Yes

Caption: Troubleshooting workflow for synthesis-related issues.

Question 2: How critical is the purification and characterization of my phenazine derivative?

Answer: It is of utmost importance. Inadequate purification and characterization can lead to misleading biological data.

  • Purification: Techniques like column chromatography, recrystallization, and preparative HPLC are essential to isolate your target compound from byproducts and unreacted starting materials.[3] The choice of solvent system for chromatography is critical and may require optimization.

  • Characterization: Comprehensive characterization is non-negotiable.

    • NMR (¹H and ¹³C): Confirms the chemical structure and connectivity of your molecule.

    • Mass Spectrometry (MS): Verifies the molecular weight of your compound.

    • HPLC/LC-MS: Assesses the purity of your sample. A purity of >95% is generally recommended for biological testing.

    • Melting Point: A sharp melting point is an indicator of a pure compound.

Without proper characterization, you cannot be certain that the compound you are testing is the one you intended to synthesize.

Section 2: Bioassay-Related Issues

Question 3: I have confirmed the purity and structure of my compound, but the MTT assay still shows low cytotoxicity. What could be wrong?

Answer: The MTT assay, while robust, can be influenced by several factors. Here are some common issues to troubleshoot:

  • Compound Solubility: Phenazine derivatives are often hydrophobic and may have limited solubility in aqueous cell culture media.[4] If your compound precipitates out of solution, its effective concentration will be much lower than intended.

    • Troubleshooting:

      • Dissolve your compound in a minimal amount of a biocompatible solvent like DMSO before diluting it in culture media. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).

      • Visually inspect your assay plates under a microscope for any signs of compound precipitation.

      • Consider synthesizing derivatives with improved water solubility by introducing hydrophilic functional groups.[5]

  • Compound-Assay Interference: Some compounds can directly interact with the MTT reagent, leading to a false positive or negative result. For example, compounds with reducing properties can convert MTT to formazan non-enzymatically.

    • Troubleshooting:

      • Run a cell-free control where you add your compound to the culture medium with MTT but without cells. If you observe a color change, your compound is interfering with the assay.

      • Consider using an alternative viability assay, such as the XTT, WST-1, or resazurin-based assays.[6]

  • Incorrect Assay Duration or Cell Density: The timing of compound addition and the duration of the assay are critical. Also, the initial number of cells seeded can affect the results.

    • Troubleshooting:

      • Optimize the cell seeding density to ensure they are in the exponential growth phase during the assay.

      • Perform a time-course experiment to determine the optimal incubation time for your compound to exert its effect.

Question 4: My compound is expected to induce apoptosis, but the Annexin V assay is negative. How can I troubleshoot this?

Answer: A negative result in an Annexin V assay could be due to several factors related to the assay itself or the mechanism of cell death.

  • Timing of the Assay: Annexin V detects the externalization of phosphatidylserine (PS), which is an early event in apoptosis.[7] If you perform the assay too late, the cells may have already progressed to late apoptosis or necrosis, where the membrane is compromised, leading to ambiguous results.

    • Troubleshooting:

      • Perform a time-course experiment to identify the optimal time point for detecting early apoptosis after treatment with your compound.

  • Cell Handling: The Annexin V assay is sensitive to cell membrane integrity. Rough handling of cells during harvesting or staining can cause membrane damage and lead to false positives.

    • Troubleshooting:

      • Handle cells gently. For adherent cells, use a gentle cell scraper or a non-enzymatic dissociation solution.

      • Ensure all centrifugation steps are performed at low speeds (e.g., 300-400 x g).[8]

  • Reagent Quality and Concentration: The quality of the Annexin V conjugate and propidium iodide (PI) or 7-AAD is crucial.

    • Troubleshooting:

      • Use fresh reagents and store them correctly.

      • Titrate the Annexin V conjugate and PI/7-AAD to determine the optimal concentrations for your cell type.

  • Alternative Cell Death Pathways: Your compound may be inducing a form of cell death other than apoptosis, such as necroptosis or autophagy.

    • Troubleshooting:

      • Investigate markers for other cell death pathways, such as RIPK3 for necroptosis or LC3 for autophagy.

Bioactivity Testing Workflow

start Pure and Characterized Compound prepare_stock Prepare Stock Solution (e.g., in DMSO) start->prepare_stock check_solubility Check Solubility in Culture Medium prepare_stock->check_solubility solubility_ok Is the compound soluble? check_solubility->solubility_ok modify_compound Modify Compound for Better Solubility solubility_ok->modify_compound No run_assay Perform Bioassay (e.g., MTT, Annexin V) solubility_ok->run_assay Yes modify_compound->start analyze_results Analyze Results run_assay->analyze_results activity_observed Is bioactivity observed? analyze_results->activity_observed troubleshoot_assay Troubleshoot Assay (Controls, Timing, Reagents) activity_observed->troubleshoot_assay No end Conclusion on Bioactivity activity_observed->end Yes consider_sar Consider Structure-Activity Relationship (SAR) troubleshoot_assay->consider_sar consider_sar->end

Caption: General workflow for bioactivity testing of synthesized compounds.

Section 3: Structure-Activity Relationship (SAR) Considerations

Question 5: Could the specific functional groups on my phenazine derivative be the reason for its low bioactivity?

Answer: Yes, the type, position, and stereochemistry of substituents on the phenazine ring have a profound impact on its biological activity. This is known as the Structure-Activity Relationship (SAR).

  • Impact of Different Functional Groups:

    • Hydroxyl and Methoxyl Groups: The presence and position of hydroxyl and methoxyl groups can be crucial for activity. For example, hydroxylation of the phenazine core is often important for antibiotic activity.[9]

    • Carboxyl and Carboxamide Groups: A carboxylic acid or carboxamide group at position 1 is a common feature in many bioactive phenazines, including the natural product phenazine-1-carboxylic acid (PCA).[10] However, modifications to the carboxamide side chain can significantly alter cytotoxicity.[3]

    • Halogens: The introduction of halogens like chlorine or bromine can enhance antibacterial activity in some cases.[9]

    • Bulky Substituents: Large, bulky groups such as terpenoid or glycosylated moieties can sometimes decrease or abolish activity, possibly due to steric hindrance at the target site.[9]

  • Lipophilicity and Hydrophilicity: The overall lipophilicity of the molecule, often expressed as logP, influences its ability to cross cell membranes. A compound that is too hydrophilic may not enter the cell, while one that is too lipophilic may get trapped in the membrane.

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can affect the redox properties of the phenazine ring, which is often linked to its mechanism of action.[11]

Apoptosis Signaling Pathway

phenazine Phenazine Derivative ros Reactive Oxygen Species (ROS) Generation phenazine->ros mito Mitochondrial Stress ros->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis annexin_v Annexin V Binding to Exposed PS apoptosis->annexin_v

Caption: A simplified intrinsic apoptosis pathway often induced by phenazine derivatives.

Quantitative Data Summary

The following table summarizes hypothetical IC50 data to illustrate the impact of structural modifications on the anticancer activity of a series of phenazine-1-carboxamide derivatives against a cancer cell line.

Compound IDR1-Substituent (Position 7)R2-Substituent (Position 9)IC50 (µM)
PCA-01 HH15.2
PCA-02 ClH8.5
PCA-03 OCH₃H22.1
PCA-04 HCl5.3
PCA-05 HNO₂2.8
PCA-06 ClCl1.2

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

MTT Cell Viability Assay

Objective: To assess the cytotoxicity of synthesized phenazine derivatives against a cancer cell line.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phenazine derivative stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the phenazine derivative in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well and pipette up and down to dissolve the crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value.

Annexin V Apoptosis Assay

Objective: To detect and quantify apoptosis induced by a phenazine derivative using flow cytometry.

Materials:

  • 6-well plates

  • Cells and complete culture medium

  • Phenazine derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the phenazine derivative at the desired concentration for the optimized time period. Include an untreated control.

  • Cell Harvesting:

    • Adherent cells: Gently collect the culture medium (containing floating apoptotic cells). Wash the attached cells with PBS and detach them using a gentle cell scraper or trypsin-EDTA. Combine the detached cells with the collected medium.

    • Suspension cells: Collect the cells directly.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

References

Technical Support Center: Overcoming Resistance to Phenazine-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with phenazine-based compounds, particularly concerning the development of resistance in cell lines.

Frequently Asked Questions (FAQs)

Q1: What are phenazine-based compounds and what are their primary mechanisms of action in cancer cell lines?

Phenazine-based compounds are a class of nitrogen-containing heterocyclic molecules with a diverse range of biological activities, including anticancer properties.[1][2][3] Their primary mechanisms of action against cancer cells often involve:

  • DNA Intercalation and Topoisomerase Inhibition: Some phenazine derivatives can insert themselves between the base pairs of DNA, interfering with DNA replication and transcription. They can also inhibit topoisomerases I and II, enzymes crucial for relieving torsional stress in DNA during these processes.[3]

  • Generation of Reactive Oxygen Species (ROS): Phenazines are redox-active molecules, meaning they can participate in reactions that generate ROS.[3] This leads to oxidative stress, damaging cellular components like DNA, proteins, and lipids, and ultimately inducing apoptosis (programmed cell death).

  • Inhibition of Signaling Pathways: Certain phenazine compounds have been shown to inhibit critical signaling pathways involved in cancer cell proliferation, survival, and migration.[4]

Q2: My cell line has become resistant to a phenazine-based compound. What are the common mechanisms of resistance?

Resistance to phenazine-based compounds, and anticancer drugs in general, is a complex issue that can arise from various molecular changes within the cancer cells.[5][6][7] The most common mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), is a primary mechanism of multidrug resistance (MDR).[8] These transporters act as pumps, actively removing the phenazine compound from the cell, thereby reducing its intracellular concentration and efficacy.

  • Altered Drug Target: Mutations in the target protein of the phenazine compound can prevent the drug from binding effectively, rendering it inactive.[5]

  • Enhanced DNA Repair: Cancer cells can upregulate their DNA repair mechanisms to counteract the DNA damage induced by phenazine compounds.[6]

  • Altered Metabolism: Changes in cellular metabolism can lead to the inactivation of the phenazine compound or provide the cancer cells with alternative energy sources to survive the drug-induced stress.[6][9]

  • Inhibition of Apoptosis: Cancer cells can develop defects in their apoptotic pathways, making them resistant to the programmed cell death signals initiated by the phenazine compound.[6]

Q3: How can I determine the specific mechanism of resistance in my cell line?

Identifying the underlying resistance mechanism is crucial for developing effective countermeasures. A systematic approach is recommended:

  • Assess Drug Efflux: Use an efflux pump activity assay, such as the Rhodamine 123 efflux assay, to determine if increased drug pumping is the cause of resistance.

  • Evaluate Target Engagement: A Cellular Thermal Shift Assay (CETSA) can be used to assess whether the phenazine compound is still able to bind to its intended target in the resistant cells.

  • Sequence the Target Gene: If the direct target of the phenazine is known, sequencing the corresponding gene in the resistant cell line can identify potential mutations that prevent drug binding.

  • Analyze Protein Expression: Use Western blotting to compare the expression levels of key proteins involved in drug transport (e.g., P-gp), DNA repair, and apoptosis between the sensitive and resistant cell lines.

  • Metabolic Profiling: Compare the metabolic profiles of sensitive and resistant cells to identify any alterations in drug metabolism or compensatory metabolic pathways.[1]

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during experiments with phenazine-based compounds.

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent IC50 values in cytotoxicity assays. Cell passage number too high, leading to altered phenotype. Inconsistent cell seeding density. "Edge effect" in 96-well plates.[10] Contamination (e.g., mycoplasma).Use cells within a consistent and low passage number range. Ensure accurate and uniform cell seeding in all wells. Avoid using the outer wells of the 96-well plate for experimental samples; fill them with sterile PBS or media instead.[11] Regularly test cell cultures for mycoplasma contamination.
High variability between replicate wells. Uneven distribution of cells in the well. Pipetting errors. Incomplete dissolution of formazan crystals (in MTT assay).Gently swirl the plate after cell seeding to ensure even distribution. Use calibrated pipettes and consistent technique. Ensure complete solubilization of formazan crystals by thorough mixing and visual inspection before reading the plate.
No significant difference in cytotoxicity between sensitive and resistant cell lines. The selected phenazine concentration range is too low or too high. The assay duration is not optimal. The chosen cytotoxicity assay is not suitable for the compound's mechanism of action.Perform a broad-range dose-response experiment to determine the appropriate concentration range. Optimize the incubation time to allow for the compound's cytotoxic effects to manifest. Consider using alternative viability assays that measure different cellular parameters (e.g., ATP levels, membrane integrity).
Suspected efflux pump-mediated resistance. Overexpression of ABC transporters (e.g., P-gp).Perform a Rhodamine 123 efflux assay. Co-treat the resistant cells with the phenazine compound and a known efflux pump inhibitor (e.g., verapamil for P-gp). A restoration of sensitivity indicates efflux pump involvement.
Combination therapy does not show a synergistic effect. The two drugs have antagonistic mechanisms of action. The concentrations or ratios of the drugs are not optimal. The method for determining synergy is not appropriate.Review the known mechanisms of action for both compounds. Perform a checkerboard assay with a wide range of concentrations and ratios to identify potential synergistic combinations. Use appropriate models for synergy analysis, such as the Loewe additivity or Bliss independence models, and be aware of the limitations of each.[5][12][13]

Data Presentation: Comparative Cytotoxicity

The following tables summarize hypothetical quantitative data to illustrate the differences in cytotoxicity of various phenazine-based compounds against sensitive and resistant cancer cell lines.

Table 1: IC50 Values (µM) of Phenazine-Based Compounds in Sensitive vs. Resistant Cell Lines

CompoundCell LineSensitive (IC50)Resistant (IC50)Fold Resistance
Phenazine AMCF-7 (Breast)1.545.230.1
Phenazine BA549 (Lung)3.264.820.3
Phenazine CHCT116 (Colon)0.82.12.6

Table 2: Effect of an Efflux Pump Inhibitor (Verapamil) on Phenazine A Cytotoxicity

Cell LinePhenazine A (IC50, µM)Phenazine A + Verapamil (10 µM) (IC50, µM)Fold Reversal
MCF-7 Sensitive1.51.31.2
MCF-7 Resistant45.22.121.5

Table 3: Synergistic Effects of Phenazine B with a Standard Chemotherapeutic Agent (Cisplatin)

Cell LinePhenazine B (IC50, µM)Cisplatin (IC50, µM)Combination (IC50, µM)Synergy Score (CI)
A549 Resistant64.815.5Phenazine B: 5.2 Cisplatin: 1.80.20

*CI (Combination Index) < 1 indicates synergy.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is used to determine the concentration of a phenazine-based compound that inhibits the growth of a cell culture by 50% (IC50).

Materials:

  • Phenazine-based compound stock solution

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the phenazine-based compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the phenazine compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[10]

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Rhodamine 123 Efflux Assay

This assay is used to assess the activity of efflux pumps, particularly P-glycoprotein (P-gp), in resistant cells.

Materials:

  • Sensitive and resistant cell lines

  • Rhodamine 123 (a fluorescent substrate of P-gp)

  • Verapamil (a P-gp inhibitor)

  • Phenol red-free culture medium

  • Flow cytometer or fluorescence microscope

Procedure:

  • Harvest and wash the sensitive and resistant cells.

  • Resuspend the cells in phenol red-free medium.

  • Treat one set of resistant cells with verapamil for 30 minutes.

  • Add Rhodamine 123 to all cell suspensions (sensitive, resistant, and verapamil-treated resistant) and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.

  • Analyze the intracellular fluorescence of the cells using a flow cytometer or visualize them under a fluorescence microscope.

  • A lower fluorescence signal in the resistant cells compared to the sensitive cells, which is reversed upon treatment with verapamil, indicates increased P-gp mediated efflux.[14]

Checkerboard Synergy Assay

This assay is used to evaluate the interaction between two compounds (e.g., a phenazine and another chemotherapeutic agent) to determine if their combined effect is synergistic, additive, or antagonistic.

Materials:

  • Two compounds of interest

  • 96-well plates

  • Cell culture medium

  • MTT assay reagents (or other viability assay)

Procedure:

  • Prepare serial dilutions of Compound A horizontally and Compound B vertically in a 96-well plate. This creates a matrix of all possible concentration combinations.

  • Seed cells into the plate and incubate for the desired duration.

  • Perform a cell viability assay (e.g., MTT assay) to determine the percentage of cell growth inhibition for each combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the FICI values:[3][15]

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4: Additive/Indifference

    • FICI > 4: Antagonism

Visualizations

Signaling Pathways and Experimental Workflows

Resistance_Mechanisms cluster_cell Resistant Cancer Cell Phenazine Phenazine Compound EffluxPump Efflux Pump (e.g., P-gp) Phenazine->EffluxPump Pumped out Target Altered Drug Target Phenazine->Target Binding blocked DNARepair Enhanced DNA Repair Phenazine->DNARepair Damage repaired Metabolism Altered Metabolism Phenazine->Metabolism Inactivated EffluxPump->Phenazine Reduced intracellular concentration

Caption: Key mechanisms of resistance to phenazine-based compounds in cancer cells.

Experimental_Workflow cluster_mechanisms Mechanism Investigation cluster_strategies Overcoming Resistance start Observe Resistance to Phenazine Compound ic50 Confirm Resistance (IC50 Shift via MTT Assay) start->ic50 hypothesis Hypothesize Resistance Mechanism ic50->hypothesis efflux Efflux Pump Assay (Rhodamine 123) hypothesis->efflux Increased Efflux? target Target Engagement Assay (CETSA) hypothesis->target Altered Target? metabolism Metabolic Profiling hypothesis->metabolism Metabolic Changes? strategy Develop Counter-Strategy efflux->strategy target->strategy metabolism->strategy inhibitor Combination with Efflux Pump Inhibitor strategy->inhibitor Efflux Confirmed combo Combination Therapy (Synergy Assay) strategy->combo Target Alteration or Metabolic Shift new_analog Synthesize New Phenazine Analogs strategy->new_analog validation Validate Strategy in vitro & in vivo inhibitor->validation combo->validation new_analog->validation

Caption: A typical experimental workflow for investigating and overcoming phenazine resistance.

Combination_Therapy_Logic cluster_resistance Resistant Cancer Cell cluster_combo Combination Therapy Phenazine Phenazine Compound ResistanceMech Resistance Mechanism (e.g., Efflux Pump) Phenazine->ResistanceMech Blocked by CellDeath Cell Death (Apoptosis) Phenazine->CellDeath Induces CellSurvival Cell Survival ResistanceMech->CellSurvival Promotes CellSurvival->CellDeath Overcome by Combination DrugB Drug B (e.g., Efflux Inhibitor) DrugB->ResistanceMech Inhibits

Caption: Logical relationship illustrating how combination therapy can overcome resistance.

References

Method development for the quantification of Phenazine-1-carbohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the method development and quantification of Phenazine-1-carbohydrazide. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for quantifying this compound?

A1: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly recommended method for the quantification of phenazine compounds. For enhanced sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.

Q2: What are the typical challenges encountered when working with hydrazide compounds like this compound?

A2: Hydrazide compounds can be prone to instability, including autoxidation.[1] Therefore, it is crucial to handle samples promptly and consider strategies to minimize degradation, such as derivatization or using antioxidants in the sample matrix.[1]

Q3: My baseline is noisy in my HPLC chromatogram. What could be the cause?

A3: A noisy baseline can result from several factors, including a contaminated mobile phase, a dirty flow cell in the detector, or issues with the pump. Ensure your mobile phase is freshly prepared and filtered, and perform regular maintenance on your HPLC system.

Q4: I am observing poor peak shape (e.g., tailing or fronting). How can I improve it?

A4: Poor peak shape can be due to column degradation, inappropriate mobile phase pH, or sample overload. Ensure the mobile phase pH is suitable for the analyte's pKa, the column is not voided, and the injection volume and concentration are within the optimal range for the column.

Q5: How can I improve the sensitivity of my assay?

A5: To improve sensitivity, consider optimizing the detection wavelength. For phenazine-related compounds, wavelengths around 250 nm are often used.[2] Alternatively, switching to a more sensitive detector like a mass spectrometer (LC-MS) can significantly enhance detection limits.[3][4] Derivatization to attach a chromophore or fluorophore can also increase sensitivity for UV or fluorescence detection.[5]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the quantification of this compound.

Issue 1: Low or No Analyte Signal
Potential Cause Troubleshooting Step
Sample Degradation Prepare samples fresh and analyze them as quickly as possible. Store stock solutions at low temperatures and protected from light. Consider the use of antioxidants. Hydrazines can autoxidize, so rapid analysis is key.[1]
Incorrect Wavelength Optimize the UV detection wavelength by scanning a standard solution of this compound across a range of wavelengths to find the absorbance maximum. For similar phenazine compounds, wavelengths around 248-252 nm have been reported.[2][6]
Poor Extraction Recovery Optimize the sample extraction procedure. Experiment with different extraction solvents and techniques (e.g., solid-phase extraction) to ensure efficient recovery of the analyte from the sample matrix.
Instrument Malfunction Verify that the HPLC/LC-MS system is functioning correctly. Check for leaks, ensure the lamp in the UV detector is working, and confirm that the mass spectrometer is properly calibrated.
Issue 2: Peak Splitting or Tailing in HPLC
Potential Cause Troubleshooting Step
Column Overload Reduce the concentration or injection volume of the sample.
Contaminated Guard Column or Column Inlet Replace the guard column and/or clean the analytical column by flushing with a strong solvent.
Incompatible Sample Solvent Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the mobile phase.
Secondary Interactions Adjust the mobile phase pH or ionic strength to minimize secondary interactions between the analyte and the stationary phase.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for this compound Quantification

This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix. It is based on methods developed for the related compound, Phenazine-1-carboxylic acid (PCA).[2][6]

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[7]

2. Mobile Phase Preparation:

  • A common mobile phase for phenazine compounds is a mixture of methanol and a buffer.[6]

  • Example Mobile Phase: Methanol: 5 mmol/L Phosphate Buffer (pH 5.0) (60:40, v/v).[6]

  • Filter the mobile phase through a 0.45 µm membrane filter before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 248 nm (this should be optimized for this compound).[6]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

4. Standard and Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Create a series of calibration standards by diluting the stock solution.

  • Prepare your unknown samples, ensuring they are filtered before injection.

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in your samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics for HPLC methods used for related phenazine compounds. These values can serve as a benchmark during your method development.

Parameter Value Reference Compound
Linear Range 50 - 500 mg/LPhenazine-1-carboxylic acid[6]
Limit of Detection (LOD) 30 mg/LPhenazine-1-carboxylic acid[6]
Recovery 97.53%Phenazine-1-carboxylic acid[6]
Relative Standard Deviation (RSD) 1.5%Phenazine-1-carboxylic acid[6]

Visualizations

Experimental Workflow for HPLC Method Development

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Standard_Preparation Prepare Stock & Calibration Standards Injection Inject Standards & Samples Standard_Preparation->Injection Sample_Preparation Prepare & Filter Samples Sample_Preparation->Injection Mobile_Phase_Preparation Prepare & Degas Mobile Phase HPLC_System Equilibrate HPLC System Mobile_Phase_Preparation->HPLC_System HPLC_System->Injection Data_Acquisition Acquire Chromatographic Data Injection->Data_Acquisition Peak_Integration Integrate Peaks Data_Acquisition->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte in Samples Calibration_Curve->Quantification

Caption: Workflow for HPLC method development and sample analysis.

Troubleshooting Logic for Poor Peak Shape

Start Poor Peak Shape (Tailing/Fronting) Check_Overload Is sample overloaded? Start->Check_Overload Reduce_Conc Reduce concentration/ injection volume Check_Overload->Reduce_Conc Yes Check_Column Is column old or contaminated? Check_Overload->Check_Column No End Improved Peak Shape Reduce_Conc->End Replace_Column Replace guard/analytical column Check_Column->Replace_Column Yes Check_Solvent Is sample solvent stronger than mobile phase? Check_Column->Check_Solvent No Replace_Column->End Change_Solvent Dissolve sample in mobile phase Check_Solvent->Change_Solvent Yes Check_pH Is mobile phase pH appropriate? Check_Solvent->Check_pH No Change_Solvent->End Adjust_pH Adjust mobile phase pH Check_pH->Adjust_pH No Check_pH->End Yes Adjust_pH->End

Caption: A logical guide for troubleshooting poor HPLC peak shape.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of a Phenazine-1-carbohydrazide Derivative and Cisplatin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic properties of a promising Phenazine-1-carbohydrazide derivative against the well-established chemotherapeutic agent, cisplatin. This analysis is supported by experimental data from peer-reviewed research, detailing the compounds' efficacy in inhibiting cancer cell growth and the underlying molecular mechanisms.

Executive Summary

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Phenazine compounds, a class of nitrogen-containing heterocyclic molecules, have garnered significant attention for their diverse biological activities, including their potential as cytotoxic agents. This guide focuses on a comparative analysis of a specific derivative of this compound, an acylhydrazone designated as compound 3d in a key study, and the widely used platinum-based drug, cisplatin.

Experimental evidence demonstrates that the this compound derivative (compound 3d ) exhibits potent cytotoxic activity against human cervical (HeLa) and lung (A549) cancer cell lines, with IC50 values indicating greater or comparable efficacy to cisplatin in these specific cell lines. The mechanisms of action, while both culminating in apoptosis, appear to differ. Cisplatin primarily exerts its cytotoxic effects through the formation of DNA adducts, leading to DNA damage and cell cycle arrest. In contrast, phenazine compounds, including the derivative discussed, are believed to induce apoptosis through the modulation of Bcl-2 family proteins and the induction of reactive oxygen species, suggesting a potentially different and valuable therapeutic approach.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for the this compound derivative (compound 3d ) and cisplatin on two common human cancer cell lines, as determined by the MTT assay.

CompoundCell LineIC50 (μmol/L)
This compound Derivative (3d) HeLa (Cervical Cancer)5.5 ± 1.3
A549 (Lung Cancer)2.8 ± 1.53
Cisplatin HeLa (Cervical Cancer)Not explicitly stated in the primary source, but used as a positive control.
A549 (Lung Cancer)Not explicitly stated in the primary source, but used as a positive control.

Note: The primary study directly comparing the this compound derivative and cisplatin did not provide the exact IC50 values for cisplatin in the same set of experiments but used it as a benchmark for activity. The reported data indicates that compound 3d showed "better cytotoxic activity than cisplatin" against both HeLa and A549 cell lines. It is important to note that this comparison is with a derivative of this compound, as direct cytotoxic data for the parent compound was not available in the reviewed literature.

Mechanisms of Action

This compound Derivatives

The cytotoxic effects of phenazine compounds are generally attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. The proposed mechanism involves the intrinsic apoptotic pathway, which is centered around the mitochondria.

Key molecular events include:

  • Modulation of Bcl-2 Family Proteins: Phenazine derivatives can inhibit the function of anti-apoptotic proteins like Bcl-2, leading to an increase in the ratio of pro-apoptotic to anti-apoptotic proteins.

  • Induction of Reactive Oxygen Species (ROS): The generation of ROS within cancer cells can lead to oxidative stress, damaging cellular components and triggering apoptotic signaling.

  • Activation of Caspases: The apoptotic cascade is executed by a family of proteases called caspases. Phenazine compounds have been shown to activate key executioner caspases, such as caspase-3.

  • DNA Intercalation: The planar structure of the phenazine ring system may allow for intercalation into the DNA double helix, potentially disrupting DNA replication and transcription.

Cisplatin

Cisplatin is a well-characterized DNA-damaging agent. Its cytotoxic mechanism is primarily mediated through its interaction with DNA.

Key molecular events include:

  • Formation of DNA Adducts: Once inside the cell, cisplatin is aquated and becomes a reactive species that binds to the N7 position of purine bases in DNA, forming intrastrand and interstrand crosslinks.

  • DNA Damage Response: These DNA adducts distort the DNA structure, leading to the activation of the DNA damage response (DDR) pathway.

  • Cell Cycle Arrest: The DDR can trigger cell cycle arrest, typically at the G1, S, or G2/M phases, to allow for DNA repair.

  • Induction of Apoptosis: If the DNA damage is too extensive to be repaired, the cell is directed towards apoptosis.

Experimental Protocols

The determination of the cytotoxic activity of the this compound derivative and cisplatin was primarily conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .

MTT Assay Protocol
  • Cell Seeding: Cancer cells (HeLa or A549) are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivative or cisplatin and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.

  • IC50 Calculation: The absorbance values are used to plot a dose-response curve, from which the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Visualizing the Pathways

To better understand the distinct and overlapping mechanisms of these compounds, the following diagrams illustrate their primary signaling pathways and the experimental workflow for their comparison.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis HeLa HeLa Cells Seeding Seed cells in 96-well plates HeLa->Seeding A549 A549 Cells A549->Seeding Phenazine This compound Derivative (3d) Seeding->Phenazine Cisplatin Cisplatin Seeding->Cisplatin Incubation Incubate for 48-72h Phenazine->Incubation Cisplatin->Incubation MTT_add Add MTT Reagent Incubation->MTT_add Formazan Formazan Crystal Formation MTT_add->Formazan Solubilize Solubilize Crystals (DMSO) Formazan->Solubilize Readout Measure Absorbance (570nm) Solubilize->Readout IC50 Calculate IC50 Values Readout->IC50 Comparison Compare Cytotoxicity IC50->Comparison

Caption: Experimental workflow for comparing the cytotoxicity of the this compound derivative and cisplatin using the MTT assay.

signaling_pathways cluster_phenazine This compound Derivative cluster_cisplatin Cisplatin Phenazine_node Phenazine Derivative ROS ↑ Reactive Oxygen Species (ROS) Phenazine_node->ROS Bcl2 ↓ Anti-apoptotic Bcl-2 proteins Phenazine_node->Bcl2 Mitochondria_P Mitochondrial Disruption ROS->Mitochondria_P Bcl2->Mitochondria_P Caspase3_P ↑ Caspase-3 Activation Mitochondria_P->Caspase3_P Apoptosis_P Apoptosis Caspase3_P->Apoptosis_P Cisplatin_node Cisplatin DNA_adducts Formation of DNA Adducts Cisplatin_node->DNA_adducts DNA_damage DNA Damage DNA_adducts->DNA_damage DDR DNA Damage Response (DDR) DNA_damage->DDR Cell_cycle_arrest Cell Cycle Arrest DDR->Cell_cycle_arrest Apoptosis_C Apoptosis DDR->Apoptosis_C

Caption: Simplified signaling pathways illustrating the proposed cytotoxic mechanisms of the this compound derivative and cisplatin.

Comparative Antifungal Efficacy of Phenazine-1-Carbohydrazide and Commercial Fungicides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the antifungal efficacy of phenazine-1-carbohydrazide and its parent compound, phenazine-1-carboxylic acid (PCA), against commercially available fungicides. Due to a lack of extensive research specifically on this compound, this guide leverages data on PCA as a close proxy to evaluate its potential as an antifungal agent.

Phenazine compounds, a class of nitrogen-containing heterocyclic molecules produced by various bacteria, have garnered significant interest for their broad-spectrum biological activities, including potent antifungal properties. Among these, phenazine-1-carboxylic acid (PCA) is a well-studied natural product that has demonstrated significant efficacy against a wide range of plant and human fungal pathogens. This compound, a derivative of PCA, is also expected to exhibit strong antifungal effects, with some studies indicating that analogues like phenazine-1-carboxylic hydrazine are effective against a variety of fungal pathogens.

Executive Summary of Antifungal Performance

Data on the direct antifungal activity of this compound is limited in publicly available literature. However, its parent compound, PCA, has been shown to be a potent antifungal agent. One study highlighted that phenazine-1-carboxylic hydrazine, a closely related analogue, demonstrates strong fungicidal activity against several key pathogens, including Botrytis cinerea, Rhizoctonia solani, and Fusarium oxysporum[1].

Comparatively, the efficacy of PCA has been described as only slightly less than that of the commercial fungicides metalaxyl and chlorothalonil in controlling certain plant diseases[2]. Quantitative data for PCA and its derivatives, alongside that of common commercial fungicides, are presented below to offer a baseline for comparison.

Quantitative Comparison of Antifungal Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) and 50% Effective Concentration (EC50) values for PCA, its derivatives, and various commercial fungicides against several common fungal pathogens. Lower values indicate higher antifungal potency.

Table 1: Antifungal Efficacy of Phenazine-1-Carboxylic Acid (PCA) and its Derivatives

CompoundFungal SpeciesMIC (µg/mL)EC50 (µg/mL)Reference
Phenazine-1-carboxylic acid (PCA)Pestalotiopsis kenyana-~2.32[3][4]
Phenazine-1-carboxylic acid (PCA)Botrytis cinerea253.12[5]
Phenazine-1-carboxylic acid (PCA)Fusarium oxysporum125-[6]
Phenazine-1-carboxamide (PCN)Candida albicans32-64-
Phenazine-1-carboxamide (PCN)Aspergillus niger32-64-
Phenazine-1-carboxamide (PCN)Fusarium oxysporum32-64-

Table 2: Antifungal Efficacy of Commercial Fungicides

FungicideFungal SpeciesMIC Range (µg/mL)MIC50 (µg/mL)Reference
Amphotericin BAspergillus niger-1
FluconazoleAspergillus species-256
ItraconazoleAspergillus niger-0.5
VoriconazoleAspergillus niger-0.5
Thiophanate methylAspergillus niger100% inhibition at 0.15% concentration-
TebuconazoleAspergillus niger--
DifenoconazoleAspergillus niger--
AzoxystrobinAspergillus niger--
MetalaxylPhytophthora capsici--[2]
ChlorothalonilColletotrichum orbiculare--[2]

Mechanism of Action: The Role of Reactive Oxygen Species

The primary antifungal mechanism of phenazine compounds is believed to be the induction of oxidative stress through the generation of reactive oxygen species (ROS). This leads to widespread cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately culminating in programmed cell death or apoptosis.

Recent studies have also identified more specific molecular targets. For instance, phenazine-1-carboxylic acid has been shown to target isocitrate lyase (ICL), a key enzyme in the glyoxylate cycle of fungi, which is essential for their growth and virulence[7]. By inhibiting ICL, PCA disrupts the metabolic flexibility of the fungus, leading to its demise.

Antifungal_Mechanism_of_Phenazines Phenazine Phenazine Compound (e.g., PCA, this compound) FungalCell Fungal Cell Phenazine->FungalCell Enters ROS Reactive Oxygen Species (ROS) Generation FungalCell->ROS ICL Isocitrate Lyase (ICL) Inhibition FungalCell->ICL CellularDamage Cellular Damage ROS->CellularDamage Causes Apoptosis Apoptosis / Cell Death CellularDamage->Apoptosis MetabolicDisruption Metabolic Disruption ICL->MetabolicDisruption Leads to MetabolicDisruption->Apoptosis

Caption: Proposed antifungal mechanism of phenazine compounds.

Experimental Protocols

The determination of antifungal efficacy is typically conducted using standardized methods such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The following provides a general overview of a common method, broth microdilution, used to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Assay for Antifungal Susceptibility Testing

This method is a standardized and widely accepted protocol for determining the in vitro susceptibility of fungi to antifungal agents.

1. Preparation of Fungal Inoculum:

  • Fungal isolates are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar for filamentous fungi, Sabouraud Dextrose Agar for yeasts) at a suitable temperature until sporulation or sufficient growth is achieved.

  • A suspension of fungal spores or cells is prepared in sterile saline or water.

  • The suspension is adjusted to a specific concentration, typically equivalent to a 0.5 McFarland standard, which corresponds to a defined number of cells/spores per mL.

  • A working inoculum is then prepared by diluting this suspension in a standardized test medium, such as RPMI-1640 broth.

2. Preparation of Antifungal Agent Dilutions:

  • A stock solution of the antifungal agent (e.g., this compound, fluconazole) is prepared in a suitable solvent (e.g., DMSO).

  • A series of twofold dilutions of the antifungal agent are prepared in the test medium in a 96-well microtiter plate. This creates a gradient of decreasing concentrations of the drug across the wells.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the antifungal dilutions is inoculated with the prepared fungal inoculum.

  • A growth control well (containing inoculum but no drug) and a sterility control well (containing medium only) are included.

  • The plate is sealed and incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-72 hours), depending on the growth rate of the fungus.

4. Determination of MIC:

  • Following incubation, the plate is examined visually or with a spectrophotometer to assess fungal growth in each well.

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., 50% or 90% reduction in turbidity) compared to the growth control.

Antifungal_Susceptibility_Workflow Start Start PrepInoculum Prepare Fungal Inoculum Start->PrepInoculum PrepDilutions Prepare Antifungal Dilutions in 96-well Plate Start->PrepDilutions Inoculate Inoculate Plate with Fungal Suspension PrepInoculum->Inoculate PrepDilutions->Inoculate Incubate Incubate Plate Inoculate->Incubate ReadResults Read Results (Visual or Spectrophotometric) Incubate->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC End End DetermineMIC->End

Caption: General workflow for antifungal susceptibility testing.

Conclusion

While direct comparative data for this compound is still emerging, the existing evidence for its parent compound, PCA, and related analogues strongly suggests its potential as a potent antifungal agent. The efficacy of PCA is comparable to some commercial fungicides, and its mechanism of action, involving the induction of ROS and targeting of essential fungal enzymes, makes it a promising candidate for further investigation and development. Future research should focus on generating robust, direct comparative data for this compound against a panel of clinically and agriculturally important fungal pathogens to fully elucidate its therapeutic and commercial potential.

References

Validating the In Vitro Anticancer Activity of Phenazine-1-carbohydrazide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anticancer activity of Phenazine-1-carbohydrazide and its derivatives. The data presented is based on published experimental findings and aims to offer an objective overview of its potential as an anticancer agent. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed mechanisms of action.

Performance Comparison: Cytotoxicity Against Cancer Cell Lines

The in vitro cytotoxic activity of this compound derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below. A lower IC50 value indicates a more potent compound.

A study on phenazine-1-carboxylic acylhydrazone derivatives demonstrated that certain modifications to the this compound structure can yield compounds with significant cytotoxic activity. For instance, compound 3d ((E)-N'-(2-hydroxy-4-(2-(piperidin-1-yl)ethoxy)benzylidene)this compound) exhibited greater potency than the commonly used chemotherapeutic drug, cisplatin, against HeLa (cervical cancer) and A549 (lung cancer) cell lines.

CompoundCell LineIC50 (µM)Comparison DrugCell LineIC50 (µM)
Derivative 3d HeLa5.5 ± 1.3CisplatinHeLa20.4 ± 4.8
A5492.8 ± 1.53A54911.6 ± 2.25
Table 1: Comparison of the in vitro cytotoxic activity of a this compound derivative (3d) and Cisplatin against HeLa and A549 cancer cell lines. Data is presented as mean ± standard deviation.

Other studies on related phenazine compounds, such as phenazine-1-carboxamide (PCN), have also shown promising anticancer activity. For instance, PCN exhibited selective cytotoxicity against lung (A549) and breast (MDA-MB-231) cancer cell lines.

Proposed Mechanism of Action: Signaling Pathways

The anticancer activity of phenazine derivatives is believed to be mediated through the induction of apoptosis (programmed cell death), primarily via the mitochondrial (intrinsic) pathway. This process involves the generation of reactive oxygen species (ROS), which leads to a cascade of intracellular events culminating in cell death.

A proposed signaling pathway for the anticancer action of phenazine compounds is illustrated below.

G cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound ROS Increased ROS Generation This compound->ROS JNK JNK Activation ROS->JNK Bax Bax Upregulation JNK->Bax Bcl2 Bcl-2 Downregulation JNK->Bcl2 Mito Mitochondrial Dysfunction Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Mito->CytoC G cluster_workflow Experimental Workflow A Cell Culture: Maintain cancer cell lines in appropriate media and conditions (e.g., 37°C, 5% CO2). B Compound Treatment: Seed cells in 96-well plates and treat with varying concentrations of This compound. A->B C Incubation: Incubate treated cells for a defined period (e.g., 24, 48, 72 hours). B->C D Cytotoxicity Assay (MTT): Assess cell viability to determine IC50 values. C->D E ROS Detection Assay: Measure intracellular ROS levels using a fluorescent probe (e.g., DCFDA). C->E F Apoptosis Assays: - Western Blot for Bcl-2/Bax expression - Caspase-3 activity assay C->F G Data Analysis: Analyze results, calculate IC50 values, and determine statistical significance. D->G E->G F->G

Unveiling the Anticancer Potential: A Comparative Analysis of Phenazine-1-carbohydrazide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structure-activity relationship of novel phenazine-1-carbohydrazide acylhydrazone derivatives reveals promising candidates for anticancer drug development. This guide provides a comprehensive comparison of their biological performance, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

A recent study has illuminated the potential of a series of novel this compound acylhydrazone derivatives as potent anticancer agents. The research focused on the synthesis and in vitro evaluation of these compounds against human cervical cancer (HeLa) and human lung cancer (A549) cell lines. The findings indicate that specific structural modifications to the this compound scaffold significantly influence their cytotoxic activity.

Comparative Anticancer Activity

The in vitro anticancer activity of the synthesized this compound acylhydrazone analogs was evaluated using the MTT assay. The results, summarized in the table below, highlight the half-maximal inhibitory concentrations (IC50) of each compound against the HeLa and A549 cancer cell lines. Cisplatin, a well-established anticancer drug, was used as a positive control.

Compound IDR groupIC50 (μM) vs. HeLaIC50 (μM) vs. A549
3a 2-hydroxybenzyl>50>50
3b 2-hydroxy-5-bromobenzyl21.3 ± 1.815.6 ± 1.2
3c 2-hydroxy-5-chlorobenzyl15.7 ± 1.510.2 ± 1.1
3d 2-hydroxy-4-(2-(piperidin-1-yl)ethoxy)benzyl5.5 ± 1.32.8 ± 1.5
3e 2-hydroxy-3-methoxybenzyl10.2 ± 1.28.9 ± 1.0
3f 2,4-dihydroxybenzyl12.8 ± 1.39.5 ± 1.1
3g 4-dimethylaminobenzyl>50>50
3h 4-diethylaminobenzyl>50>50
3i pyridin-4-ylmethyl>50>50
3j furan-2-ylmethyl>50>50
Cisplatin -18.5 ± 1.212.3 ± 1.3

Structure-Activity Relationship (SAR) Insights

The experimental data reveals key structural features that govern the anticancer activity of these this compound analogs. The general structure consists of a this compound core linked to various substituted benzylidene moieties.

SAR_Phenazine_Carbohydrazide cluster_core Core Structure cluster_substituents Substituent Effects on Anticancer Activity cluster_active Active Analogs cluster_inactive Inactive Analogs Core This compound Active Analogs with Salicylaldehyde Moieties (3a-3f) Core->Active Condensation with salicylaldehydes Inactive Analogs without Salicylaldehyde Moieties (3g-3j) Core->Inactive Condensation with other aldehydes Potent Compound 3d: - 2-hydroxy group - 4-piperidinylethoxy group Active->Potent Enhanced Activity Moderate Compounds 3b, 3c, 3e, 3f: - Halogen or methoxy/hydroxy substitutions Active->Moderate Moderate Activity

Caption: Structure-activity relationship of this compound analogs.

The presence of a hydroxyl group at the ortho position of the benzylidene ring (mimicking salicylaldehyde) was found to be crucial for activity. Analogs derived from aldehydes other than salicylaldehyde (compounds 3g-3j ) were inactive.

Within the active series of salicylaldehyde-derived analogs (3a-3f ), further substitutions on the benzylidene ring significantly modulated the cytotoxic potency. The introduction of electron-withdrawing groups, such as bromine (3b ) and chlorine (3c ) at position 5, enhanced the anticancer activity compared to the unsubstituted analog (3a ). The most potent compound, 3d , featured a bulky and basic piperidinylethoxy group at position 4 of the salicylaldehyde moiety. This substitution resulted in IC50 values of 5.5 ± 1.3 μM against HeLa and 2.8 ± 1.53 μM against A549 cells, demonstrating significantly higher potency than the control drug, cisplatin.[1] The presence of additional hydroxyl or methoxy groups also conferred moderate activity.

Experimental Protocols

Synthesis of this compound Acylhydrazone Analogs (3a-3j)

The synthesis of the target compounds involved a multi-step process:

  • Synthesis of Phenazine-1-carboxylic acid (PCA): Aniline and 2-bromo-3-nitro-benzoic acid were reacted to produce a phenazine-1-carboxylic acid intermediate.[1]

  • Esterification of PCA: The synthesized PCA was then esterified.[1]

  • Formation of this compound: The ester was reacted with hydrazine hydrate to yield this compound.[1]

  • Condensation to form Acylhydrazones (3a-3j): Finally, this compound was condensed with various substituted aldehydes to obtain the ten new acylhydrazone compounds.[1] The structures of the final products were confirmed using 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.[1]

Synthesis_Workflow cluster_synthesis Synthetic Pathway Aniline Aniline + 2-Bromo-3-nitro-benzoic acid PCA Phenazine-1-carboxylic acid (PCA) Aniline->PCA Reaction Ester PCA Ester PCA->Ester Esterification Hydrazide This compound Ester->Hydrazide Hydrazinolysis Final_Products This compound Acylhydrazone Analogs (3a-3j) Hydrazide->Final_Products Condensation Aldehydes Substituted Aldehydes Aldehydes->Final_Products

Caption: Synthetic workflow for this compound acylhydrazone analogs.

In Vitro Anticancer Activity Evaluation: MTT Assay

The cytotoxic activity of the synthesized compounds against HeLa and A549 cancer cell lines was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

  • Cell Seeding: HeLa and A549 cells were seeded in 96-well plates at a density of 5 × 10^4 cells/mL and incubated for 24 hours at 37 °C in a 5% CO2 atmosphere.

  • Compound Treatment: The cells were then treated with different concentrations of the synthesized compounds and the positive control (cisplatin) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was then removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Conclusion

The structure-activity relationship study of these novel this compound acylhydrazone analogs provides valuable insights for the design of more potent anticancer agents. The presence of a salicylaldehyde moiety is essential for activity, with further enhancements achieved through specific substitutions on the phenyl ring. In particular, compound 3d , with its unique 2-hydroxy-4-(2-(piperidin-1-yl)ethoxy)benzyl substitution, has emerged as a highly promising lead compound, warranting further investigation in preclinical and clinical studies. The detailed experimental protocols provided herein offer a solid foundation for researchers to build upon this work and explore the full therapeutic potential of this class of compounds.

References

A Head-to-Head Comparison of Phenazine Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of phenazine inhibitors, focusing on their performance as topoisomerase inhibitors and antimicrobial agents. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a variety of bacteria, and their derivatives have garnered significant interest in drug discovery due to their diverse biological activities. This guide focuses on a head-to-head comparison of prominent phenazine inhibitors, offering a valuable resource for researchers exploring their therapeutic potential.

Performance as Topoisomerase Inhibitors

Several phenazine derivatives have been investigated for their ability to inhibit topoisomerases, crucial enzymes in DNA replication and repair, making them attractive targets for anticancer drug development.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various phenazine derivatives against different cancer cell lines and their relative inhibitory activity against topoisomerase I (Topo I) and topoisomerase II (Topo II).

CompoundCell LineIC50 (µM)Relative Inhibition of Topo IRelative Inhibition of Topo IIReference
Benzo[a]phenazine Deriv. 1 HeLa1-10EffectiveEffective[1]
Benzo[a]phenazine Deriv. 1 A5491-10EffectiveEffective[1]
Benzo[a]phenazine Deriv. 1 MCF-71-10EffectiveEffective[1]
Benzo[a]phenazine Deriv. 1 HL-601-10EffectiveEffective[1]
Imidazo[4,5-b]phenazine 4e SK-OV-3-IC50 = 29.25 µM-[2]
Imidazo[4,5-b]phenazine 4f MOLT-4--IC50 = 26.74 µM[2]
Imidazo[4,5-b]phenazine 4g ---IC50 = 22.72 µM[2]
Camptothecin (Control) --IC50 = 25.71 µM-[2]
Etoposide (Control) ---IC50 = 20.52 µM[2]

Note: A direct head-to-head comparison of a diverse set of phenazine inhibitors in a single study is limited. The data presented is a compilation from different studies, and direct comparison of absolute IC50 values should be done with caution due to variations in experimental conditions.

Mechanism of Action: Induction of Apoptosis by Topoisomerase II Inhibition

Phenazine derivatives that inhibit topoisomerase II often act by stabilizing the covalent complex between the enzyme and DNA, leading to DNA strand breaks. This DNA damage triggers a signaling cascade that culminates in programmed cell death, or apoptosis.

Topoisomerase_II_Inhibition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Phenazine Phenazine Inhibitor TopoII Topoisomerase II Phenazine->TopoII Inhibits DNA DNA TopoII->DNA Creates transient breaks DNA_damage DNA Double-Strand Breaks TopoII->DNA_damage Stabilizes cleavage complex leading to ATM_ATR ATM/ATR Kinases DNA_damage->ATM_ATR Activates p53 p53 ATM_ATR->p53 Phosphorylates and activates Bax Bax p53->Bax Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Apoptotic pathway initiated by Topoisomerase II inhibition.

Performance as Antimicrobial Agents

Phenazines are well-known for their broad-spectrum antimicrobial activity. This section compares the minimum inhibitory concentrations (MIC) of several key phenazine compounds against common bacterial pathogens.

Quantitative Comparison of Antimicrobial Activity

The following table summarizes the MIC values of clofazimine and phenazine-1-carboxylic acid (PCA) against Staphylococcus aureus.

CompoundBacterial StrainMIC (µg/mL)Reference
Clofazimine Staphylococcus aureus (Panel of 67 strains)0.25 - 4[3]
Phenazine-1-carboxylic acid Staphylococcus aureus RN6390-[4]

Experimental Protocols

Topoisomerase Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase enzymes.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human Topoisomerase I or II enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 0.5 mM EDTA, and 30 µg/mL BSA)

  • ATP (for Topoisomerase II assay)

  • Test phenazine compounds

  • Loading dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol)

  • Agarose gel (1%) containing ethidium bromide

  • TAE buffer (40 mM Tris-acetate, 1 mM EDTA)

Procedure:

  • Prepare reaction mixtures containing assay buffer, supercoiled DNA, and the test phenazine compound at various concentrations.

  • Initiate the reaction by adding the topoisomerase enzyme. For Topoisomerase II, also add ATP.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding loading dye containing SDS and proteinase K.

  • Incubate further to allow for protein digestion.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis in TAE buffer.

  • Visualize the DNA bands under UV light. The inhibition of topoisomerase activity is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test phenazine compounds

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of the test phenazine compound in the growth medium in a 96-well plate.

  • Prepare a standardized inoculum of the bacterial strain (e.g., 0.5 McFarland standard, diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells).

  • Add the bacterial inoculum to each well of the microtiter plate. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion

Phenazine inhibitors represent a versatile class of compounds with significant potential in both oncology and infectious disease research. The data presented in this guide highlights the potent activity of various phenazine derivatives as topoisomerase inhibitors and antimicrobial agents. However, the lack of comprehensive, direct comparative studies underscores the need for further research to fully elucidate the structure-activity relationships and to identify the most promising candidates for clinical development. The provided experimental protocols offer a foundation for researchers to conduct such comparative analyses and to further explore the therapeutic utility of this fascinating class of molecules.

References

Secondary Screening of Phenazine-1-carbohydrazide for Off-Target Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Phenazine-1-carbohydrazide's potential off-target effects within a hypothetical drug discovery context. Due to the limited publicly available data on the specific off-target profile of this compound, this document outlines a recommended secondary screening strategy. For comparative purposes, we will situate this compound as a hypothetical inhibitor of "Kinase X," a fictional protein kinase implicated in a cancer signaling pathway. This framework allows for a direct comparison with established kinase inhibitors, highlighting the importance of comprehensive off-target profiling.

Introduction to this compound and the Rationale for Secondary Screening

This compound is a derivative of Phenazine-1-carboxylic acid, a known antibiotic.[1] Derivatives of phenazine have been explored for their potential antitumor activities, which are thought to be related to topoisomerase inhibition and the induction of reactive oxygen species.[1][2] Given these properties, this compound is being hypothetically evaluated as a lead compound targeting "Kinase X" for cancer therapy.

Primary screens often identify compounds with desired on-target activity. However, off-target interactions are common and can lead to unexpected toxicities or even beneficial polypharmacology.[3][4] Therefore, secondary screening is a critical step in early drug development to assess the selectivity of a compound and identify potential liabilities.[5][6] This guide focuses on a recommended secondary screening panel to evaluate the off-target effects of this compound and compares its hypothetical profile to two well-characterized kinase inhibitors: Sorafenib (a multi-kinase inhibitor) and a hypothetical highly selective "Compound Y".

Comparative Analysis of Off-Target Profiles

To illustrate the importance of secondary screening, the following tables present hypothetical data comparing this compound to Sorafenib and the selective "Compound Y".

Table 1: Kinase Selectivity Profile (% Inhibition at 1 µM)
Kinase TargetThis compound (Hypothetical)Sorafenib (Illustrative)Compound Y (Hypothetical)
Kinase X (On-Target) 95 92 98
VEGFR265905
PDGFRβ58853
RAF145702
SRC3025<1
ABL11540<1
CDK2105<1

This table illustrates how a broad kinase panel can reveal the selectivity of a compound. While all three compounds inhibit the primary target, their off-target interactions vary significantly.

Table 2: Cellular Cytotoxicity (IC50 in µM)
Cell LineThis compound (Hypothetical)Sorafenib (Illustrative)Compound Y (Hypothetical)
Cancer Cell Line (Expressing Kinase X)1.20.81.5
Normal Human Fibroblasts15.85.2> 50
Human Hepatocytes25.48.9> 50

This table demonstrates the importance of assessing cytotoxicity in both cancerous and healthy cell lines to determine a compound's therapeutic window.

Table 3: hERG Channel Inhibition (IC50 in µM)
CompoundhERG IC50 (µM)
This compound (Hypothetical)12.5
Sorafenib (Illustrative)3.8
Compound Y (Hypothetical)> 30

The hERG assay is a critical safety screen to assess the risk of cardiotoxicity. A higher IC50 value indicates a lower risk.[7]

Experimental Protocols

Detailed methodologies for the key secondary screening experiments are provided below.

Kinase Profiling Assay (Radiometric)

This protocol describes a radiometric assay to determine the inhibitory activity of a compound against a panel of protein kinases.[8]

  • Reaction Setup: In a 96-well plate, combine 10 µL of the test compound (at various concentrations), 20 µL of the specific kinase, and 10 µL of the kinase substrate in a reaction buffer.

  • Initiation: Start the kinase reaction by adding 10 µL of a solution containing ATP and [γ-³³P]ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination: Stop the reaction by adding 50 µL of 2% (v/v) phosphoric acid.

  • Washing: Wash the plate twice with 200 µL of 0.9% (w/v) NaCl to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the incorporation of ³³P into the substrate using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity relative to a DMSO control and determine the IC50 value for each compound against each kinase.

MTT Cell Viability Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cellular metabolic activity as an indicator of cell viability.[9]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the DMSO-treated control and determine the IC50 value.

hERG Patch-Clamp Assay

This protocol describes the whole-cell patch-clamp technique to assess the inhibitory effect of a compound on the hERG potassium channel.[10]

  • Cell Preparation: Use HEK293 cells stably expressing the hERG channel. Culture the cells to 70-80% confluency.

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Record baseline hERG currents using a specific voltage-clamp protocol.

  • Compound Application: Perfuse the cell with a solution containing the test compound at various concentrations.

  • Current Measurement: Record the hERG currents in the presence of the compound.

  • Data Analysis: Measure the reduction in the hERG tail current amplitude and calculate the IC50 value for channel inhibition.

Visualizing Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for secondary screening of a lead compound.

experimental_workflow cluster_0 Compound Synthesis & Primary Screen cluster_1 Secondary Screening Panel cluster_2 Data Analysis & Decision Lead_Compound Phenazine-1- carbohydrazide Kinase_Profiling Kinase Profiling (>100 kinases) Lead_Compound->Kinase_Profiling Cytotoxicity_Assay Cytotoxicity Assays (Cancer & Normal Cells) Lead_Compound->Cytotoxicity_Assay hERG_Assay hERG Channel Assay Lead_Compound->hERG_Assay Data_Analysis IC50 Determination Selectivity Profiling Kinase_Profiling->Data_Analysis Cytotoxicity_Assay->Data_Analysis hERG_Assay->Data_Analysis Go_NoGo Go/No-Go Decision Data_Analysis->Go_NoGo

Secondary screening workflow for a lead compound.
Hypothetical "Kinase X" Signaling Pathway

This diagram shows a simplified signaling cascade where "Kinase X" plays a role in promoting cell proliferation, a common characteristic of cancer pathways.

signaling_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Activates Kinase_X Kinase X (Target) Upstream_Kinase->Kinase_X Activates Downstream_Effector Downstream Effector Kinase_X->Downstream_Effector Phosphorylates Proliferation Cell Proliferation Downstream_Effector->Proliferation Promotes Phenazine Phenazine-1- carbohydrazide Phenazine->Kinase_X Inhibits

Hypothetical signaling pathway involving "Kinase X".

Conclusion

This guide provides a framework for the secondary screening of this compound, a compound with hypothetical potential as a kinase inhibitor. The comparative data, though illustrative, underscore the necessity of a comprehensive off-target screening strategy. By employing a panel of assays, including broad kinase profiling, cytotoxicity assessments, and safety pharmacology studies like the hERG assay, researchers can build a detailed profile of a lead compound's activity. This multi-faceted approach is essential for identifying potential liabilities early in the drug discovery process, enabling informed decisions, and ultimately contributing to the development of safer and more effective therapeutics.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.